molecular formula C26H50N6O11 B6299401 NH2-PEG4-DOTA CAS No. 2090232-34-9

NH2-PEG4-DOTA

カタログ番号: B6299401
CAS番号: 2090232-34-9
分子量: 622.7 g/mol
InChIキー: ZINZZXBOBNTERY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NH2-PEG4-DOTA is a useful research compound. Its molecular formula is C26H50N6O11 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 622.35375643 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N6O11/c27-1-11-40-13-15-42-17-18-43-16-14-41-12-2-28-23(33)19-29-3-5-30(20-24(34)35)7-9-32(22-26(38)39)10-8-31(6-4-29)21-25(36)37/h1-22,27H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINZZXBOBNTERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG4-DOTA: Chemical Properties, Structure, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-PEG4-DOTA, a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical and physical properties, molecular structure, and provides standardized experimental protocols for its use in bioconjugation.

Core Chemical and Physical Properties

This compound is a versatile molecule designed for stable conjugation to biomolecules and efficient chelation of radiometals. Its structure incorporates a primary amine for covalent attachment, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a DOTA macrocycle for securely binding radionuclides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Identifier Value Reference
CAS Number 2090232-34-9[1]
Molecular Formula C26H50N6O11[]
Molecular Weight 622.71 g/mol [1][]
Appearance White to off-white solid
Property Value Conditions/Notes Reference
Purity ≥97.0%
Solubility Up to 10 mg/mLIn water
50 mg/mLIn DMSO (requires sonication)
SolubleIn Methanol
Boiling Point 855.4 ± 65.0 °CAt 760 mmHg
Density 1.217 ± 0.06 g/cm³
Storage (Solid) 4°C, under nitrogen, away from moisture
Storage (In Solvent) -80°C for 6 months; -20°C for 1 monthStored under nitrogen, away from moisture

Molecular Structure and Functionality

This compound's structure is tripartite, with each component serving a distinct and critical function in the construction of radioimmunoconjugates.

  • Primary Amine (-NH2): This terminal functional group serves as the reactive handle for covalent conjugation to biomolecules. It readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, peptides, or other targeting ligands to form stable amide bonds.

  • Tetraethylene Glycol Spacer (PEG4): The hydrophilic PEG4 linker enhances the aqueous solubility of the entire conjugate, which is often a challenge with large biomolecules. It also provides spatial separation between the chelator/radiometal complex and the biomolecule, which can help to preserve the biological activity and binding affinity of the targeting moiety.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a wide range of trivalent metal ions. Its high kinetic inertness minimizes the in vivo dissociation of the radiometal, which is crucial for reducing off-target toxicity and ensuring accurate imaging. DOTA is particularly well-suited for chelating therapeutic and diagnostic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga).

Experimental Protocols

The following section provides detailed methodologies for the conjugation of this compound to antibodies, subsequent purification, and radiolabeling.

Antibody Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to the carboxylic acid groups on an antibody, activated by EDC and NHS.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., desalting columns or size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the amine-free Conjugation Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Antibody Carboxylic Acids:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Conjugation Buffer.

    • Add a 50-fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve this compound in the Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM Tris to quench the reaction by consuming any remaining activated esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Monitor the protein-containing fractions by measuring absorbance at 280 nm.

Radiolabeling of DOTA-Conjugated Antibodies with Lutetium-177

This protocol outlines a typical procedure for radiolabeling the purified DOTA-antibody conjugate.

Materials:

  • Purified DOTA-antibody conjugate

  • ¹⁷⁷LuCl₃ in a dilute HCl solution

  • Radiolabeling Buffer: 0.1 M Sodium Acetate, pH 5.0-5.5

  • Quenching/Challenge Solution: 50 mM EDTA

  • Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)

Procedure:

  • Reaction Setup:

    • In a sterile, low-binding microcentrifuge tube, combine the DOTA-antibody conjugate (typically 50-100 µg) with the Radiolabeling Buffer.

    • Add the desired amount of ¹⁷⁷LuCl₃ (e.g., 5-10 mCi) to the tube. The final reaction volume should be kept as low as practical.

  • Incubation:

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes. Gentle mixing may be applied.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the strip using the chosen mobile phase. The ¹⁷⁷Lu-DOTA-antibody conjugate should remain at the origin, while free ¹⁷⁷Lu will migrate with the solvent front.

    • An RCP of >95% is generally considered acceptable.

  • Quenching (Optional but Recommended):

    • If the desired RCP is achieved, add a small volume of the EDTA solution to chelate any remaining free ¹⁷⁷Lu.

  • Purification (if necessary):

    • If the RCP is below the acceptable limit, the radiolabeled conjugate can be purified using a desalting column to remove free ¹⁷⁷Lu.

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in creating and utilizing this compound conjugates.

G cluster_0 Conjugation Workflow A Antibody Preparation (Buffer Exchange) B Activation of Carboxyl Groups (EDC/NHS) A->B Amine-free buffer C Add this compound B->C D Conjugation Reaction C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purification of Conjugate (SEC / Desalting) E->F G Characterization (e.g., Mass Spec) F->G

Caption: Workflow for conjugating this compound to an antibody.

G cluster_1 Radiolabeling and QC Workflow R1 Purified DOTA-Antibody Conjugate R2 Add Radionuclide (e.g., 177LuCl3) R1->R2 Acetate Buffer R3 Incubate (pH 5.0-5.5, 37°C) R2->R3 R4 Radiochemical Purity Check (ITLC) R3->R4 Decision RCP > 95%? R4->Decision R5 Purification (if needed) (Desalting Column) R6 Final Radiolabeled Product R5->R6 Decision->R5 No Decision->R6 Yes

Caption: General workflow for radiolabeling and quality control.

References

An In-Depth Technical Guide to the NH2-PEG4-DOTA Bifunctional Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator, NH2-PEG4-DOTA. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile molecule in their work. This guide covers the core chemistry, detailed experimental protocols, key quantitative data, and the fundamental principles of its application in the development of targeted radiopharmaceuticals and molecular imaging agents.

Introduction to this compound

This compound is a bifunctional chelator that plays a crucial role in the fields of nuclear medicine and molecular imaging.[1] Its structure is meticulously designed with three key functional components:

  • A primary amine (-NH2) group: This terminal amine serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, or other targeting ligands.[1] This attachment is typically achieved through the formation of a stable amide bond.

  • A tetraethylene glycol (PEG4) spacer: This hydrophilic linker enhances the solubility and biocompatibility of the resulting conjugate.[1] The PEG4 moiety also reduces steric hindrance, which can be critical for maintaining the biological activity of the conjugated biomolecule, and has been shown to decrease immunogenicity and prolong circulation time in vivo.[1]

  • A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle: This cage-like structure is a highly efficient chelator for a variety of trivalent metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).[1] The remarkable stability of the DOTA-metal complex is paramount in radiopharmaceutical development, as it prevents the premature release of the radioisotope in the body, thereby minimizing off-target toxicity.

The synergistic combination of these three components makes this compound an invaluable tool for the development of radiopharmaceuticals for diagnostic imaging (PET/SPECT) and targeted radionuclide therapy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application. The following table summarizes key data for this bifunctional chelator.

PropertyValueReference(s)
Chemical Name 2,2',2''-(10-(17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Molecular Formula C₂₆H₅₀N₆O₁₁
Molecular Weight 622.71 g/mol
CAS Number 2090232-34-9
Appearance White to off-white solid
Purity ≥97% or ≥98% (depending on supplier)
Solubility Soluble in DMSO (up to 50 mg/mL), Methanol, and Water. For DMSO, ultrasonic treatment may be necessary.
Storage Conditions Store at 4°C for short-term and -20°C or -80°C for long-term storage, under nitrogen and away from moisture.
Boiling Point 855.4 ± 65.0 °C at 760 mmHg
Density 1.217 ± 0.06 g/cm³
Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: bioconjugation to a targeting biomolecule and subsequent radiolabeling with medically relevant radionuclides.

This protocol outlines the general steps for conjugating this compound to an antibody via its primary amine, typically targeting the lysine residues on the antibody. The process often involves the activation of a carboxylic acid on a modified version of the chelator (e.g., DOTA-NHS ester) to form a stable amide bond.

Materials:

  • Antibody of interest

  • This compound (or an activated ester derivative like DOTA-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed. This is typically achieved by buffer exchange into the conjugation buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

  • Chelator Preparation:

    • Dissolve the this compound derivative (e.g., DOTA-NHS ester) in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the calculated volume of the chelator stock solution to the antibody solution. The molar ratio of the chelator to the antibody will need to be optimized for the specific antibody and desired degree of labeling, but a starting point is often a 10 to 50-fold molar excess of the chelator.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or on ice. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester groups.

    • Incubate for approximately 15-30 minutes.

  • Purification of the Conjugate:

    • Remove unconjugated chelator and other small molecules by size-exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Determine the concentration of the purified antibody-DOTA conjugate using a spectrophotometer (A280).

    • The degree of labeling (chelator-to-antibody ratio) can be determined by methods such as MALDI-TOF mass spectrometry.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange into Amine-Free Buffer Antibody->Buffer_Exchange Conjugation Conjugation Reaction (pH 8.5, RT) Buffer_Exchange->Conjugation Chelator This compound (activated form) Dissolve Dissolve in Anhydrous DMSO/DMF Chelator->Dissolve Dissolve->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (Concentration, DoL) Purification->Characterization Final_Product Purified Antibody-DOTA Conjugate Characterization->Final_Product

Workflow for conjugating this compound to an antibody.

This section provides generalized protocols for radiolabeling DOTA-conjugated biomolecules with Gallium-68 (for PET imaging) and Lutetium-177 (for radionuclide therapy).

3.2.1. ⁶⁸Ga Labeling

Gallium-68 is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • DOTA-conjugated biomolecule

  • ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate or ammonium acetate buffer (e.g., 1 M, pH 4.0-4.5)

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification (optional)

  • Ethanol and saline for cartridge conditioning and elution

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

    • In a reaction vial, add the DOTA-conjugated biomolecule (typically 5-50 µg, depending on the desired specific activity) and the acetate buffer.

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.

    • Heat the reaction mixture at 80-100°C for 5-15 minutes.

  • Purification (if necessary):

    • While often high labeling efficiencies are achieved, purification can be performed using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

    • The reaction mixture is passed through the conditioned cartridge, which retains the radiolabeled conjugate. The cartridge is then washed with water, and the final product is eluted with ethanol/saline.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

3.2.2. ¹⁷⁷Lu Labeling

Materials:

  • DOTA-conjugated biomolecule

  • ¹⁷⁷LuCl₃ solution

  • Sodium acetate or ammonium acetate buffer (e.g., 0.1 M, pH 4.5-5.5)

  • Gentisic acid or ascorbic acid (as a radioprotectant)

  • Heating block or water bath

  • DTPA solution (for quenching)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation:

    • In a sterile reaction vial, combine the DOTA-conjugated biomolecule, the acetate buffer, and the radioprotectant.

  • Radiolabeling Reaction:

    • Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

    • Incubate the mixture at 90-95°C for 15-30 minutes.

  • Quenching:

    • After the incubation, a small amount of DTPA solution can be added to chelate any remaining free ¹⁷⁷Lu.

  • Quality Control:

    • Assess the radiochemical purity by radio-TLC or radio-HPLC. The RCP should be >95%.

Radiolabeling_Imaging_Workflow cluster_labeling Radiolabeling cluster_application Application cluster_imaging Imaging/Therapy Conjugate Antibody-DOTA Conjugate Reaction Labeling Reaction (Controlled pH, Temp) Conjugate->Reaction Radionuclide Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Radionuclide->Reaction Purification_QC Purification & Quality Control (RCP) Reaction->Purification_QC Injection Administration to Preclinical Model/Patient Purification_QC->Injection Biodistribution In Vivo Biodistribution and Targeting Injection->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging Therapy Targeted Radionuclide Therapy Biodistribution->Therapy Final_Outcome Diagnostic Information or Therapeutic Effect Imaging->Final_Outcome Therapy->Final_Outcome

General workflow for radiolabeling and subsequent application.
Quantitative Data

The following tables summarize key quantitative data related to this compound and its applications.

RadionuclideBiomolecule TypePrecursor AmountTemperature (°C)pHTime (min)Radiochemical Yield/PurityReference(s)
⁶⁸Ga Peptides (DOTA-TATE)7-30 nmol80-1003.0-5.05-10>95-99%
⁶⁸Ga Peptides (DOTA-TOC)25-35 nmol85-953.0-4.08-12>95%
⁶⁸Ga Tetrazine (Tz-PEG4-DOTA)0.2 mg906.815>88%
¹⁷⁷Lu Peptides (DOTA-TATE)1 mg1004.030>99%[No specific reference]
⁶⁴Cu Antibody (Trastuzumab)30 µg375.560~94% (before purification)
ConjugateConditionStabilityReference(s)
¹⁷⁷Lu-DOTA-ConjugateHuman Serum, 48 hours85% stable
⁶⁴Cu-DOTA-TrastuzumabPBS or Mouse SerumExcellent stability
⁶⁴Cu-DOTA-TrastuzumabEDTA challengeLess resistant to transchelation
DOTA-tetrapeptide/pentapeptide complexesSaline with serum proteins and metal cationsNo cation release within 1-4 hours
Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various stages of research and drug development:

  • Targeted Imaging Probes: By conjugating this compound to molecules that specifically bind to disease-related targets (e.g., receptors on cancer cells), researchers can develop probes for non-invasive imaging techniques like PET and SPECT. This allows for the visualization of biological processes and the diagnosis and staging of diseases.

  • Radiopharmaceutical Development: this compound is a cornerstone in the creation of radiopharmaceuticals for targeted radionuclide therapy. By chelating therapeutic radioisotopes like ¹⁷⁷Lu, the targeting molecule can deliver a cytotoxic radiation dose directly to the diseased tissue, minimizing damage to healthy cells.

  • Theranostics: The versatility of the DOTA cage allows for the "theranostic" paradigm. The same DOTA-conjugated biomolecule can be labeled with a diagnostic isotope (e.g., ⁶⁸Ga) for initial imaging and patient selection, and then with a therapeutic isotope (e.g., ¹⁷⁷Lu) for treatment.

  • Pharmacokinetic Studies: Radiolabeled conjugates using this compound are instrumental in studying the in vivo biodistribution and pharmacokinetics of new drug candidates.

Conclusion

This compound is a highly versatile and enabling bifunctional chelator that has significantly impacted the development of targeted radiopharmaceuticals and molecular imaging agents. Its well-defined structure, combining a reactive amine for bioconjugation, a biocompatible PEG spacer, and a robust DOTA macrocycle for radiometal chelation, provides a reliable platform for researchers. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective implementation in a wide range of scientific and clinical research applications. As the field of nuclear medicine continues to advance, the utility of well-characterized chelators like this compound will undoubtedly remain critical.

References

The Role of NH2-PEG4-DOTA in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of preclinical research, particularly in the development of targeted diagnostics and therapeutics, the precision and efficacy of molecular agents are paramount. NH2-PEG4-DOTA has emerged as a critical bifunctional chelator, enabling the development of sophisticated radiopharmaceuticals and imaging probes. This technical guide provides an in-depth overview of the core applications of this compound, detailing its use in bioconjugation, radiolabeling, and in vitro and in vivo evaluations. We will explore the fundamental chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate the underlying principles of its application in modern preclinical research.

This compound is a molecule comprised of three key functional components: a primary amine group (-NH2), a tetraethylene glycol (PEG4) spacer, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[1] The primary amine serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting ligands.[2] The hydrophilic PEG4 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate by increasing its circulation time and reducing immunogenicity.[1] The DOTA macrocycle is a highly efficient chelator that forms stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2]

Core Applications in Preclinical Research

The primary application of this compound in preclinical research is as a linker in the construction of targeted molecular agents for imaging and therapy. Its versatility allows for its use in a wide range of studies, from initial in vitro validation to in vivo efficacy and biodistribution assessments in animal models.

Targeted Molecular Imaging

This compound is extensively used to develop PET and Single-Photon Emission Computed Tomography (SPECT) imaging agents. By conjugating a targeting moiety (e.g., a peptide that binds to a cancer-specific receptor) to the NH2- group and chelating a positron-emitting radionuclide (e.g., ⁶⁸Ga) within the DOTA cage, researchers can create probes that specifically accumulate at the site of disease. This allows for non-invasive visualization and quantification of target expression in vivo.

Targeted Radionuclide Therapy

In a similar fashion, this compound can be used to create therapeutic agents by chelating a particle-emitting radionuclide, such as the beta-emitter ¹⁷⁷Lu.[3] These therapeutic conjugates deliver a cytotoxic radiation dose directly to the target cells, minimizing damage to surrounding healthy tissues. The PEG4 linker plays a crucial role here by optimizing the biodistribution and circulation time, thereby maximizing the radiation dose delivered to the tumor while minimizing off-target toxicity.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies utilizing DOTA-PEG4-conjugated molecules. This data highlights the impact of the linker on binding affinity, in vivo uptake, and therapeutic efficacy.

Targeting MoietyRadiometalCell LineBinding Affinity (Kd)Reference
LLP2A¹⁷⁷LuB16F10 Melanoma4.1 ± 1.5 nM
c(RGDfK)¹⁷⁷LuA549 Lung Cancer15.07 nM

| Targeting Moiety | Radiometal | Animal Model | Tumor Uptake (%ID/g at 4h) | Key Finding | Reference | | --- | --- | --- | --- | --- | | LLP2A | ¹⁷⁷Lu | B16F10 Melanoma Xenograft | 31.3 ± 7.8 | High tumor accumulation with rapid kidney clearance. | | | Cetuximab | ⁶⁴Cu | CaSki Cervical Cancer Xenograft | 13.2 (at 24h) | Useful marker for EGFR-expression levels. | | | Trastuzumab | ⁶⁴Cu | Metastatic Breast Cancer | SUVmax 5.5 | Low tumor uptake in this specific study. | |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound conjugates.

Conjugation of this compound to a Targeting Peptide

This protocol describes the covalent attachment of this compound to a peptide containing a carboxylic acid group via amide bond formation.

Materials:

  • This compound

  • Targeting peptide with a free carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of Peptide: Dissolve the targeting peptide in anhydrous DMF. Add 1.2 equivalents of DCC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add the activated peptide solution to the this compound solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Purify the resulting peptide-PEG4-DOTA conjugate by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging

This protocol outlines the chelation of ⁶⁸Ga by a DOTA-PEG4-peptide conjugate.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-PEG4-peptide conjugate (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block

  • C18 Sep-Pak cartridge for purification (optional)

  • Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup: In a sterile reaction vial, add 5-20 nmol of the DOTA-PEG4-peptide conjugate and the sodium acetate buffer.

  • Labeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Gently mix and incubate at 95°C for 5-15 minutes.

  • Purification (Optional): If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

  • Quality Control: Determine the radiochemical purity using ITLC or radio-HPLC. The radiochemical purity should be >95%.

In Vitro Cell Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of the radiolabeled conjugate.

Materials:

  • Target cells expressing the receptor of interest

  • Radiolabeled DOTA-PEG4-peptide conjugate

  • Unlabeled "cold" peptide for competition

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Procedure:

  • Cell Plating: Plate the target cells in a 24-well plate and allow them to adhere overnight.

  • Assay Setup: Wash the cells with binding buffer. Add a constant concentration of the radiolabeled conjugate to each well.

  • Competition: Add increasing concentrations of the unlabeled peptide to the wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the bound radioactivity as a function of the unlabeled peptide concentration and determine the IC50 value. Calculate the dissociation constant (Kd) from the IC50 value.

In Vivo Biodistribution Study in a Mouse Xenograft Model

This protocol details the assessment of the in vivo distribution of the radiolabeled conjugate.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Radiolabeled DOTA-PEG4-peptide conjugate

  • Saline for injection

  • Anesthesia

  • Gamma counter

Procedure:

  • Injection: Inject a known amount of the radiolabeled conjugate (typically 1-5 MBq) into the tail vein of the mice.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of mice (n=3-5 per group).

  • Tissue Harvesting: Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in preclinical research.

G cluster_0 Synthesis and Conjugation cluster_1 Radiolabeling cluster_2 Preclinical Evaluation This compound This compound DOTA-PEG4-Ligand DOTA-PEG4-Ligand This compound->DOTA-PEG4-Ligand Conjugation Targeting Ligand Targeting Ligand Targeting Ligand->DOTA-PEG4-Ligand Radiolabeled Probe Radiolabeled Probe DOTA-PEG4-Ligand->Radiolabeled Probe Chelation Radiometal Radiometal Radiometal->Radiolabeled Probe In Vitro Studies In Vitro Studies Radiolabeled Probe->In Vitro Studies In Vivo Imaging In Vivo Imaging Radiolabeled Probe->In Vivo Imaging Biodistribution Biodistribution In Vivo Imaging->Biodistribution

Caption: Experimental workflow for preclinical research using this compound.

G cluster_cell Target Cell Receptor Receptor Endosome Endosome Receptor->Endosome Internalization Nucleus Nucleus Endosome->Nucleus Signal Transduction or Radionuclide Decay Probe Radiolabeled DOTA-PEG4-Ligand Probe->Receptor Binding

Caption: Targeted delivery and internalization of a DOTA-PEG4-conjugate.

G cluster_components Functional Components NH2_PEG4_DOTA This compound NH2 Amine Group (-NH2) NH2_PEG4_DOTA->NH2 for Bioconjugation PEG4 PEG4 Spacer NH2_PEG4_DOTA->PEG4 for Pharmacokinetics DOTA DOTA Chelator NH2_PEG4_DOTA->DOTA for Radiolabeling

References

An In-depth Technical Guide to NH2-PEG4-DOTA: Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-PEG4-DOTA, detailing its mechanism of action, applications in bioconjugation, and protocols for its use. The strategic combination of a reactive primary amine, a hydrophilic polyethylene glycol (PEG) spacer, and a robust metal chelator (DOTA) makes this molecule a versatile tool in the development of targeted therapeutics and diagnostic agents.

Core Components and Their Functional Roles

This compound is a heterobifunctional linker comprised of three key components, each with a distinct and crucial role in bioconjugation:

  • Primary Amine (-NH2): This functional group serves as the reactive handle for covalent attachment to biomolecules.[1] Primary amines are nucleophilic and readily react with electrophilic groups on proteins, peptides, antibodies, and other molecules to form stable covalent bonds.[2][3] This allows for the specific labeling and modification of biological targets.

  • Tetraethylene Glycol (PEG4) Spacer: The PEG4 linker is a short, hydrophilic chain that connects the amine group to the DOTA chelator.[1] This spacer offers several advantages in bioconjugation:

    • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the resulting bioconjugate.[1]

    • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can "shield" the bioconjugate from the host's immune system, thereby reducing its immunogenic potential.

    • Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic size of the bioconjugate, which can prolong its circulation time in the bloodstream by reducing renal clearance.

    • Steric Hindrance Reduction: The flexible PEG chain provides spatial separation between the biomolecule and the DOTA-metal complex, minimizing potential interference with the biological activity of the target molecule.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a macrocyclic chelator with a high affinity for a wide range of metal ions, particularly trivalent cations like lanthanides and radionuclides. Its cage-like structure forms highly stable complexes with these metals, which is essential for applications in medical imaging and therapy.

Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is a two-step process: first, the covalent attachment to a biomolecule, and second, the chelation of a metal ion.

Covalent Conjugation via the Amine Group

The terminal primary amine of this compound is typically conjugated to biomolecules through reactions with electrophilic functional groups. The most common reaction involves N-hydroxysuccinimide (NHS) esters.

The reaction between the primary amine and an NHS ester proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This is followed by the release of N-hydroxysuccinimide (NHS) as a leaving group.

NH2_PEG4_DOTA_Conjugation cluster_reactants Reactants cluster_product Product NH2_PEG4_DOTA {this compound | H₂N-(CH₂CH₂O)₄-Linker-DOTA} Conjugate {Bioconjugate | Biomolecule-C(=O)NH-PEG4-DOTA} NH2_PEG4_DOTA->Conjugate Nucleophilic Attack Biomolecule_NHS {Biomolecule-NHS Ester | Biomolecule-C(=O)O-NHS} Biomolecule_NHS->Conjugate NHS {N-Hydroxysuccinimide | (Byproduct)} Conjugate->NHS Release

Metal Chelation by the DOTA Moiety

Once conjugated to the biomolecule, the DOTA moiety is available to chelate a metal ion of interest. DOTA forms an eight-coordinate complex with most trivalent metal ions, with the four nitrogen atoms of the macrocycle and the four carboxylate groups binding to the metal center. This results in a highly stable complex, which is crucial for preventing the release of the metal ion in vivo.

DOTA_Chelation cluster_reactants Reactants cluster_product Product DOTA_Conjugate {Bioconjugate-DOTA | Biomolecule-NH-PEG4-DOTA} Chelated_Conjugate {Radiolabeled Bioconjugate | Biomolecule-NH-PEG4-DOTA-[Metal]} DOTA_Conjugate->Chelated_Conjugate Metal_Ion {Metal Ion | e.g., Ga³⁺, Lu³⁺, Y³⁺} Metal_Ion->Chelated_Conjugate Chelation

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight622.71 g/mol
AppearanceWhite Powder
Purity≥98%
SolubilitySoluble in DMSO
Reaction Conditions for Amine-NHS Ester Conjugation
ParameterRecommended ConditionReference
pH8.3 - 8.5
Buffer0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, Borate Buffer, HEPES
Buffers to AvoidBuffers containing primary amines (e.g., Tris)
TemperatureRoom temperature or 4°C
Reaction Time0.5 - 4 hours (or overnight on ice)
Stability Constants (log K) of DOTA with Various Metal Ions

The stability constant (log K) is a measure of the affinity of the chelator for a metal ion. Higher values indicate a more stable complex.

Metal Ionlog KReference
Ga³⁺21.33
Lu³⁺22.45
Y³⁺24.9
Cu²⁺22.5
La³⁺23.7
Sm³⁺24.7
Ho³⁺25.0
Gd³⁺24.7
Pb²⁺21.5

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and NHS ester reagent used.

  • Preparation of Reagents:

    • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Dissolve the NHS ester-functionalized biomolecule in a water-miscible organic solvent like DMSO or DMF.

    • Dissolve this compound in the same amine-free buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester-functionalized biomolecule to the protein solution.

    • Immediately add the this compound solution to the reaction mixture. A molar excess of the linker is often used.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules from the bioconjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

General Protocol for Radiolabeling of DOTA-PEG4-Bioconjugate with ⁶⁸Ga

This protocol is a general guideline for radiolabeling with Gallium-68.

  • Preparation of the Reaction Mixture:

    • In a sterile, pyrogen-free reaction vial, combine the purified DOTA-PEG4-bioconjugate with a suitable buffer, typically sodium acetate buffer (pH 3.5-4.5).

  • Radiolabeling:

    • Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.

    • Add the ⁶⁸Ga³⁺ eluate to the reaction vial containing the DOTA-PEG4-bioconjugate.

    • Incubate the reaction mixture at an elevated temperature (e.g., 85-95°C) for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

  • Purification (if necessary):

    • If significant amounts of unchelated ⁶⁸Ga³⁺ remain, the radiolabeled bioconjugate can be purified using a C18 cartridge.

Visualization of a Generalized Workflow and Signaling Pathway

Experimental Workflow for Developing a Targeted Radiopharmaceutical

Experimental_Workflow Start Start: Biomolecule Selection Conjugation Bioconjugation (this compound + Biomolecule) Start->Conjugation Purification1 Purification of Conjugate Conjugation->Purification1 Radiolabeling Radiolabeling (DOTA-Conjugate + Radionuclide) Purification1->Radiolabeling Purification2 Purification of Radiolabeled Conjugate Radiolabeling->Purification2 QC Quality Control (Purity, Stability) Purification2->QC InVitro In Vitro Studies (Binding, Internalization) QC->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy, Toxicity) InVitro->InVivo End End: Clinical Application InVivo->End

Role in Targeted Drug Delivery and Downstream Signaling

The this compound linker facilitates the delivery of a diagnostic or therapeutic payload to a target cell. The biomolecule component of the conjugate dictates the target specificity.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell Radioconjugate {Radiolabeled Bioconjugate | Biomolecule-PEG4-DOTA-[Radionuclide]} Receptor Cell Surface Receptor Radioconjugate->Receptor Binding Internalization Internalization Receptor->Internalization Receptor-Mediated Payload_Release Payload Release (e.g., Radiation) Internalization->Payload_Release Signaling Downstream Signaling / Cellular Effect Payload_Release->Signaling Induces

References

The Strategic Role of the PEG4 Linker in DOTA Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules has revolutionized the fields of nuclear medicine and targeted drug delivery. The choice of a linker to connect DOTA to a targeting moiety, such as a peptide or antibody, is a critical determinant of the resulting conjugate's overall performance. Among the various linkers utilized, the polyethylene glycol (PEG) linker, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a key component for optimizing the pharmacokinetic and pharmacodynamic properties of DOTA conjugates. This technical guide provides a comprehensive overview of the role of the PEG4 linker, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of the PEG4 Linker

The incorporation of a PEG4 linker into a DOTA conjugate serves several crucial functions that collectively enhance its therapeutic and diagnostic potential. These functions are primarily attributed to the unique physicochemical properties of the PEG moiety, including its hydrophilicity, flexibility, and biocompatibility.[1][2][3]

1. Enhancement of Hydrophilicity and Solubility: Many targeting biomolecules and therapeutic payloads are inherently hydrophobic, which can lead to poor solubility in aqueous environments, aggregation, and rapid clearance from circulation.[2][4] The hydrophilic nature of the PEG4 linker counteracts this by creating a hydration shell around the conjugate, thereby improving its overall water solubility and preventing aggregation. This is particularly crucial for maintaining the stability and bioavailability of the DOTA conjugate in physiological systems.

2. Modification of Pharmacokinetics: The PEG4 linker significantly influences the in vivo behavior of DOTA conjugates. Its hydrophilic nature and increased hydrodynamic size reduce renal clearance, leading to a longer circulation half-life. This prolonged systemic exposure increases the probability of the conjugate reaching its target site, thereby enhancing tumor uptake and improving the therapeutic or diagnostic window. Studies have shown that PEGylation can shift the primary elimination pathway from hepatobiliary to renal, which can be advantageous in reducing liver toxicity.

3. Reduction of Immunogenicity: The flexible PEG chain can shield the DOTA conjugate from recognition by the immune system, a phenomenon often referred to as the "stealth effect." This reduction in immunogenicity is critical for preventing adverse immune responses and ensuring the long-term efficacy and safety of the therapeutic or diagnostic agent.

4. Spacer Functionality and Preservation of Binding Affinity: The PEG4 linker acts as a flexible spacer, physically separating the bulky DOTA-metal complex from the targeting biomolecule. This spatial separation minimizes steric hindrance, allowing the targeting moiety to maintain its native conformation and bind to its receptor with high affinity. While some studies suggest that long-chain PEG modification might slightly reduce cytotoxicity in vitro, the overall in vivo efficacy is often enhanced due to improved pharmacokinetics.

Quantitative Impact of PEG Linkers on DOTA Conjugates

The inclusion and length of a PEG linker have a quantifiable impact on the performance of DOTA conjugates. The following tables summarize key data from various studies, highlighting these effects.

ConjugateTargetIC50 (nM)Reference
c(RGDyK)-PEG-DOTAαvβ3-integrin67.5 ± 7.8
DOTA-PEG-BN(7-14)Gastrin-Releasing Peptide Receptor (GRPR)3900
DOTA-3PEG4-dimerαvβ3-integrin1.3 ± 0.3

Table 1: Impact of PEG Linker on Receptor Binding Affinity. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

ConjugateOrgan30 min (%ID/g)4 h (%ID/g)Reference
⁶⁴Cu-DOTA-PEG-RGDBlood0.57 ± 0.150.03 ± 0.02
⁶⁴Cu-DOTA-RGDBlood0.35 ± 0.09-
⁶⁴Cu-DOTA-PEG-RGDTumor (U87MG)2.74 ± 0.451.62 ± 0.18
⁶⁴Cu-DOTA-PEG-RGD (blocked)Tumor (U87MG)0.22 ± 0.03-
⁶⁴Cu-DOTA-PEG48-AVP04-50Tumor-37.9
¹¹¹In-DOTA-PEG48-AVP04-50Tumor-80
⁶⁴Cu-DOTA-PEG-BN(7-14)Pancreas (GRPR-positive)-10.8

Table 2: Biodistribution of PEGylated vs. Non-PEGylated DOTA Conjugates. The percentage of injected dose per gram of tissue (%ID/g) is a standard measure in biodistribution studies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of DOTA-PEG4 conjugates. The following sections outline key experimental protocols.

Synthesis of DOTA-PEG4-Biomolecule Conjugates

The synthesis of a DOTA-PEG4-biomolecule conjugate typically involves a multi-step process. A common strategy is to use a heterobifunctional PEG4 linker that possesses two different reactive groups at its termini. One end is designed to react with the DOTA chelator, while the other is tailored for conjugation to the biomolecule (e.g., a peptide or antibody).

General Protocol:

  • Activation of DOTA: DOTA is often activated in situ to facilitate its conjugation to the PEG linker.

  • Conjugation of DOTA to the PEG4 Linker: The activated DOTA is reacted with one end of the bifunctional PEG4 linker.

  • Purification: The DOTA-PEG4 intermediate is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Conjugation to the Biomolecule: The purified DOTA-PEG4 linker is then conjugated to the targeting biomolecule. The specific reaction chemistry depends on the functional groups available on the biomolecule and the linker (e.g., amine-reactive NHS esters, thiol-reactive maleimides).

  • Final Purification: The final DOTA-PEG4-biomolecule conjugate is purified using methods such as RP-HPLC or size-exclusion chromatography to remove any unreacted components.

G DOTA DOTA Activated_DOTA Activated DOTA DOTA->Activated_DOTA Activation DOTA_PEG4 DOTA-PEG4 Intermediate Activated_DOTA->DOTA_PEG4 PEG4_Linker Bifunctional PEG4 Linker PEG4_Linker->DOTA_PEG4 Final_Conjugate DOTA-PEG4-Biomolecule Conjugate DOTA_PEG4->Final_Conjugate Purification1 Purification (RP-HPLC) DOTA_PEG4->Purification1 Biomolecule Targeting Biomolecule Biomolecule->Final_Conjugate Purification2 Purification (HPLC/SEC) Final_Conjugate->Purification2 Purification1->DOTA_PEG4 Purification2->Final_Conjugate G Ga68_Generator ⁶⁸Ge/⁶⁸Ga Generator Ga68_Eluate ⁶⁸GaCl₃ in HCl Ga68_Generator->Ga68_Eluate Elution Buffered_Ga68 Buffered ⁶⁸Ga (pH 3.5-4.5) Ga68_Eluate->Buffered_Ga68 pH Adjustment Radiolabeled_Product ⁶⁸Ga-DOTA-PEG4-Conjugate Buffered_Ga68->Radiolabeled_Product DOTA_Conjugate DOTA-PEG4-Conjugate DOTA_Conjugate->Radiolabeled_Product Incubation (95°C, 5-15 min) QC Quality Control (Radio-HPLC/TLC) Radiolabeled_Product->QC G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Binding Cell Binding Assay IC50 IC50 Determination Cell_Binding->IC50 Biodistribution Biodistribution Studies ID_g %ID/g Calculation Biodistribution->ID_g PET_SPECT PET/SPECT Imaging Tumor_Uptake Tumor Uptake Visualization PET_SPECT->Tumor_Uptake Radiolabeled_Conjugate Radiolabeled DOTA-PEG4-Conjugate Radiolabeled_Conjugate->Cell_Binding Radiolabeled_Conjugate->Biodistribution Radiolabeled_Conjugate->PET_SPECT

References

The Core of Theranostics: An In-depth Technical Guide to the DOTA Chelator in Radiopharmacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is rapidly evolving, with a significant shift towards targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. At the heart of many of these innovative agents lies a crucial molecule: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic chelator has become a cornerstone of radiopharmacy due to its remarkable ability to form highly stable complexes with a wide range of radiometals, enabling the precise delivery of radiation to disease targets. This technical guide provides a comprehensive overview of the DOTA chelator, its fundamental properties, and its critical role in the development of next-generation radiopharmaceuticals.

The DOTA Molecule: Structure and Chelating Properties

DOTA is a highly versatile bifunctional chelator.[1] Its structure is based on a 12-membered tetraaza macrocyclic ring, which provides a pre-organized cavity for metal ion coordination.[2] Appended to this ring are four carboxylic acid arms that complete the chelation, forming an octadentate ligand that can securely encapsulate a variety of trivalent metal ions.[3][4] This cage-like structure imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complex, which is crucial for in vivo applications to prevent the release of the radionuclide.[5]

The choice of radionuclide is a critical determinant of a radiotracer's success. DOTA is particularly well-suited for chelating lanthanide ions and other trivalent metals, making it a versatile platform for both diagnostic and therapeutic agents. For instance, Gallium-68 (⁶⁸Ga), a positron emitter with a short half-life of 68 minutes, is ideal for Positron Emission Tomography (PET) imaging. Lutetium-177 (¹⁷⁷Lu), a beta- and gamma-emitter with a half-life of 6.7 days, is widely used for targeted radionuclide therapy. The ability of DOTA to stably chelate both diagnostic and therapeutic radionuclides has been instrumental in the development of theranostic pairs, where the same targeting molecule can be used for both imaging and therapy.

Quantitative Data: Stability and Biodistribution

The performance of a DOTA-based radiopharmaceutical is heavily reliant on the stability of the radiometal complex and its subsequent biodistribution. The following tables summarize key quantitative data for DOTA complexes.

Table 1: Thermodynamic Stability Constants (log K) of DOTA with Various Metal Ions

Metal Ionlog KReference
La³⁺23.36
Sm³⁺23.93
Ho³⁺23.39
Lu³⁺23.06
Gd³⁺High
Cu²⁺19.85
Pb²⁺High
Y³⁺High
In³⁺High
Ac³⁺High

Table 2: Biodistribution of ⁶⁸Ga-DOTA-TATE in Normal Human Tissues (SUVmax and SUVmean)

OrganSUVmax (Mean ± SD)SUVmean (Mean ± SD)Reference
Spleen30.1 ± 9.218.5 ± 5.4
Kidneys19.8 ± 4.513.6 ± 3.0
Adrenal Glands15.6 ± 5.211.2 ± 3.7
Liver8.2 ± 1.95.9 ± 1.3
Stomach7.9 ± 3.34.8 ± 1.9
Small Intestine7.2 ± 2.45.1 ± 1.7
Pancreas (Head)6.5 ± 2.04.6 ± 1.4
Pancreas (Body)6.4 ± 2.04.5 ± 1.3
Thyroid Gland5.9 ± 2.54.2 ± 1.7
Uterus5.8 ± 2.14.1 ± 1.4
Left Atrial Blood Pool1.0 ± 0.3-

Mechanism of Action: The Journey of a DOTA-Radiopharmaceutical

The clinical utility of DOTA-based radiopharmaceuticals stems from their ability to be conjugated to a targeting vector, such as a peptide or antibody, that specifically binds to receptors overexpressed on cancer cells. A prime example is DOTA-TATE, which targets somatostatin receptors (SSTRs), particularly SSTR2, that are highly expressed in many neuroendocrine tumors (NETs).

The following diagram illustrates the signaling pathway of a DOTA-TATE radiopharmaceutical from administration to therapeutic effect.

Signaling_Pathway cluster_bloodstream Bloodstream cluster_cell Tumor Cell Radiopharmaceutical Radiopharmaceutical Receptor SSTR2 Radiopharmaceutical->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Nucleus Nucleus Lysosome->Nucleus Radionuclide Decay (β⁻ or α emission) DNA_Damage DNA Double- Strand Breaks Nucleus->DNA_Damage Induces Apoptosis Cell Death DNA_Damage->Apoptosis Leads to

Caption: Signaling pathway of a DOTA-TATE radiopharmaceutical.

Once administered, the DOTA-TATE conjugate circulates in the bloodstream and binds to SSTR2 on the surface of NET cells. This binding triggers receptor-mediated endocytosis, internalizing the radiopharmaceutical into the cell. The radiolabeled peptide is then trafficked to lysosomes, where the radionuclide decays, emitting cytotoxic radiation (e.g., beta particles from ¹⁷⁷Lu) that induces DNA double-strand breaks and ultimately leads to apoptotic cell death.

Experimental Protocols: Radiolabeling and Quality Control

The successful preparation of a DOTA-based radiopharmaceutical requires meticulous adherence to established protocols to ensure high radiochemical purity and safety for clinical use.

Radiolabeling of DOTA-Peptides with Gallium-68 (⁶⁸Ga)

This protocol outlines the general steps for the manual or automated radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.

Materials and Reagents:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-conjugated peptide precursor (e.g., DOTA-TATE)

  • Sterile 0.1 M HCl for generator elution

  • Sodium acetate or HEPES buffer (e.g., 1M Sodium Acetate)

  • Sterile, metal-free water for injection (WFI)

  • C18 Sep-Pak cartridge for purification

  • Ethanol (50%) for elution

  • Sterile 0.22 µm filter

Experimental Workflow:

Ga68_Labeling_Workflow Start Start Elute_Generator Elute ⁶⁸Ge/⁶⁸Ga Generator with HCl Start->Elute_Generator Add_Ga68 Add ⁶⁸GaCl₃ to Reaction Vial Elute_Generator->Add_Ga68 Prepare_Reaction Prepare Reaction Vial: - DOTA-Peptide - Buffer (pH 3.8-4.5) Prepare_Reaction->Add_Ga68 Incubate Incubate (e.g., 5-15 min at 85-95°C) Add_Ga68->Incubate Purify Purify on C18 Sep-Pak Cartridge Incubate->Purify Elute_Product Elute with 50% Ethanol Purify->Elute_Product Formulate Formulate with Saline and Sterile Filter Elute_Product->Formulate End End Formulate->End

Caption: Experimental workflow for ⁶⁸Ga radiolabeling of DOTA-peptides.

Step-by-Step Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup: In a sterile, metal-free reaction vial, combine the DOTA-conjugated peptide precursor with a suitable buffer (e.g., sodium acetate) to achieve a pH of 3.8-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial and incubate at 85-95°C for 5-15 minutes. The optimal temperature and time may vary depending on the specific peptide.

  • Purification: After incubation, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge to trap the radiolabeled peptide.

  • Elution and Formulation: Elute the purified [⁶⁸Ga]Ga-DOTA-peptide from the cartridge with 50% ethanol. Dilute the final product with physiological saline and pass it through a 0.22 µm sterile filter into a sterile vial for injection.

Radiolabeling of DOTA-Peptides with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the general procedure for radiolabeling a DOTA-conjugated molecule with ¹⁷⁷Lu for therapeutic applications.

Materials and Reagents:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-conjugated biomolecule (e.g., DOTA-TATE)

  • Sodium acetate or gentisate buffer (e.g., 0.5 M, pH 4.0-5.5)

  • Sterile, metal-free water for injection

  • Heating block or water bath

Step-by-Step Procedure:

  • Preparation of Reagents: Dissolve the DOTA-conjugated biomolecule in sterile, metal-free water.

  • Reaction Setup: In a sterile reaction vial, add the required volume of ¹⁷⁷LuCl₃ solution. Adjust the pH to 4.0-5.5 by adding the appropriate buffer.

  • Radiolabeling Reaction: Add the DOTA-conjugated biomolecule to the buffered ¹⁷⁷LuCl₃ solution and gently mix.

  • Incubation: Incubate the reaction vial in a heating block or water bath at 90-100°C for 15-30 minutes.

  • Cooling: After incubation, allow the reaction vial to cool to room temperature.

Quality Control of DOTA-Radiopharmaceuticals

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.

Key QC Tests:

  • Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.

  • pH Measurement: The pH of the final product should be suitable for intravenous injection, typically between 5.0 and 7.5.

  • Radiochemical Purity (RCP): This is the most critical QC test and is typically determined by radio-TLC (Thin-Layer Chromatography) or radio-HPLC (High-Performance Liquid Chromatography). The RCP should generally be ≥95%.

  • Radionuclidic Purity: Confirms the identity and purity of the radionuclide using gamma spectroscopy.

  • Sterility and Endotoxin Testing: Performed to ensure the product is free from microbial contamination and pyrogens.

Logical Flow of Quality Control:

QC_Workflow Start Start Final_Product Final Radiopharmaceutical Product Start->Final_Product Visual_Inspection Visual Inspection Final_Product->Visual_Inspection pH_Test pH Measurement Visual_Inspection->pH_Test RCP_Test Radiochemical Purity (radio-TLC/HPLC) pH_Test->RCP_Test Decision RCP ≥ 95%? RCP_Test->Decision Pass Release for Clinical Use Decision->Pass Yes Fail Reject Batch Decision->Fail No

Caption: Logical flow of the quality control process.

Conclusion and Future Directions

The DOTA chelator has unequivocally revolutionized the field of radiopharmacy, providing a robust and versatile platform for the development of targeted radiopharmaceuticals. Its ability to form highly stable complexes with a wide array of medically relevant radionuclides has paved the way for significant advancements in the diagnosis and treatment of cancer, particularly neuroendocrine tumors. The continued development of novel DOTA-based conjugates targeting a broader range of cancer-specific biomarkers holds immense promise for expanding the reach of personalized nuclear medicine. As research progresses, we can anticipate the emergence of even more sophisticated DOTA-based theranostic agents that will further refine our ability to visualize and eradicate cancer with unprecedented precision.

References

The Alchemist's Bond: A Technical Guide to Amine-Reactive DOTA Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Features of Amine-Reactive DOTA Derivatives.

This in-depth guide explores the fundamental characteristics of amine-reactive 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives, pivotal tools in the development of targeted radiopharmaceuticals and molecular imaging agents. Focusing on the two predominant amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters and isothiocyanates (SCN), this document provides a detailed comparison of their conjugation chemistry, experimental protocols, and key quantitative data to inform the strategic selection and application of these essential bifunctional chelators.

Introduction: The Power of Bifunctional Chelators

The DOTA macrocycle is a cornerstone in nuclear medicine and molecular imaging, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions. To harness this capability for targeted applications, DOTA is functionalized with reactive groups that allow for its covalent attachment to biomolecules such as antibodies, peptides, and other proteins. Amine-reactive derivatives are the most common class, targeting the abundant primary amine groups found in the lysine residues and N-termini of proteins. This guide will focus on the two most prevalent amine-reactive DOTA derivatives: DOTA-NHS ester and p-SCN-Bn-DOTA.

Core Features of Amine-Reactive DOTA Derivatives

The choice between an NHS ester and an isothiocyanate derivative of DOTA depends on several factors, including the nature of the biomolecule, the desired reaction conditions, and the required stability of the resulting conjugate.

DOTA-NHS Ester

DOTA-NHS esters react with primary amines under mild alkaline conditions to form a stable amide bond. The N-hydroxysuccinimide group is a good leaving group, facilitating the nucleophilic attack by the amine.

Key Characteristics:

  • Reactive Group: N-hydroxysuccinimide ester

  • Target: Primary amines (e.g., lysine ε-amino group, N-terminus)

  • Resulting Linkage: Amide bond

  • Reaction pH: Typically pH 7.5-9.0

  • Advantages: Forms a very stable amide bond.

  • Disadvantages: Susceptible to hydrolysis in aqueous solutions, which can compete with the aminolysis reaction. The half-life for hydrolysis of DOTA-NHS in water at neutral pH is approximately 30 minutes[1].

p-SCN-Bn-DOTA (DOTA-Isothiocyanate)

p-SCN-Bn-DOTA, a derivative featuring an isothiocyanate group, also reacts with primary amines to form a highly stable thiourea linkage[2]. This reaction is also typically carried out at a slightly alkaline pH.

Key Characteristics:

  • Reactive Group: Isothiocyanate (-N=C=S)

  • Target: Primary amines

  • Resulting Linkage: Thiourea bond

  • Reaction pH: Typically pH 8.5-9.5

  • Advantages: The resulting thiourea bond is extremely stable in vivo[3]. The isothiocyanate group is generally less susceptible to hydrolysis than the NHS ester.

  • Disadvantages: The reaction kinetics can be slower compared to NHS esters under certain conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for the conjugation of amine-reactive DOTA derivatives to biomolecules, providing a basis for comparison.

ParameterDOTA-NHS Esterp-SCN-Bn-DOTAReference
Molar Excess (Chelator:Antibody) 100:110:1 to 50:1[4][5]
Number of Chelators per Antibody ~18 (at 100:1 molar excess)~5 (at 10:1 molar excess), 4.25 ± 1.04 (at 50:1 molar excess)
Radiochemical Purity of Final Product >98%>95%
ParameterValueConditionsReference
DOTA-NHS Hydrolysis Half-life ~30 minutesNeutral pH in water
p-SCN-Bn-DOTA Conjugate Stability Stable up to 120 hoursIn vitro

Experimental Protocols

Detailed methodologies for the conjugation of DOTA-NHS ester and p-SCN-Bn-DOTA to antibodies are provided below.

Protocol for Antibody Conjugation with DOTA-NHS Ester

This protocol outlines a general procedure for the conjugation of a DOTA-NHS ester to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

  • DOTA-NHS ester.

  • Conjugation Buffer: 0.1 M sodium bicarbonate or HEPES buffer, pH 8.5-9.0 (metal-free).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10) or ultrafiltration device.

Methodology:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • DOTA-NHS Ester Preparation:

    • Immediately before use, dissolve the DOTA-NHS ester in an anhydrous, water-miscible solvent such as DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution with gentle mixing. A typical molar excess ranges from 20 to 100-fold.

    • Incubate the reaction mixture for 24 hours at 4°C or for 1-2 hours at room temperature.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted DOTA-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DOTA-antibody conjugate from unreacted chelator and byproducts using a pre-equilibrated SEC column or by repeated ultrafiltration.

  • Characterization:

    • Determine the number of DOTA molecules per antibody using methods such as MALDI-TOF mass spectrometry.

    • Assess the integrity and purity of the conjugate using SDS-PAGE and SEC-HPLC.

Protocol for Antibody Conjugation with p-SCN-Bn-DOTA

This protocol details the steps for conjugating p-SCN-Bn-DOTA to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb).

  • p-SCN-Bn-DOTA.

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 9.0, or 0.2 M carbonate buffer, pH 9.0.

  • Anhydrous DMSO or DMF.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10) or ultrafiltration device.

Methodology:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer. The antibody concentration should typically be between 5-10 mg/mL.

  • p-SCN-Bn-DOTA Preparation:

    • Prepare a stock solution of p-SCN-Bn-DOTA in anhydrous DMSO (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess (typically 10- to 50-fold) of the p-SCN-Bn-DOTA stock solution to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

  • Purification:

    • Remove unreacted chelator and byproducts by size-exclusion chromatography or repeated ultrafiltration using a desalting buffer (e.g., 0.25 M ammonium acetate, pH 7.0).

  • Storage and Characterization:

    • The purified DOTA-antibody conjugate can be stored at 2-8°C or lyophilized for long-term storage.

    • Characterize the conjugate to determine the average number of DOTA molecules per antibody and to assess its purity and integrity.

Visualizations

The following diagrams illustrate key processes and relationships in the use of amine-reactive DOTA derivatives.

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Biomolecule Biomolecule (e.g., Antibody with -NH2) Reaction Amide or Thiourea Bond Formation Biomolecule->Reaction DOTA_derivative Amine-Reactive DOTA (DOTA-NHS or DOTA-SCN) DOTA_derivative->Reaction DOTA_conjugate DOTA-Biomolecule Conjugate Reaction->DOTA_conjugate

Caption: Chemical reaction of an amine-reactive DOTA derivative with a biomolecule.

G start Start: Antibody Preparation buffer_exchange 1. Buffer Exchange into Conjugation Buffer start->buffer_exchange chelator_prep 2. Prepare DOTA Derivative Solution buffer_exchange->chelator_prep conjugation 3. Conjugation Reaction (Incubation) chelator_prep->conjugation purification 4. Purification (e.g., SEC) conjugation->purification characterization 5. Characterization (e.g., Mass Spec) purification->characterization end End: Purified DOTA-Antibody Conjugate characterization->end

Caption: A typical experimental workflow for bioconjugation.

G cluster_properties Comparative Properties DOTA_NHS DOTA-NHS Ester Reacts with primary amines Forms a stable amide bond Susceptible to hydrolysis Comparison vs. DOTA_NHS->Comparison Reactivity Reactivity DOTA_NHS->Reactivity Generally Faster Stability Linkage Stability DOTA_NHS->Stability Very Stable (Amide) Hydrolytic_Stability Hydrolytic Stability DOTA_NHS->Hydrolytic_Stability Lower DOTA_SCN p-SCN-Bn-DOTA Reacts with primary amines Forms a highly stable thiourea bond Less prone to hydrolysis DOTA_SCN->Reactivity Can be Slower DOTA_SCN->Stability Extremely Stable (Thiourea) DOTA_SCN->Hydrolytic_Stability Higher Comparison->DOTA_SCN

Caption: Logical relationship diagram comparing DOTA-NHS and DOTA-SCN.

References

NH2-PEG4-DOTA for Chelating Gallium-68 and Lutetium-177: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator NH2-PEG4-DOTA has emerged as a critical component in the development of next-generation radiopharmaceuticals for both diagnostic imaging with Gallium-68 (⁶⁸Ga) and targeted radionuclide therapy with Lutetium-177 (¹⁷⁷Lu). This molecule incorporates three key functional units: a primary amine (-NH2) for covalent conjugation to targeting biomolecules, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and in vivo pharmacokinetics, and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) for stable complexation of radiometals.[1][2] This guide provides an in-depth technical overview of the application of this compound in the chelation of ⁶⁸Ga and ¹⁷⁷Lu, presenting key quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts: The Role of this compound

The primary function of this compound is to act as a stable linker between a radionuclide and a targeting vector, such as a peptide or antibody. The DOTA cage forms a highly stable complex with trivalent radiometals like ⁶⁸Ga and ¹⁷⁷Lu.[3][4] The PEG4 spacer enhances the biocompatibility of the resulting radiopharmaceutical by increasing its hydrophilicity, which can lead to reduced non-specific binding and altered biodistribution profiles.[1] The terminal amine group allows for straightforward conjugation to a variety of biomolecules through well-established bioconjugation chemistries.

Quantitative Data for Radiolabeling and Stability

The efficiency of radiolabeling and the stability of the resulting radiometal-DOTA complex are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data for the chelation of ⁶⁸Ga and ¹⁷⁷Lu using DOTA-based chelators.

Table 1: Gallium-68 Radiolabeling Parameters with DOTA Chelators

ParameterValueConditionsReference
Radiochemical Yield (RCY)~60%GMP-compliant synthesis of [⁶⁸Ga]Ga-DOTATOC
Radiochemical Purity (RCP)>95%For [⁶⁸Ga]Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP
Apparent Molar Activity (AMA)491 ± 204 GBq/µmolDOTA chelator titrations
Reaction Temperature70 - 95 °CRequired for efficient chelation
Reaction pH3.5 - 4.5Optimal for ⁶⁸Ga labeling
StabilityStable for at least 4 hoursFull quality control of ⁶⁸Ga-labelled tracers

Table 2: Lutetium-177 Radiolabeling and Stability with DOTA Chelators

ParameterValueConditionsReference
Radiochemical Yield (RCY)98 - 100%For ¹⁷⁷Lu-DOTA-Rituximab
Radiochemical Purity (RCP)>95%For ¹⁷⁷Lu-DOTA-Rituximab
Specific Activity~0.5 - 0.6 GBq/mgFor ¹⁷⁷Lu-DOTA-Rituximab
Stability in Human Serum85 ± 3.5% at 96 hoursFor ¹⁷⁷Lu-DOTA-Trastuzumab
Reaction Temperature37 - 95 °CDependent on the specific conjugate
Reaction pH4.0 - 5.5Optimal for ¹⁷⁷Lu labeling
In Vivo Stability of ¹⁷⁷Lu-DOTATATE23 ± 5% intact at 24 hours in plasmaHuman patient data

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of radiolabeled biomolecules. The following sections provide generalized protocols for key experimental procedures.

Conjugation of this compound to a Targeting Peptide

This protocol describes a typical solution-phase conjugation of this compound to a peptide containing a free amine group.

  • Peptide Preparation : Dissolve the targeting peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Chelator Activation (if necessary) : If using a DOTA-NHS ester, it can be directly added. For this compound, conjugation can be achieved by activating the carboxylic acid groups on the targeting molecule using EDC/NHS chemistry.

  • Conjugation Reaction : Add a molar excess of the activated DOTA chelator (e.g., a 10:1 molar ratio of DOTA:peptide) to the peptide solution.

  • Incubation : Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.

  • Purification : Purify the DOTA-conjugated peptide using methods such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization : Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.

Radiolabeling with Gallium-68

This protocol outlines the general procedure for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.

  • ⁶⁸Ga Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.

  • pH Adjustment : Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a suitable buffer, such as 0.5 M ammonium acetate or 2.5 M sodium acetate.

  • Radiolabeling Reaction : Add the DOTA-conjugated peptide (e.g., 1-20 µg) to the buffered ⁶⁸Ga solution.

  • Heating : Heat the reaction mixture at 70-95 °C for 5-30 minutes.

  • Purification (optional but recommended) : The final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

  • Quality Control : Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.

Radiolabeling with Lutetium-177

This protocol provides a general method for labeling a DOTA-conjugated biomolecule with ¹⁷⁷Lu.

  • Reagent Preparation : Dissolve the DOTA-conjugated biomolecule in a suitable buffer, such as 0.1 M ammonium acetate (pH 5.5).

  • Radiolabeling Reaction : Add [¹⁷⁷Lu]LuCl₃ solution to the solution of the DOTA-conjugate.

  • Incubation : Incubate the reaction mixture at a temperature ranging from 37 °C to 95 °C for 30-60 minutes. The optimal temperature depends on the stability of the biomolecule.

  • Quenching (optional) : The reaction can be stopped by adding a solution of DTPA to chelate any remaining free ¹⁷⁷Lu.

  • Purification : Purify the radiolabeled product using size-exclusion chromatography or other suitable methods to remove unchelated ¹⁷⁷Lu.

  • Quality Control : Assess the radiochemical purity using ITLC or radio-HPLC.

Visualizations of Workflows and Processes

The following diagrams, created using the DOT language, illustrate key workflows in the development and application of this compound based radiopharmaceuticals.

Radiopharmaceutical_Development_Workflow cluster_synthesis Bioconjugate Synthesis cluster_radiolabeling Radiolabeling cluster_qc Quality Control peptide Targeting Peptide/Antibody conjugation Conjugation Reaction peptide->conjugation chelator This compound chelator->conjugation purification1 Purification (HPLC) conjugation->purification1 bioconjugate DOTA-PEG4-Biomolecule purification1->bioconjugate radiolabeling_reaction Radiolabeling Reaction bioconjugate->radiolabeling_reaction bioconjugate->radiolabeling_reaction radionuclide ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃ radionuclide->radiolabeling_reaction purification2 Purification (SPE/SEC) radiolabeling_reaction->purification2 final_product Radiopharmaceutical purification2->final_product qc_tests RCP (ITLC/HPLC) Stability Sterility final_product->qc_tests final_product->qc_tests release Release for Preclinical/ Clinical Use qc_tests->release

Caption: Workflow for the development of a DOTA-based radiopharmaceutical.

Radiolabeling_Process start Start elute_rn Elute Radionuclide (⁶⁸Ga or ¹⁷⁷Lu) start->elute_rn add_conjugate Add DOTA-PEG4-Biomolecule and Buffer elute_rn->add_conjugate heat_reaction Heat Reaction Mixture add_conjugate->heat_reaction purify Purify Product heat_reaction->purify quality_control Perform Quality Control purify->quality_control end Final Radiopharmaceutical quality_control->end

Caption: A generalized workflow for the radiolabeling process.

Conclusion

This compound is a versatile and effective bifunctional chelator for the development of ⁶⁸Ga- and ¹⁷⁷Lu-based radiopharmaceuticals. Its well-defined structure allows for consistent manufacturing and reliable performance. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of nuclear medicine and molecular imaging. Adherence to optimized protocols and rigorous quality control are paramount to ensure the safety and efficacy of these advanced diagnostic and therapeutic agents.

References

An In-depth Technical Guide to the Basic Principles of Bioconjugation with NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies involved in the bioconjugation of NH2-PEG4-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. We will delve into its structure, reactivity, and the step-by-step processes for its conjugation to biomolecules, subsequent radiolabeling, and characterization.

Introduction to this compound

This compound is a versatile molecule meticulously designed for bioconjugation. Its structure is a triad of functional components, each playing a critical role in its utility.[1]

  • Primary Amine (-NH2): This group serves as the reactive handle for covalent attachment to biomolecules. It readily participates in nucleophilic substitution reactions, most commonly with activated esters on proteins or peptides, to form stable amide bonds.[1]

  • Polyethylene Glycol Spacer (PEG4): The tetraethylene glycol linker enhances the aqueous solubility of the entire conjugate, a crucial property for in vivo applications.[1] It also provides spatial separation between the biomolecule and the DOTA cage, minimizing potential steric hindrance that could compromise the biological activity of the targeting molecule.[1]

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator exhibits a high affinity and forms exceptionally stable complexes with a variety of trivalent metal ions.[1] This stability is paramount to prevent the release of the radiometal in vivo, which could lead to off-target toxicity and a diminished therapeutic or imaging signal.

The synergistic combination of these three components makes this compound an ideal choice for developing radionuclide-drug conjugates (RDCs) that can be precisely targeted to specific biological markers for medical imaging or therapy.

The Chemistry of Bioconjugation

The most prevalent strategy for conjugating this compound to proteins, such as monoclonal antibodies, involves the formation of a stable amide bond. This is typically achieved by reacting the primary amine of this compound with an activated carboxylic acid group on the biomolecule. However, a more common and efficient approach is to utilize an amine-reactive version of the DOTA chelator, such as DOTA-NHS ester, which directly reacts with the lysine residues on the surface of the antibody.

General Reaction Scheme:

The fundamental reaction involves the nucleophilic attack of the primary amine on an activated carbonyl group, leading to the formation of a stable amide linkage.

G Antibody Antibody with Lysine Residue (R-NH2) Conjugate DOTA-Antibody Conjugate (Stable Amide Bond) Antibody->Conjugate + DOTA-NHS Ester DOTA_NHS DOTA-NHS Ester NHS NHS Leaving Group DOTA_NHS->NHS Reaction in alkaline buffer (pH 8-9)

A simplified diagram of the amide bond formation between an antibody and a DOTA-NHS ester.

Experimental Protocols

Conjugation of a DOTA-NHS Ester to a Monoclonal Antibody

This protocol outlines a typical procedure for the covalent attachment of a DOTA-N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • DOTA-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., PD-10 desalting column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any amine-containing buffers (like Tris) from the antibody solution.

    • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

  • DOTA-NHS Ester Preparation:

    • Dissolve the DOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the DOTA-NHS ester solution to the antibody solution. The molar ratio can be varied to control the degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DOTA-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unconjugated DOTA and other small molecules by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with a suitable storage buffer (e.g., PBS).

Radiolabeling of a DOTA-Antibody Conjugate with Lutetium-177

This protocol describes the chelation of the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu) by the DOTA-conjugated antibody.

Materials:

  • DOTA-antibody conjugate

  • ¹⁷⁷LuCl₃ solution

  • Radiolabeling buffer: 0.25 M ammonium acetate, pH 5.0-5.5

  • Quench solution: 0.05 M EDTA

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, pyrogen-free vial, add the DOTA-antibody conjugate to the radiolabeling buffer.

    • Add the ¹⁷⁷LuCl₃ solution to the vial.

  • Incubation:

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes.

  • Quenching:

    • Add the EDTA solution to chelate any unbound ¹⁷⁷Lu.

    • Incubate for an additional 5 minutes.

  • Quality Control:

    • Determine the radiochemical purity by radio-TLC or radio-HPLC to quantify the percentage of ¹⁷⁷Lu successfully incorporated into the antibody conjugate.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation and radiolabeling processes.

ParameterTypical RangeNotes
DOTA-NHS Ester to Antibody Molar Ratio 10:1 to 100:1Increasing the ratio generally increases the number of DOTA molecules per antibody, but may also lead to aggregation or loss of immunoreactivity.
Conjugation Reaction pH 8.0 - 9.0Alkaline pH is required to deprotonate the lysine amine groups, making them nucleophilic.
Conjugation Reaction Time 1 - 2 hours
Average DOTA molecules per Antibody 2 - 9This is a critical quality attribute that can be determined by mass spectrometry.
Table 1: Typical Parameters for DOTA-NHS Ester Conjugation to Antibodies
ParameterTypical Value/RangeNotes
Radiolabeling pH 5.0 - 5.5Slightly acidic pH is optimal for ¹⁷⁷Lu chelation by DOTA.
Radiolabeling Temperature 37 - 40 °CMild heating increases the rate of chelation.
Incubation Time 30 - 60 minutes
Radiochemical Purity >95%Determined by radio-TLC or radio-HPLC.
Specific Activity VariesDepends on the amount of radioactivity and antibody used.
Table 2: Typical Parameters for ¹⁷⁷Lu Radiolabeling of DOTA-Antibody Conjugates

Visualization of Workflows and Pathways

Experimental Workflow for Antibody-Radionuclide Conjugate (ARC) Preparation

The following diagram illustrates the overall workflow from the initial antibody to the final, purified ARC ready for in vitro and in vivo studies.

G cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling cluster_qc Quality Control mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free) mAb->buffer_exchange conjugation Conjugation Reaction (pH 8.5-9.0, RT, 1-2h) buffer_exchange->conjugation dota_nhs DOTA-NHS Ester dota_nhs->conjugation quench1 Quench Reaction (Tris) conjugation->quench1 purification1 Purification (SEC) quench1->purification1 dota_mab DOTA-Antibody Conjugate purification1->dota_mab radiolabeling Radiolabeling with ¹⁷⁷Lu (pH 5.0-5.5, 37-40°C, 30-60min) dota_mab->radiolabeling quench2 Quench Reaction (EDTA) radiolabeling->quench2 purification2 Final Formulation quench2->purification2 final_arc Final ARC purification2->final_arc characterization Characterization (HPLC, MS, Immunoreactivity) final_arc->characterization

Workflow for the preparation and quality control of an antibody-radionuclide conjugate.
Targeted Radionuclide Therapy Signaling Concept

This diagram illustrates the conceptual signaling pathway of a DOTA-conjugated antibody targeting a cancer cell for radionuclide therapy.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell ARC ¹⁷⁷Lu-DOTA-Antibody receptor Tumor-Specific Antigen/Receptor ARC->receptor Binding internalization Internalization receptor->internalization lysosome Lysosomal Degradation internalization->lysosome Release of ¹⁷⁷Lu dna_damage DNA Double-Strand Breaks lysosome->dna_damage Beta Particle Emission apoptosis Apoptosis dna_damage->apoptosis

Conceptual pathway of targeted radionuclide therapy using a ¹⁷⁷Lu-DOTA-antibody conjugate.

Characterization of DOTA-Bioconjugates

Thorough characterization of the DOTA-bioconjugate is essential to ensure its quality, efficacy, and safety.

  • Determination of DOTA-to-Antibody Ratio: This is a critical parameter that influences the pharmacokinetic properties of the conjugate. It is typically determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody.

  • Purity and Aggregation Analysis: Size-exclusion high-performance liquid chromatography (SE-HPLC) is used to assess the purity of the conjugate and to detect the presence of aggregates, which can affect the in vivo behavior and potentially induce an immune response.

  • Immunoreactivity: A cell-binding assay is performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • Radiochemical Purity: As mentioned, radio-TLC or radio-HPLC is used to determine the percentage of the radionuclide that is successfully chelated by the DOTA-conjugate.

  • In Vitro Stability: The stability of the radiolabeled conjugate is assessed in serum at 37°C over time to ensure that the radionuclide remains firmly attached to the antibody under physiological conditions.

Conclusion

The bioconjugation of this compound and its derivatives to targeting biomolecules is a robust and widely adopted strategy in the development of next-generation radiopharmaceuticals. A thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and comprehensive characterization are paramount to the successful translation of these promising agents from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to navigate the core aspects of this important technology.

References

Methodological & Application

Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to peptides is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., PET, SPECT) and therapeutic applications (targeted radionuclide therapy). The molecule NH2-PEG4-DOTA is a popular choice, incorporating a DOTA chelating agent for stable radiometal complexation, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal amine group for covalent attachment to a peptide.

The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, often improving its pharmacokinetic profile by reducing non-specific binding and renal clearance.[1] The DOTA cage can stably chelate a variety of trivalent radiometals, including Gallium-68 for PET imaging and Lutetium-177 for therapy.[1]

This document provides detailed protocols for the conjugation of DOTA derivatives to peptides, purification of the conjugate, and characterization methods. It also illustrates the broader context of this technology by visualizing a relevant cell signaling pathway targeted by such peptide conjugates.

Data Presentation: Quantitative Parameters for Peptide Conjugation

The following table summarizes key quantitative parameters for both solution-phase and solid-phase DOTA conjugation to peptides. These values are typical starting points and may require optimization depending on the specific peptide sequence and properties.

ParameterSolution-Phase Conjugation (using DOTA-NHS Ester)Solid-Phase Conjugation (on-resin)Reference(s)
Molar Ratio (Chelator:Peptide) 5-10 fold molar excess of DOTA-NHS Ester2.5 - 3 fold molar excess of DOTA derivative[2][3]
Coupling Agents (Molar Equivalents) Not applicable (for pre-activated ester)HBTU (2.45 eq), DIPEA (5.0 - 6.0 eq)[4]
Reaction Solvent 0.1 M Sodium Bicarbonate, 0.1 M Borate Buffer, or DMF/DMSODMF, NMP
Reaction pH 8.3 - 9.0Not applicable (controlled by basic activators)
Reaction Temperature Room Temperature (approx. 25°C) or 37°CRoom Temperature (approx. 25°C)
Reaction Time 4 - 16 hours (overnight is common)1 - 5 hours
Purification Method Reversed-Phase HPLC (RP-HPLC)Cleavage from resin followed by RP-HPLC
Typical Yield Variable (Peptide Dependent)Up to 40% (overall synthesis)

Experimental Workflow

The overall process for generating a DOTA-conjugated peptide involves several key stages, from initial conjugation to final characterization, ensuring the product is suitable for subsequent radiolabeling and in vivo studies.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_final Final Product Peptide Peptide Synthesis & Purification Reaction Solution-Phase Reaction (pH 8.3-9.0, RT, 4-16h) Peptide->Reaction DOTA DOTA Derivative (e.g., DOTA-NHS Ester) DOTA->Reaction HPLC RP-HPLC Purification (C18 Column) Reaction->HPLC Crude Product Lyophilize Lyophilization HPLC->Lyophilize Pure Fractions QC Quality Control: - Analytical HPLC - Mass Spectrometry Lyophilize->QC Final_Product Purified DOTA-Peptide Conjugate QC->Final_Product

Caption: General workflow for solution-phase peptide conjugation with a DOTA derivative.

Experimental Protocols

Protocol 1: Solution-Phase Conjugation of a Peptide with DOTA-NHS Ester

This protocol describes the conjugation of a peptide containing a primary amine (e.g., N-terminus or a lysine side chain) with a pre-activated N-Hydroxysuccinimide (NHS) ester of DOTA. This is a common and straightforward method for solution-phase labeling.

Materials:

  • Peptide of interest (purified)

  • DOTA-NHS ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Glycine or Tris solution

  • Reversed-Phase HPLC (RP-HPLC) system for purification

  • Mass Spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer (pH 8.5) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris, which can compete in the reaction).

  • DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Calculate the required volume of the DOTA-NHS ester stock solution to achieve a 5- to 10-fold molar excess relative to the peptide.

    • Add the calculated volume of DOTA-NHS ester solution to the peptide solution.

    • Vortex the mixture gently and incubate at room temperature (25°C) for at least 4 hours, or overnight, with gentle agitation.

  • Quenching (Optional): To stop the reaction, add a small amount of Quenching Buffer to consume any unreacted DOTA-NHS ester.

  • Purification: Purify the crude reaction mixture immediately by RP-HPLC as described in Protocol 2.

Protocol 2: Purification of DOTA-Conjugated Peptide by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptide conjugates, separating the desired product from unreacted peptide, excess chelator, and other impurities based on hydrophobicity.

Materials & Equipment:

  • RP-HPLC system with a UV detector (monitoring at 220 nm and 280 nm)

  • Semi-preparative C18 column

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the crude conjugation mixture with a small amount of TFA to ensure peptide solubility and protonation. Filter the sample through a 0.2 or 0.45 µm filter to remove particulates.

  • Column Equilibration: Equilibrate the C18 column with the starting conditions of the gradient, typically 95% Solvent A and 5% Solvent B, until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run a linear gradient to separate the components. A typical gradient for peptide purification is a linear increase of Solvent B from 5% to 70% over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific peptide conjugate.

  • Fraction Collection: Collect fractions corresponding to the peaks shown on the chromatogram. The DOTA-conjugated peptide will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the DOTA macrocycle.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure desired product. Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified DOTA-peptide conjugate as a white, fluffy powder. Store the lyophilized product at -20°C or -80°C.

Protocol 3: Characterization by Mass Spectrometry

Confirming the identity of the final product is essential. Mass spectrometry provides the molecular weight of the conjugate, verifying that the DOTA moiety has been successfully attached to the peptide.

Procedure (MALDI-TOF):

  • Prepare a concentrated solution of the purified, lyophilized DOTA-peptide conjugate.

  • Mix the peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

  • Spot the mixture onto a MALDI target plate and allow it to air dry, permitting co-crystallization.

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the calculated theoretical mass of the DOTA-peptide conjugate to confirm its identity.

Application Example: Targeting the HER2 Signaling Pathway

DOTA-conjugated peptides are often designed to target receptors that are overexpressed on cancer cells. A prominent example is the Human Epidermal Growth Factor Receptor 2 (HER2). Peptides that bind to HER2 can be conjugated with DOTA, radiolabeled, and used for imaging or therapy of HER2-positive cancers, such as certain types of breast and gastric cancer. The binding of a therapeutic agent to HER2 can inhibit downstream signaling pathways that promote cell proliferation and survival.

G HER2_dimer HER2/HER3 Heterodimer PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription DOTA_Peptide DOTA-Peptide (Targeting Agent) DOTA_Peptide->HER2_dimer Binds & Inhibits

Caption: Simplified HER2 signaling pathway and the inhibitory action of a targeted DOTA-peptide.

References

Application Notes and Protocols for Radiolabeling with NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator, NH2-PEG4-DOTA, is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its structure incorporates a primary amine (NH2) for covalent attachment to biomolecules, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetic properties, and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), renowned for its ability to form highly stable complexes with a variety of radiometals. This document provides detailed protocols for the conjugation of this compound to proteins, subsequent radiolabeling with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), and quality control procedures.

Core Principles

The overall process involves a two-stage approach:

  • Bioconjugation: The primary amine of this compound is covalently linked to a targeting biomolecule, typically a protein (e.g., antibody) or peptide. This is commonly achieved by activating the carboxyl groups on the biomolecule.

  • Radiolabeling: The DOTA cage of the resulting conjugate is then used to chelate a radionuclide of interest. The choice of radionuclide depends on the intended application: positron emitters like ⁶⁸Ga for Positron Emission Tomography (PET) imaging, or beta or alpha emitters like ¹⁷⁷Lu for targeted radiotherapy.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of carboxyl groups on a protein (e.g., an antibody) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to facilitate covalent bond formation with the primary amine of this compound.[1][2][3][4]

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Activation of Protein Carboxyl Groups:

    • Bring EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.[3] For example, for a 1 mg/mL solution of a 150 kDa antibody, add EDC to a final concentration of 2-4 mM and Sulfo-NHS to 5-10 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve this compound in Conjugation Buffer.

    • Add a 10 to 20-fold molar excess of this compound to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted activated carboxyl groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the DOTA-PEG4-Protein Conjugate:

    • Remove excess unreacted reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS or sodium acetate buffer).

    • Collect the protein-containing fractions, which can be identified by monitoring the absorbance at 280 nm.

    • The purified conjugate can be stored at -20°C or -80°C.

Protocol 2: Radiolabeling of DOTA-PEG4-Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines the manual radiolabeling of a DOTA-PEG4-conjugated peptide or antibody with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-PEG4-conjugated biomolecule (5-50 µg)

  • 0.1 M HCl for generator elution

  • Sodium acetate buffer (1 M, pH 4.0-4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification (optional)

  • Ethanol and sterile water for injection

Procedure:

  • ⁶⁸Ga Elution and Preparation:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

    • For some methods, the ⁶⁸Ga eluate is further purified and concentrated using a cation-exchange cartridge.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the DOTA-PEG4-conjugated biomolecule (e.g., 10-20 nmol).

    • Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.

    • Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the vial.

    • Incubate the reaction mixture at 85-95°C for 5-15 minutes.

  • Purification of ⁶⁸Ga-labeled Conjugate (Optional but Recommended):

    • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-PEG4-conjugate with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

Protocol 3: Radiolabeling of DOTA-PEG4-Conjugate with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the radiolabeling of a DOTA-PEG4-conjugated biomolecule with ¹⁷⁷Lu.

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-PEG4-conjugated biomolecule

  • Ammonium acetate buffer (0.5 M, pH 5.0-5.5) or Sodium acetate buffer

  • Gentisic acid or ascorbic acid (as a radioprotectant, optional)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • PD-10 desalting column or C18 Sep-Pak cartridge for purification

Procedure:

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the DOTA-PEG4-conjugated biomolecule.

    • Add the appropriate buffer to maintain the pH between 5.0 and 5.5.

    • If desired, add a radioprotectant like gentisic acid or ascorbic acid.

    • Add the ¹⁷⁷LuCl₃ solution.

    • Incubate the reaction mixture at 37-95°C for 15-60 minutes. The optimal temperature and time depend on the specific conjugate. For antibodies, a lower temperature of 37°C is often preferred to maintain integrity.

  • Purification of ¹⁷⁷Lu-labeled Conjugate:

    • Purify the radiolabeled conjugate using a desalting column (for larger proteins) or a C18 Sep-Pak cartridge (for smaller peptides) to remove unchelated ¹⁷⁷Lu.

    • For C18 purification, follow a similar procedure as described in Protocol 2.

    • For desalting column purification, equilibrate the column with a suitable buffer and elute the radiolabeled conjugate in the void volume.

Quality Control

Quality control is essential to ensure the purity and identity of the final radiolabeled product before in vivo use.

Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid method to determine the radiochemical purity.

  • For ⁶⁸Ga-labeled compounds:

    • Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.

    • Mobile Phase: A common system is 1 M ammonium acetate:methanol (1:1 v/v). In this system, the radiolabeled conjugate typically remains at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga and colloidal ⁶⁸Ga move with the solvent front (Rf = 0.8-1.0). Another mobile phase is 0.1 M sodium citrate (pH 5.5), where free ⁶⁸Ga moves with the solvent front.

  • For ¹⁷⁷Lu-labeled compounds:

    • Stationary Phase: ITLC-SG strips.

    • Mobile Phase: 0.1 M sodium citrate (pH 5.5). The radiolabeled antibody remains at the origin (Rf ≈ 0.1-0.2), while free ¹⁷⁷Lu migrates with the solvent front (Rf ≈ 1.0). Another system uses 10% ammonium acetate:methanol (1:1), where the radiolabeled antibody has an Rf of 0.01-0.15 and free ¹⁷⁷Lu has an Rf of 0.4-0.5.

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

Radio-HPLC provides a more detailed analysis of radiochemical purity and can separate the radiolabeled product from unlabeled precursor and other impurities.

  • Typical Setup:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: A UV detector (to detect the unlabeled conjugate) and a radioactivity detector connected in series.

  • Expected Results: The radiolabeled conjugate will have a specific retention time, which should be different from that of free radionuclide and the unlabeled conjugate. For example, in a typical gradient, free ⁶⁸Ga elutes early, followed by the unlabeled DOTA-peptide, and then the ⁶⁸Ga-DOTA-peptide.

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling of DOTA-conjugated biomolecules.

Table 1: Radiolabeling of DOTA-Conjugates with ⁶⁸Ga

PrecursorAmount of PrecursorStarting Activity (MBq)Reaction Conditions (Temp, Time, pH)Radiochemical Yield (%)Radiochemical Purity (%)Specific Activity (GBq/µmol)Reference
DOTA-TOC40 µg~48890°C, 7 min, pH ~4>80>99~18
DOTA-TATE40-50 µgN/A85-95°C, 8-12 min, pH 3-4>65>99N/A
DOTA-Substance P16-25 µg366-74795°C, 15 min, pH 3.5-4.091.6 ± 1.5>9518 ± 4
DOTA-PSMA-11N/A~488N/AN/A>99N/A
FAPI-46N/A~5580N/A~60>95100-200

Table 2: Radiolabeling of DOTA-Conjugates with ¹⁷⁷Lu

PrecursorAmount of PrecursorStarting Activity (GBq)Reaction Conditions (Temp, Time, pH)Radiochemical Yield (%)Radiochemical Purity (%)Specific Activity (MBq/mg)Reference
DOTA-TOC11-17 µg/GBq5.8-20.3Automated92-96.3>99N/A
DOTA-RituximabN/AN/A37°C, 30 min, pH 5-5.578-80>95N/A
DOTA-Rituximab0.01-0.1 mgN/A37°C, 24 h, pH ~7.882>98444
DOTA-PSMA-I&T11.6-16.3 µg/GBqup to 26Automated>96>99N/A
DOTA-Substance PN/AN/AN/A>90>98N/A

Visualizations

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_radiolabeling Step 2: Radiolabeling cluster_qc Step 3: Quality Control protein Protein (e.g., Antibody) activation Activate Carboxyl Groups (EDC/Sulfo-NHS) protein->activation conjugation Conjugation Reaction activation->conjugation nh2_dota This compound nh2_dota->conjugation purification1 Purification (Desalting Column) conjugation->purification1 dota_conjugate DOTA-PEG4-Protein Conjugate purification1->dota_conjugate labeling Radiolabeling Reaction dota_conjugate->labeling radionuclide Radionuclide (e.g., 68Ga, 177Lu) radionuclide->labeling purification2 Purification (SPE or Desalting) labeling->purification2 final_product Radiolabeled Conjugate purification2->final_product radio_tlc Radio-TLC final_product->radio_tlc radio_hplc Radio-HPLC final_product->radio_hplc

Caption: Overall experimental workflow for the preparation of a radiolabeled protein conjugate.

radiolabeling_details start Start Radiolabeling reagents Combine: - DOTA-Conjugate - Buffer (pH 3.5-5.5) - Radionuclide (68Ga or 177Lu) start->reagents incubation Incubate (e.g., 95°C for 68Ga, 37-95°C for 177Lu) reagents->incubation purification_choice Purification Method? incubation->purification_choice spe Solid Phase Extraction (e.g., C18 Sep-Pak) purification_choice->spe Peptide sec Size Exclusion Chromatography (e.g., PD-10) purification_choice->sec Protein elution Elute Final Product spe->elution sec->elution qc Quality Control (Radio-TLC/HPLC) elution->qc end Final Product qc->end

Caption: Detailed workflow for the radiolabeling and purification steps.

References

Application Notes and Protocols for PET Imaging Probe Development using NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted Positron Emission Tomography (PET) imaging probes is a cornerstone of modern molecular imaging and diagnostics. The bifunctional chelator, amine-polyethylene glycol-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (NH2-PEG4-DOTA), serves as a critical component in the design of these probes. Its structure incorporates a DOTA cage for stable chelation of positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), a flexible PEG4 linker to improve solubility and pharmacokinetics, and a terminal amine group for covalent conjugation to targeting biomolecules such as antibodies, peptides, or small molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of PET imaging probes.

Core Concepts and Workflow

The development of a PET imaging probe using this compound follows a multi-step process, beginning with the conjugation of the chelator to a targeting ligand, followed by radiolabeling with a positron-emitting radionuclide, and culminating in preclinical evaluation.

PET_Probe_Development_Workflow Overall Workflow for PET Probe Development cluster_0 Probe Synthesis & Characterization cluster_1 Radiolabeling & Quality Control cluster_2 Preclinical Evaluation A Targeting Ligand (Antibody, Peptide, etc.) C Conjugation Reaction A->C B This compound B->C D Purification of Conjugate C->D E Characterization (e.g., Mass Spectrometry) D->E F DOTA-PEG4-Ligand E->F H Radiolabeling Reaction F->H G [⁶⁸Ga]GaCl₃ G->H I Purification of Radiolabeled Probe H->I J Quality Control (ITLC, HPLC) I->J K In Vitro Studies (Cell Binding, Internalization) J->K L In Vivo Studies (PET/CT Imaging, Biodistribution) K->L Antibody_Conjugation_Workflow Workflow for Antibody-DOTA Conjugation A Antibody Preparation (Buffer Exchange) C Conjugation Reaction (pH 8.0-9.0) A->C B DOTA-PEG4-NHS Ester Preparation B->C D Quenching (e.g., Tris buffer) C->D E Purification (Size Exclusion Chromatography) D->E F Characterization (Mass Spectrometry, HPLC) E->F Radiolabeling_Workflow Workflow for ⁶⁸Ga Radiolabeling A ⁶⁸Ge/⁶⁸Ga Generator Elution (0.1 M HCl) B ⁶⁸Ga Purification/Concentration (Cation Exchange Cartridge) A->B C Elution of ⁶⁸Ga³⁺ (e.g., 5M NaCl/HCl) B->C D Labeling Reaction (pH 3.5-4.5, 95°C) C->D E Purification (e.g., C18 Sep-Pak) D->E F Quality Control (ITLC, HPLC) E->F

References

Revolutionizing Cancer Treatment: NH2-PEG4-DOTA in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer therapy is undergoing a paradigm shift, moving towards highly targeted approaches that maximize efficacy while minimizing off-target toxicity. At the forefront of this evolution is targeted radionuclide therapy (TRT), a strategy that employs radiolabeled molecules to selectively deliver cytotoxic radiation to cancer cells. A key enabling component in this field is the bifunctional chelator, NH2-PEG4-DOTA, which provides a versatile platform for the development of novel radiopharmaceuticals.

This compound is a molecule comprised of three essential components: a primary amine group (NH2) for conjugation to targeting moieties, a polyethylene glycol (PEG) linker, and a DOTA cage for securely chelating therapeutic radionuclides. This unique structure allows for the creation of sophisticated radiopharmaceutical drug conjugates (RDCs) with tailored properties for specific cancer targets.[1] The DOTA chelator is capable of forming stable complexes with a variety of trivalent radiometals, including the widely used therapeutic beta-emitter Lutetium-177 (¹⁷⁷Lu) and the alpha-emitter Actinium-225 (²²⁵Ac), as well as diagnostic positron-emitters like Gallium-68 (⁶⁸Ga).[2][3][4] The PEG linker enhances the solubility and biocompatibility of the final conjugate, and can influence its pharmacokinetic profile, often leading to improved tumor uptake and retention.[5]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound in the field of targeted radionuclide therapy.

Principle of this compound in Targeted Radionuclide Therapy

Targeted radionuclide therapy relies on the selective accumulation of a radiopharmaceutical at the tumor site. This is achieved by conjugating a radionuclide to a targeting molecule, such as a peptide or antibody, that specifically binds to a receptor or antigen overexpressed on cancer cells.

The workflow for developing and evaluating a targeted radiopharmaceutical using this compound involves several key stages, from initial conjugation and radiolabeling to preclinical evaluation.

TRT_Principle cluster_synthesis Radiopharmaceutical Synthesis cluster_delivery Systemic Administration & Targeting cluster_effect Therapeutic Effect Targeting_Ligand Targeting Ligand (Peptide, Antibody, etc.) Conjugation Conjugation Targeting_Ligand->Conjugation NH2_PEG4_DOTA This compound NH2_PEG4_DOTA->Conjugation DOTA_PEG_Ligand DOTA-PEG-Ligand Conjugate Conjugation->DOTA_PEG_Ligand Radiolabeling Radiolabeling DOTA_PEG_Ligand->Radiolabeling Radionuclide Therapeutic Radionuclide (e.g., ¹⁷⁷Lu) Radionuclide->Radiolabeling Radiopharmaceutical Targeted Radiopharmaceutical Radiolabeling->Radiopharmaceutical Administration Systemic Administration Radiopharmaceutical->Administration Binding Specific Binding Administration->Binding Tumor_Cell Tumor Cell (Target Overexpression) Tumor_Cell->Binding Radiation_Dose Localized Radiation Dose Binding->Radiation_Dose DNA_Damage DNA Damage Radiation_Dose->DNA_Damage Cell_Death Tumor Cell Death DNA_Damage->Cell_Death

Figure 1: Principle of Targeted Radionuclide Therapy using a DOTA-PEG-Ligand Conjugate.

Experimental Protocols

Detailed methodologies for the key experiments involved in the development and evaluation of this compound-based radiopharmaceuticals are provided below.

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of the primary amine of this compound to a targeting peptide containing a carboxylic acid group using standard carbodiimide chemistry.

Materials:

  • Targeting peptide with an available carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • PD-10 desalting column

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of Peptide: Dissolve the targeting peptide in anhydrous DMF. Add a 3-fold molar excess of EDC and a 3-fold molar excess of NHS. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Conjugation Reaction: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5). Add the activated peptide solution to the this compound solution in a 1:1.2 molar ratio of peptide to DOTA-linker. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Purify the DOTA-PEG-peptide conjugate using a PD-10 desalting column to remove unreacted starting materials. Further purify the conjugate by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry.

Protocol 2: Radiolabeling of DOTA-PEG-Peptide with Lutetium-177

This protocol outlines the procedure for radiolabeling the DOTA-PEG-peptide conjugate with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • DOTA-PEG-peptide conjugate

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • 0.1 M Ammonium acetate buffer, pH 5.5

  • Gentisic acid

  • Heating block

  • Radio-TLC system

Procedure:

  • Reaction Setup: In a sterile, metal-free vial, add the DOTA-PEG-peptide conjugate dissolved in ammonium acetate buffer.

  • Addition of Radionuclide: Add the ¹⁷⁷LuCl₃ solution to the vial. The final pH of the reaction mixture should be between 4.5 and 5.5.

  • Radioprotection: Add gentisic acid as a radioprotectant to prevent radiolysis of the peptide.

  • Incubation: Incubate the reaction mixture at 90-95°C for 20-30 minutes.

  • Quality Control: After cooling to room temperature, determine the radiochemical purity (RCP) of the [¹⁷⁷Lu]Lu-DOTA-PEG-peptide using a radio-TLC system. The RCP should be >95%.

  • Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

Protocol 3: In Vitro Cell Binding and Internalization Assay

This protocol is designed to assess the binding affinity and internalization of the radiolabeled conjugate in target cells.

Materials:

  • Target cancer cell line (overexpressing the receptor of interest)

  • Control cell line (low or no receptor expression)

  • Cell culture medium

  • [¹⁷⁷Lu]Lu-DOTA-PEG-peptide

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Gamma counter

Procedure:

  • Cell Plating: Plate cells in 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Wash the cells with cold binding buffer.

    • Add increasing concentrations of [¹⁷⁷Lu]Lu-DOTA-PEG-peptide to the wells.

    • For non-specific binding determination, add a large excess of unlabeled peptide to a parallel set of wells.

    • Incubate at 4°C for 1-2 hours.

    • Wash the cells three times with cold binding buffer.

    • Lyse the cells and measure the radioactivity using a gamma counter.

  • Internalization Assay:

    • Incubate the cells with a fixed concentration of the radiolabeled peptide at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

    • At each time point, wash the cells with cold binding buffer.

    • To separate surface-bound from internalized radioactivity, incubate the cells with acid wash buffer for 5-10 minutes on ice.

    • Collect the supernatant (surface-bound fraction).

    • Lyse the cells and collect the lysate (internalized fraction).

    • Measure the radioactivity in both fractions using a gamma counter.

Protocol 4: In Vivo Biodistribution Study

This protocol describes the evaluation of the radiopharmaceutical's distribution in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • [¹⁷⁷Lu]Lu-DOTA-PEG-peptide formulated in sterile saline

  • Anesthesia

  • Calibrated gamma counter

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice for at least one week prior to the study.

  • Radiotracer Administration: Inject a known amount of the [¹⁷⁷Lu]Lu-DOTA-PEG-peptide (typically 1-4 MBq) intravenously via the tail vein.

  • Tissue Collection: At predetermined time points (e.g., 2h, 24h, 48h, 72h post-injection), euthanize groups of mice (n=3-5 per group).

  • Organ Dissection and Weighing: Dissect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone). Weigh each sample.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Quantitative Data Summary

The following tables provide representative data that could be obtained from the experimental protocols described above.

Table 1: In Vitro Binding Affinity and Internalization

Cell LineReceptor ExpressionIC₅₀ (nM)Internalization at 2h (% of total bound)
Cancer Cell Line AHigh5.2 ± 0.865.7 ± 4.3
Control Cell Line BLow> 1000Not Determined

Table 2: Biodistribution of [¹⁷⁷Lu]Lu-DOTA-PEG-Peptide in Tumor-Bearing Mice (%ID/g ± SD)

Organ2 h p.i.24 h p.i.48 h p.i.72 h p.i.
Blood3.5 ± 0.60.8 ± 0.20.3 ± 0.10.1 ± 0.05
Tumor15.2 ± 2.112.5 ± 1.810.1 ± 1.58.2 ± 1.1
Heart0.9 ± 0.20.3 ± 0.10.1 ± 0.03< 0.1
Lungs1.8 ± 0.40.6 ± 0.10.3 ± 0.10.2 ± 0.08
Liver2.1 ± 0.51.5 ± 0.31.1 ± 0.20.8 ± 0.1
Spleen0.7 ± 0.20.4 ± 0.10.2 ± 0.050.1 ± 0.02
Kidneys8.9 ± 1.54.2 ± 0.92.5 ± 0.61.8 ± 0.4
Muscle0.5 ± 0.10.2 ± 0.05< 0.1< 0.1
Bone1.2 ± 0.30.8 ± 0.20.6 ± 0.10.4 ± 0.1

Table 3: Tumor-to-Organ Ratios

Ratio2 h p.i.24 h p.i.48 h p.i.72 h p.i.
Tumor/Blood4.315.633.782.0
Tumor/Muscle30.462.5> 100> 100
Tumor/Kidney1.73.04.04.6

Visualizations of Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in the development of this compound-based radiopharmaceuticals.

experimental_workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Peptide-DOTA Conjugation Purification1 HPLC Purification Conjugation->Purification1 Characterization Mass Spec Analysis Purification1->Characterization Radiolabeling ¹⁷⁷Lu Labeling Characterization->Radiolabeling QC Radio-TLC for RCP Radiolabeling->QC Binding_Assay Cell Binding Assay (IC₅₀) QC->Binding_Assay Internalization_Assay Internalization Study QC->Internalization_Assay Stability_Assay Serum Stability QC->Stability_Assay Biodistribution Biodistribution Study (%ID/g) QC->Biodistribution Imaging SPECT/CT Imaging Biodistribution->Imaging Therapy_Study Efficacy Study Imaging->Therapy_Study Dosimetry Dosimetry Calculations Therapy_Study->Dosimetry

Figure 2: Experimental Workflow for Preclinical Evaluation.

logical_relationship cluster_components Molecular Components & Functions cluster_outcomes Therapeutic Outcomes NH2_PEG4_DOTA This compound NH2_group NH2 Group (Amine) NH2_PEG4_DOTA->NH2_group PEG4_linker PEG4 Linker NH2_PEG4_DOTA->PEG4_linker DOTA_chelator DOTA Chelator NH2_PEG4_DOTA->DOTA_chelator Conjugation Covalent linkage to targeting ligand NH2_group->Conjugation Pharmacokinetics Improved solubility & prolonged circulation PEG4_linker->Pharmacokinetics Radionuclide_Complexation Stable chelation of therapeutic radionuclide DOTA_chelator->Radionuclide_Complexation Enhanced_Efficacy Enhanced Therapeutic Efficacy Conjugation->Enhanced_Efficacy Improved_Tumor_Uptake Increased Tumor Uptake and Retention Pharmacokinetics->Improved_Tumor_Uptake Radionuclide_Complexation->Enhanced_Efficacy Reduced_Off_Target Reduced Off-Target Toxicity Improved_Tumor_Uptake->Reduced_Off_Target Improved_Tumor_Uptake->Enhanced_Efficacy

Figure 3: Contribution of this compound Components to Therapeutic Outcomes.

Conclusion

This compound serves as a critical building block in the development of next-generation targeted radiopharmaceuticals. Its well-defined structure allows for the systematic optimization of drug candidates by providing a reliable method for conjugation, radiolabeling, and modification of pharmacokinetic properties. The protocols and data presented herein provide a framework for researchers to effectively utilize this versatile bifunctional chelator in their efforts to develop more effective and safer cancer therapies. As our understanding of tumor biology deepens, the modular nature of radiopharmaceuticals built upon scaffolds like this compound will be instrumental in realizing the full potential of personalized radionuclide therapy.

References

Application Notes and Protocols for NH2-PEG4-DOTA in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG4-DOTA is a bifunctional chelator that plays a crucial role in the development of antibody-radionuclide conjugates (ARCs) for medical imaging and therapy.[1][2] This molecule features a primary amine (NH2) for covalent attachment to a biomolecule, a polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage for stable chelation of various radiometals. The ability to conjugate this compound to antibodies allows for the targeted delivery of radioisotopes to specific cells or tissues, enabling applications in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy.

The conjugation of this compound to an antibody is a critical process that requires careful optimization to ensure the stability of the conjugate and the retention of the antibody's immunoreactivity. The most common strategy for conjugating a molecule with a primary amine, such as this compound, to an antibody is through the activation of the antibody's carboxyl groups (present on aspartic and glutamic acid residues) using carbodiimide chemistry. This application note provides detailed protocols for the conjugation of this compound to antibodies, the subsequent radiolabeling, and methods for characterization.

Conjugation Chemistry: Activating Antibody Carboxyl Groups

The conjugation of this compound to an antibody can be achieved by forming a stable amide bond between the primary amine of the linker and the carboxyl groups on the antibody. This is typically facilitated by a two-step reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

First, EDC activates the carboxyl groups on the antibody to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This amine-reactive ester then efficiently reacts with the NH2 group of the this compound to form a stable amide bond.[3][4][5]

Antibody_COOH Antibody with Carboxyl Group (-COOH) O_acylisourea Reactive O-acylisourea Intermediate Antibody_COOH->O_acylisourea + EDC EDC EDC Byproduct1 Isourea Byproduct O_acylisourea->Antibody_COOH NHS_ester Semi-stable NHS Ester Intermediate O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis O_acylisourea->Hydrolysis NHS NHS / Sulfo-NHS Conjugate Antibody-PEG4-DOTA Conjugate NHS_ester->Conjugate + this compound Byproduct2 NHS NHS_ester->Byproduct2 NH2_PEG4_DOTA This compound

EDC/NHS conjugation chemistry workflow.

Experimental Protocols

Protocol 1: Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS) or saline, at a pH of 6.0-7.5. Buffers containing primary amines, like Tris, will compete with the conjugation reaction and must be removed. Use a desalting column or dialysis to exchange the antibody into the appropriate conjugation buffer.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer. Higher concentrations can improve conjugation efficiency.

  • Purity Check: Ensure the antibody solution is free of aggregates by running a sample on a size-exclusion high-performance liquid chromatography (SEC-HPLC) system.

Protocol 2: Conjugation of this compound to Antibody

This protocol is based on a two-step EDC/NHS activation of the antibody's carboxyl groups.

Materials:

  • Prepared antibody in conjugation buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of EDC in anhydrous DMSO or water immediately before use.

    • Prepare a 10 mg/mL solution of Sulfo-NHS in anhydrous DMSO or water immediately before use.

    • Dissolve this compound in the Conjugation Buffer at a desired concentration (e.g., 10 mg/mL).

  • Antibody Activation:

    • In a reaction tube, add the prepared antibody.

    • Add a 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately after activation, remove the excess EDC and Sulfo-NHS and byproducts using a desalting column equilibrated with Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by reacting with any remaining activated carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated this compound and other reaction components by size-exclusion chromatography (SEC) or dialysis. The purified DOTA-conjugated antibody should be stored in a suitable buffer, such as PBS, at 4°C for short-term storage or -80°C for long-term storage.

Protocol 3: Radiolabeling of DOTA-Conjugated Antibody

This protocol provides a general guideline for radiolabeling with a trivalent radiometal such as Lutetium-177 (¹⁷⁷Lu).

Materials:

  • Purified DOTA-conjugated antibody

  • Radiometal (e.g., ¹⁷⁷LuCl₃ in HCl)

  • Radiolabeling Buffer (e.g., 0.1 M sodium acetate, pH 5.0-5.5)

  • Quenching solution (e.g., 50 mM DTPA)

  • PD-10 desalting column

Procedure:

  • Preparation:

    • In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated antibody.

    • Add the Radiolabeling Buffer to the antibody.

  • Radiolabeling Reaction:

    • Add the desired amount of radiometal solution to the antibody solution.

    • Gently mix and incubate at 37-42°C for 30-60 minutes.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with an appropriate mobile phase (e.g., 50 mM DTPA).

  • Quenching:

    • Once the desired radiochemical purity is achieved (typically >95%), add the DTPA quenching solution to complex any free radiometal.

  • Purification:

    • Purify the radiolabeled antibody from free radiometal and quenched complexes using a PD-10 desalting column equilibrated with a formulation buffer (e.g., PBS).

    • Collect the fractions containing the radiolabeled antibody.

Characterization of DOTA-Antibody Conjugates

Thorough characterization of the DOTA-antibody conjugate is essential to ensure its quality and suitability for in vivo applications.

  • Degree of Conjugation (DoC): The number of DOTA molecules conjugated per antibody can be determined using mass spectrometry (MS). A colorimetric assay using indicators like arsenazo III can also provide an estimate of the chelator-to-antibody ratio.

  • Purity and Aggregation: SEC-HPLC is used to assess the purity of the conjugate and to detect the presence of aggregates.

  • Immunoreactivity: It is critical to confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen. This can be evaluated using:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be used to compare the binding affinity of the conjugated antibody to the unconjugated antibody.

    • Flow Cytometry: This technique can be used to assess the binding of the conjugate to cells expressing the target antigen.

    • Surface Plasmon Resonance (SPR): SPR provides quantitative data on the binding kinetics (association and dissociation rates) of the antibody-antigen interaction.

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification1 Purification cluster_radiolabeling Radiolabeling cluster_qc Quality Control Ab_prep Antibody Preparation Activation Antibody Activation (EDC/NHS) Ab_prep->Activation Reagent_prep Reagent Preparation Reagent_prep->Activation Conjugation Conjugation with This compound Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification1 Purification of DOTA-Ab Conjugate Quenching->Purification1 Radiolabeling Radiolabeling with Isotope Purification1->Radiolabeling Purification2 Final Purification Radiolabeling->Purification2 Characterization Characterization (MS, SEC-HPLC) Purification2->Characterization Immunoreactivity Immunoreactivity (ELISA, SPR) Purification2->Immunoreactivity

Overall experimental workflow.

Quantitative Data Summary

The degree of DOTA conjugation can significantly impact the pharmacokinetics and immunoreactivity of the antibody. It is crucial to optimize the chelator-to-antibody ratio to achieve a balance between high specific activity and preserved biological function.

ParameterLow DOTA/Ab Ratio (1-3)High DOTA/Ab Ratio (>8)Reference
Tumor Uptake HigherLower
Blood Clearance SlowerFaster
Immunoreactivity Generally maintainedPotential for significant loss
Stability Generally stableMay increase aggregation propensity
Radiolabeling Efficiency Dependent on reaction conditionsMay be higher due to more available chelation sites

Conclusion

The conjugation of this compound to antibodies is a versatile and powerful method for the development of targeted radiopharmaceuticals. The protocols and characterization methods outlined in this application note provide a comprehensive guide for researchers in this field. Careful optimization of the conjugation and radiolabeling procedures is essential to produce high-quality ARCs with optimal in vivo performance. The use of EDC/NHS chemistry provides a reliable method for attaching amine-containing linkers like this compound to the carboxyl groups of antibodies, enabling the next generation of targeted diagnostics and therapeutics.

References

Application Notes and Protocols: A Step-by-Step Guide to NH2-PEG4-DOTA Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to biomolecules is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. NH2-PEG4-DOTA is a widely utilized bifunctional chelator composed of three key components: a primary amine (-NH2) for covalent attachment to biomolecules, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetic properties, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for stable chelation of radiometals such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).[1]

This document provides a detailed, step-by-step guide for the bioconjugation of this compound to proteins, with a primary focus on antibodies. It includes experimental protocols, data presentation, and visualizations to aid researchers in the successful development of radioimmunoconjugates.

Data Presentation: Impact of DOTA Conjugation Ratio

The degree of chelator conjugation to an antibody, often referred to as the chelator-to-antibody ratio (CAR), is a critical parameter that can significantly impact the immunoreactivity and pharmacokinetic behavior of the resulting radioimmunoconjugate.[2] An optimal CAR maximizes the specific activity without compromising the antibody's ability to bind to its target. Below is a summary of data from a study investigating the effect of varying the initial molar ratio of p-SCN-Bn-DOTA to an anti-TEM-1 fusion protein antibody (1C1m-Fc) on the final number of DOTA molecules per antibody and the resulting immunoreactivity.[2]

Initial Molar Ratio (DOTA:Antibody)Estimated Number of DOTA per AntibodyImmunoreactivity (%) ± SEMPurity by HPLC (%)
5:1185.1 ± 1.395.6%
10:12.5Not Reported96.2%
20:1386.2 ± 2.795.7%
30:1677.9 ± 3.496.9%
40:18.573.5 ± 2.596.2%
50:11169.4 ± 4.296.8%

Data adapted from a study by P. Bailly et al., which provides insights into how increasing the chelator load can affect the biological properties of the antibody conjugate.[2]

Experimental Protocols

This section details the methodologies for the key experiments involved in this compound bioconjugation.

Protocol 1: Antibody Preparation for Conjugation

Objective: To prepare the antibody in a suitable buffer for conjugation, removing any interfering substances.

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Desalting columns or dialysis cassettes (e.g., 50 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Buffer Exchange: The antibody must be in an amine-free buffer, as buffers like Tris contain primary amines that will compete with the antibody for conjugation.[3]

    • Equilibrate a desalting column or dialysis cassette with conjugation buffer.

    • Apply the antibody solution to the column or place it in the dialysis cassette.

    • Elute the antibody with conjugation buffer or perform dialysis against the conjugation buffer for at least 4 hours at 4°C, with at least two buffer changes.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer. Higher concentrations can improve conjugation efficiency.

  • Purity and Concentration Check:

    • Measure the absorbance of the antibody solution at 280 nm (A280) to determine the concentration.

    • Assess the purity and check for aggregation using size-exclusion high-performance liquid chromatography (SEC-HPLC).

Protocol 2: this compound Conjugation via NHS Ester Chemistry

Objective: To covalently attach this compound to the primary amines (e.g., lysine residues) of the antibody using an N-hydroxysuccinimide (NHS) ester derivative of the chelator.

Materials:

  • p-SCN-Bn-DOTA (an isothiocyanate-activated DOTA derivative) or an NHS-ester activated DOTA-PEG4 linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Prepared antibody solution from Protocol 1

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Chelator Preparation: Immediately before use, dissolve the activated DOTA derivative in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Calculate the required volume of the chelator stock solution to achieve the desired molar excess of chelator to antibody. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal CAR.

    • While gently vortexing, slowly add the calculated volume of the chelator stock solution to the antibody solution. Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and cap any unreacted NHS esters, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the DOTA-Antibody Conjugate

Objective: To remove unreacted chelator and byproducts and to characterize the final conjugate.

Materials:

  • Quenched reaction mixture from Protocol 2

  • Desalting columns or SEC-HPLC system

  • Storage buffer (e.g., PBS, pH 7.4 or 0.25 M Ammonium Acetate, pH 5.5)

  • Spectrophotometer

  • Mass spectrometer (for determining CAR)

  • ELISA or flow cytometry setup (for immunoreactivity assessment)

Procedure:

  • Purification:

    • Purify the antibody-chelator conjugate using a desalting column or SEC-HPLC equilibrated with the desired storage buffer. This will separate the larger antibody conjugate from the smaller, unreacted chelator molecules.

  • Characterization:

    • Protein Concentration: Determine the final concentration of the purified conjugate by measuring the absorbance at 280 nm.

    • Chelator-to-Antibody Ratio (CAR): The number of DOTA molecules conjugated per antibody can be determined using methods such as MALDI-TOF mass spectrometry, which measures the mass increase of the antibody after conjugation, or by UV-Vis spectroscopy if the chelator has a distinct absorbance.

    • Immunoreactivity: Assess the binding affinity of the DOTA-conjugated antibody to its target antigen compared to the unconjugated antibody. This can be performed using techniques like ELISA or flow cytometry. A common method is the Lindmo assay, which determines the immunoreactive fraction by extrapolating binding data to infinite antigen excess.

  • Storage: Store the purified DOTA-antibody conjugate at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Experimental Workflow for this compound Bioconjugation

G cluster_prep Antibody Preparation cluster_conj Conjugation cluster_pur_char Purification & Characterization cluster_char_details antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange into Amine-Free Buffer antibody->buffer_exchange conc_adjust Concentration Adjustment (2-10 mg/mL) buffer_exchange->conc_adjust reaction Conjugation Reaction (Vary Molar Ratios) conc_adjust->reaction chelator_prep Prepare Activated This compound-NHS chelator_prep->reaction quench Quench Reaction (e.g., with Tris) reaction->quench purification Purification (SEC-HPLC / Desalting) quench->purification characterization Characterization purification->characterization final_product Final DOTA-Antibody Conjugate characterization->final_product car CAR Determination (Mass Spec) characterization->car immunoreactivity Immunoreactivity (ELISA / Flow Cytometry) characterization->immunoreactivity purity Purity & Aggregation (SEC-HPLC) characterization->purity

Caption: Experimental workflow for antibody conjugation with this compound.

Signaling Pathway: Somatostatin Receptor 2 (SSTR2)

DOTA-conjugated peptides, such as DOTA-TATE, are frequently used to target somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors. Upon binding of the DOTA-peptide conjugate, SSTR2 initiates intracellular signaling cascades that can inhibit cell proliferation and hormone secretion.

G Somatostatin Receptor 2 (SSTR2) Signaling Pathway cluster_membrane Cell Membrane sstr2 SSTR2 gi Gi sstr2->gi Activation ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp ligand DOTA-Peptide (e.g., DOTA-TATE) ligand->sstr2 Binding pka PKA camp->pka Activation downstream Downstream Effects (e.g., Inhibition of Hormone Secretion) pka->downstream Phosphorylation

Caption: Simplified SSTR2 signaling pathway upon ligand binding.

References

Application Note: Purification of NH2-PEG4-DOTA Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of biomolecules (e.g., peptides, antibodies, proteins) with NH2-PEG4-DOTA is a critical step in the development of targeted diagnostics and therapeutics, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radiotherapy.[1][2][3][4] The this compound linker provides a primary amine for conjugation, a hydrophilic PEG4 spacer to improve solubility and pharmacokinetics, and a DOTA chelator for stable complexation with radiometals.[1]

The conjugation reaction, however, results in a heterogeneous mixture containing the desired DOTA-conjugated biomolecule, unreacted starting materials (biomolecule and this compound), and potential side products. Effective purification is therefore essential to isolate a pure, well-defined conjugate, which is a prerequisite for reliable preclinical and clinical applications. This document provides detailed protocols and guidelines for the purification of these conjugates using common chromatographic techniques.

Purification Strategies

The choice of purification strategy depends on the physicochemical properties of the biomolecule (size, charge, hydrophobicity) and the nature of the impurities. The most common and effective methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius (size) in solution. It is highly effective for separating the larger conjugated biomolecule from smaller, unreacted this compound linkers and other low molecular weight reaction components. PEGylation increases the hydrodynamic radius of a protein, making SEC an efficient tool to monitor the progress of the conjugation reaction and to separate conjugated species from the native, unconjugated protein.

2. Ion Exchange Chromatography (IEX) IEX separates molecules based on their net surface charge at a specific pH. The covalent attachment of the PEG-DOTA moiety can shield charged groups on the biomolecule's surface, altering its isoelectric point (pI) and overall charge profile. This change in charge can be exploited to separate the conjugated product from the unconjugated biomolecule. IEX is particularly useful for high-resolution separation and can even distinguish between different positional isomers or species with varying numbers of conjugated linkers.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique widely used for the purification of DOTA-conjugated peptides. The separation relies on the reversible interaction between the conjugate and a hydrophobic stationary phase, with elution achieved by increasing the concentration of an organic solvent. While powerful, care must be taken as the organic solvents and acidic conditions can sometimes lead to denaturation of larger proteins.

General Workflow for Purification and Analysis

A multi-step approach is often required to achieve high purity. A typical workflow involves an initial capture or bulk separation step (like SEC) followed by a high-resolution polishing step (like IEX or RP-HPLC).

G General Purification & Analysis Workflow cluster_0 Purification cluster_1 Quality Control A Crude Conjugation Mixture (Conjugate, Unreacted Biomolecule, Excess Linker) B Step 1: Bulk Separation (SEC) (Removes excess linker) A->B Load C Step 2: Polishing (IEX or RP-HPLC) (Separates conjugate from unreacted biomolecule) B->C Collect Fractions D Pure Conjugate C->D Collect Pure Fractions E Purity Analysis (Analytical SEC/RP-HPLC) D->E F Identity Confirmation (Mass Spectrometry) D->F G Functional Assay (e.g., Binding Affinity) D->G

Caption: A typical workflow for purifying and validating this compound conjugated biomolecules.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

Technique Principle Primary Application Advantages Disadvantages
Size Exclusion (SEC) Separation by hydrodynamic size.Removal of unreacted, low MW linkers. Separation of aggregates.Gentle, non-denaturing conditions. High recovery. Predictable.Low resolution for molecules of similar size. Limited loading capacity.
Ion Exchange (IEX) Separation by net surface charge.Separation of conjugate from unconjugated biomolecule.High capacity. High resolution. Can separate isoforms.Requires method development (pH, salt concentration). Can be sensitive to buffer conditions.
Reversed-Phase (RP-HPLC) Separation by hydrophobicity.High-resolution purification of peptides and small proteins.Excellent resolution. Volatile mobile phases are easy to remove.Harsh conditions (organic solvents, acid) may denature sensitive proteins.

Table 2: Representative Quantitative Outcomes for Purification

Biomolecule Type Purification Method(s) Typical Purity Achieved Reported Yield Reference
Peptide (A9)Solid-Phase Synthesis & HPLC>95%29% (overall)
Peptide (Bombesin)Solid-Phase Synthesis & RP-HPLC>95%85% (post-conjugation)
Antibody (Rituximab)Desalting & PD10 Column>95% (radiochemical purity)78-80% (labeling yield)
sdAb (A1-His)SEC-HPLCNot specifiedNot specified

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound linker from the conjugated biomolecule.

  • Column and Buffer Selection:

    • Choose a column with a fractionation range appropriate for the size of your biomolecule (e.g., Superdex 200 for antibodies, Superdex 75 for smaller proteins/large peptides).

    • Prepare a running buffer that is compatible with your biomolecule's stability, typically Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered (0.22 µm) and degassed.

  • System Preparation:

    • Equilibrate the SEC column with at least two column volumes (CVs) of running buffer at the desired flow rate until a stable baseline is achieved on the UV detector (280 nm).

  • Sample Preparation and Injection:

    • Concentrate the crude conjugation mixture if necessary. The sample volume should ideally be less than 2-4% of the total column volume for optimal resolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

    • Inject the prepared sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the sample isocratically with the running buffer at a pre-determined flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm. The conjugated biomolecule will elute first in the higher molecular weight fractions, followed by the smaller, unreacted linker which has a weak UV absorbance.

    • Collect fractions corresponding to the main peak of the conjugated biomolecule.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE or analytical SEC to confirm purity and the removal of low molecular weight species.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is for separating the DOTA-conjugated biomolecule from its unconjugated form.

G Decision Tree for IEX Resin Selection A Determine pI of Unconjugated Biomolecule B Select Buffer pH A->B C pH > pI (Biomolecule is negatively charged) B->C Condition 1 D pH < pI (Biomolecule is positively charged) B->D Condition 2 E Use Anion Exchange (AEX) (e.g., Q, DEAE resin) C->E F Use Cation Exchange (CEX) (e.g., SP, CM resin) D->F

Caption: A logic diagram to guide the selection of an appropriate IEX resin.

  • Resin and Buffer Selection:

    • Determine the isoelectric point (pI) of the unconjugated biomolecule.

    • For Anion Exchange (AEX), choose a buffer pH about 1 unit above the pI, where the protein is negatively charged. Use a positively charged resin (e.g., Q-sepharose).

    • For Cation Exchange (CEX), choose a buffer pH about 1 unit below the pI, where the protein is positively charged. Use a negatively charged resin (e.g., SP-sepharose).

    • Prepare a low-salt binding buffer (Buffer A, e.g., 20 mM Tris, pH 8.0) and a high-salt elution buffer (Buffer B, e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • System Preparation:

    • Equilibrate the IEX column with 5-10 CVs of Buffer A until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation and Loading:

    • Exchange the buffer of the sample (e.g., from an SEC step) into Buffer A using a desalting column or dialysis.

    • Load the sample onto the column. The unconjugated biomolecule and the DOTA-conjugate should bind to the resin.

  • Elution and Fraction Collection:

    • Wash the column with 3-5 CVs of Buffer A to remove any unbound impurities.

    • Elute the bound proteins using a linear gradient from 0% to 100% Buffer B over 10-20 CVs. The DOTA-conjugate often elutes at a slightly different salt concentration than the unconjugated form due to altered surface charge.

    • Collect fractions across the gradient and monitor absorbance at 280 nm.

  • Analysis:

    • Analyze fractions by analytical HPLC and/or mass spectrometry to identify which peaks correspond to the pure, desired conjugate.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is primarily for DOTA-conjugated peptides.

  • Column and Mobile Phase Selection:

    • Select a C18 or C8 reversed-phase column suitable for peptide purification.

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Prepare Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter (0.22 µm) and degas both mobile phases.

  • System Preparation:

    • Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the crude peptide conjugate in a small amount of Mobile Phase A or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peaks.

  • Analysis and Final Preparation:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired DOTA-peptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

References

Application Notes and Protocols: Quality Control of NH2-PEG4-DOTA Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bifunctional chelator, NH2-PEG4-DOTA, is a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, which can stably chelate a wide array of radiometals, and an amino-PEG4 linker, which allows for covalent conjugation to targeting biomolecules like peptides and antibodies.[2] The resulting radiolabeled compounds must undergo rigorous quality control to ensure their safety and efficacy before clinical use.[3] This document provides detailed application notes and protocols for the essential quality control tests for this compound radiolabeled compounds.

The primary goal of quality control is to confirm that the radiopharmaceutical meets predefined standards for identity, purity, and stability. Key quality control parameters include radiochemical purity, radionuclidic purity, chemical purity, and in vitro stability. These tests are critical to minimize the risk of off-target radiation exposure from impurities and to ensure that the compound will perform as expected in vivo.

Key Quality Control Parameters

Radiochemical Purity (RCP)

Radiochemical purity is defined as the proportion of the total radioactivity in a preparation that is present in the desired chemical form. Radiochemical impurities can arise from incomplete labeling or the degradation of the radiolabeled compound. These impurities can lead to poor image quality or unnecessary radiation doses to the patient. The most common methods for determining RCP are radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC).

  • Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is a highly sensitive and versatile method for separating and quantifying the components of a radiopharmaceutical mixture. It utilizes a stationary phase (column) and a mobile phase to separate molecules based on properties like hydrophobicity. The system is equipped with both a UV detector to identify non-radioactive components and a radioactivity detector to quantify the radioactive species.

  • Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster alternative to radio-HPLC, often used for routine quality control. It involves spotting the sample on a stationary phase (like a silica gel plate) and developing it with a mobile phase. The separation is based on the differential partitioning of the components between the two phases. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner.

Radionuclidic Purity

Radionuclidic purity is the proportion of the total radioactivity that is present as the desired radionuclide. This is particularly important when the radionuclide is produced via methods that may generate other radioactive isotopes. Gamma spectrometry is the primary method used to assess radionuclidic purity by identifying the characteristic gamma-ray energies of the radionuclides present.

Chemical Purity

Chemical purity refers to the proportion of the preparation that is in the desired chemical form, including non-radioactive components. It is important to identify and quantify any chemical impurities that could have pharmacological effects or interfere with the labeling process. HPLC with UV detection is a common method for assessing chemical purity.

Stability

The stability of the radiolabeled compound must be evaluated under relevant conditions to ensure that it remains intact from the time of preparation to its administration and subsequent in vivo localization. Stability is typically assessed by incubating the radiopharmaceutical in solutions such as saline, phosphate-buffered saline (PBS), and human serum for various time points and then analyzing the samples for radiochemical purity using radio-HPLC or radio-TLC.

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity by Radio-HPLC

This protocol outlines the general procedure for determining the radiochemical purity of a this compound radiolabeled compound using radio-HPLC.

Materials:

  • HPLC system with a reverse-phase C18 column.

  • UV detector.

  • Radioactivity detector (e.g., NaI(Tl) scintillation detector).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Radiolabeled compound sample.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of the radiolabeled compound in the initial mobile phase. Ensure the sample is free of particulate matter.

  • Injection: Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample onto the HPLC column.

  • Chromatographic Separation: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the eluate with the UV detector (e.g., at 220 nm or 280 nm) and the radioactivity detector simultaneously.

  • Data Analysis: Integrate the peaks in the radio-chromatogram. Calculate the radiochemical purity by dividing the peak area of the desired radiolabeled compound by the total peak area of all radioactive species, multiplied by 100.

Data Presentation:

Table 1: Typical Radio-HPLC Parameters for Quality Control of Radiolabeled DOTA-Peptides

Parameter Typical Value/Condition
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20-30 minutes
Flow Rate 1.0 mL/min
UV Detection 220 nm or 280 nm
Radio-Detector NaI(Tl) scintillation or similar

| Acceptance Criteria | Radiochemical Purity ≥ 95% |

Protocol 2: Determination of Radiochemical Purity by Radio-TLC

This protocol provides a method for rapid RCP determination using radio-TLC.

Materials:

  • TLC plates (e.g., silica gel-coated glass fiber sheets).

  • Developing tank.

  • Mobile phase (e.g., 10% ammonium acetate and methanol (1:1 v/v) for polar impurities; 0.1 M sodium citrate for colloidal impurities).

  • Radiolabeled compound sample.

  • Radio-TLC scanner or gamma counter.

Procedure:

  • Plate Preparation: Cut the TLC plate to the desired size (e.g., 2 cm x 10 cm). Draw a starting line with a pencil approximately 1-2 cm from the bottom.

  • Sample Application: Spot a small volume (e.g., 1-2 µL) of the radiolabeled compound onto the starting line.

  • Development: Place the TLC plate in a developing tank containing the mobile phase, ensuring the sample spot is above the solvent level. Allow the solvent to migrate up the plate until it reaches the solvent front (pre-marked near the top).

  • Drying: Remove the plate from the tank and allow it to air dry completely.

  • Analysis:

    • Radio-TLC Scanner: Scan the plate with a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.

    • Cut and Count: Alternatively, cut the plate into segments (e.g., at the halfway point) and measure the radioactivity of each segment in a gamma counter.

  • Data Analysis: Calculate the percentage of radioactivity at the expected retention factor (Rf) for the intact radiolabeled compound. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Data Presentation:

Table 2: Typical Radio-TLC Systems for Quality Control of DOTA-Radiometal Complexes

Impurity to be Detected Stationary Phase Mobile Phase Expected Rf (Labeled Compound) Expected Rf (Impurity)
Free Radiometal (e.g., ⁶⁸Ga³⁺) iTLC-SG 0.1 M Sodium Citrate 0.0 - 0.1 0.9 - 1.0

| Hydrolyzed/Colloidal Species | iTLC-SG | 1:1 (v/v) mixture of 10% Ammonium Acetate and Methanol | 0.9 - 1.0 | 0.0 - 0.1 |

Protocol 3: In Vitro Stability Assessment

This protocol describes how to evaluate the stability of the radiolabeled compound in human serum.

Materials:

  • Radiolabeled compound.

  • Human serum.

  • Incubator or water bath set to 37°C.

  • Radio-HPLC or Radio-TLC system for analysis.

  • Precipitating agent (e.g., ethanol or acetonitrile).

Procedure:

  • Incubation: Add an aliquot of the radiolabeled compound to a vial containing human serum.

  • Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 1 h, 4 h, 24 h), withdraw a sample.

  • Protein Precipitation: To the withdrawn sample, add an equal volume of cold ethanol or acetonitrile to precipitate the serum proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 5 minutes).

  • Analysis: Analyze the supernatant for radiochemical purity using either the Radio-HPLC (Protocol 1) or Radio-TLC (Protocol 2) method described above.

  • Data Analysis: Calculate the percentage of intact radiolabeled compound at each time point.

Data Presentation:

Table 3: Example of In Vitro Stability Data in Human Serum at 37°C

Time Point Radiochemical Purity (%)
0 h 98.5 ± 0.5
1 h 97.2 ± 0.8
4 h 96.1 ± 1.1

| 24 h | 92.5 ± 1.5 |

Visualizations

The following diagrams illustrate the workflows for the quality control of this compound radiolabeled compounds.

QC_Workflow start Radiolabeled This compound Compound qc_check Quality Control Testing start->qc_check rcp Radiochemical Purity (HPLC / TLC) qc_check->rcp Test rnp Radionuclidic Purity (Gamma Spec) qc_check->rnp Test stability In Vitro Stability (Serum) qc_check->stability Test other Other Tests (Sterility, Endotoxin) qc_check->other Test pass Pass rcp->pass Meets Specs fail Fail rcp->fail Out of Specs rnp->pass Meets Specs rnp->fail Out of Specs stability->pass Meets Specs stability->fail Out of Specs other->pass Meets Specs other->fail Out of Specs release Release for Preclinical/Clinical Use pass->release investigate Investigate & Reformulate fail->investigate

Caption: Overall Quality Control Workflow for Radiolabeled Compounds.

HPLC_Workflow sample Radiolabeled Sample prepare Dilute in Mobile Phase sample->prepare inject Inject into HPLC System prepare->inject column Separation on C18 Column inject->column detect Dual Detection column->detect uv_detect UV Detector detect->uv_detect radio_detect Radioactivity Detector detect->radio_detect analyze Integrate Peaks & Calculate RCP uv_detect->analyze radio_detect->analyze report Final Report analyze->report

Caption: Radio-HPLC Analysis Workflow.

TLC_Workflow sample Radiolabeled Sample spot Spot Sample on TLC Plate sample->spot develop Develop Plate in Mobile Phase spot->develop dry Air Dry Plate develop->dry scan Scan with Radio-TLC Scanner dry->scan analyze Determine Radioactivity Distribution & Calculate RCP scan->analyze report Final Report analyze->report

Caption: Radio-TLC Analysis Workflow.

References

Troubleshooting & Optimization

Technical Support Center: NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-PEG4-DOTA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the serum stability of this compound and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional chelator. It comprises three key components: a primary amine group (-NH2) for covalent conjugation to biomolecules, a four-unit polyethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce steric hindrance, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for stable chelation of radiometals like Gallium-68, Lutetium-177, and Indium-111.[1] Its primary use is in the development of radiopharmaceuticals for medical imaging (PET/SPECT) and targeted radionuclide therapy.[2][3][4][5]

Q2: How stable is this compound and its radiolabeled conjugates in serum?

Generally, DOTA-based conjugates are known for their high stability in serum. For instance, DOTA-PEG4-peptide conjugates have been reported to show less than 5% degradation over 24 hours in human serum. Specific metal complexes also demonstrate high stability; Lutetium-177 complexes can exceed 90% stability after 48 hours in human serum, and Indium-111 complexes can retain over 80% stability during the same period.

Q3: What is the role of the PEG4 spacer in serum stability?

The PEG4 spacer plays a crucial role in the overall performance of the conjugate. It enhances hydrophilicity, which can improve solubility and reduce non-specific binding. Additionally, it provides spatial separation between the chelator/radiometal complex and the conjugated biomolecule, which can help maintain the biological activity of the targeting molecule and improve colloidal stability by reducing aggregation.

Q4: How should this compound be stored?

For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. The compound should be stored under nitrogen and away from moisture.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Low Radiolabeling Efficiency or Yield

  • Possible Cause: Suboptimal reaction conditions (pH, temperature, time).

  • Troubleshooting Steps:

    • Optimize pH: The optimal pH for radiolabeling with DOTA chelators is typically between 4.5 and 5.5 for Gallium-68 and around 5.5 for Lutetium-177. Ensure the pH of your reaction buffer is accurately controlled.

    • Adjust Temperature and Time: Radiolabeling reactions are temperature-dependent. For example, Gallium-68 labeling is often performed at 95°C for 5-15 minutes, while Lutetium-177 may require 30 minutes at 95°C. Optimize these parameters for your specific conjugate.

    • Check Molar Ratios: Ensure an appropriate molar ratio of the chelator-conjugate to the radiometal. Excess chelator may be required to drive the reaction to completion.

Issue 2: Conjugate Aggregation or Precipitation

  • Possible Cause: Insufficient hydrophilicity or improper conjugation strategy.

  • Troubleshooting Steps:

    • Confirm PEG4 Linker Integrity: Use analytical techniques like mass spectrometry to confirm the presence and integrity of the PEG4 linker, which is designed to reduce aggregation.

    • Optimize Conjugation Chemistry: When conjugating this compound to your biomolecule, use optimized conditions. For amine coupling, a neutral pH (7.0–7.4) is recommended. Using an excess of the DOTA linker can sometimes lead to aggregation; a molar ratio of 1.5:1 (DOTA:biomolecule) is a good starting point.

    • Buffer Conditions: Adjust the ionic strength of your buffer, as this can influence protein/peptide solubility and aggregation.

Issue 3: Poor In Vitro Serum Stability of the Radiolabeled Conjugate

  • Possible Cause: Degradation of the conjugate or transchelation of the radiometal.

  • Troubleshooting Steps:

    • Enzymatic Degradation: If conjugated to a peptide, the peptide sequence itself can be susceptible to enzymatic degradation in serum. Consider modifications to the peptide sequence to improve stability.

    • Transchelation to Serum Proteins: Although DOTA forms very stable complexes, some release of the radiometal can occur. This is more common with linear chelators like DTPA compared to macrocyclic ones like DOTA. Ensure that your purification methods after radiolabeling are robust to remove any free radiometal before the stability assay.

    • Perform a Serum Stability Assay: Follow a standardized protocol to accurately determine the stability of your conjugate over time. (See Experimental Protocols section).

Data Presentation

Table 1: Serum Stability of Various DOTA-PEG4 Conjugates

Conjugate TypeRadiolabelSerum TypeIncubation TimeStability (% Intact)Reference
DOTA-PEG4-PeptideNot specifiedHuman24 hours>95%
¹⁷⁷Lu-DOTA-PEG4¹⁷⁷LuHuman48 hours85%
¹¹¹In-DOTA-PEG4¹¹¹InHuman48 hours>80%
⁸⁸Y-DOTA⁸⁸YNot specified17 daysNo significant release

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general procedure for assessing the in vitro stability of a radiolabeled this compound conjugate in human serum.

Objective: To determine the percentage of intact radiolabeled conjugate over time when incubated in human serum at physiological temperature.

Materials:

  • Purified radiolabeled this compound conjugate

  • Fresh human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Analytical method for separation and quantification (e.g., Radio-HPLC, Radio-TLC, or size-exclusion chromatography)

Procedure:

  • Preparation: Add 450 µL of human serum to a microcentrifuge tube. Prepare a control tube with 450 µL of PBS.

  • Incubation: Add 50 µL of the purified radiolabeled conjugate to the serum and PBS tubes. Gently vortex to mix.

  • Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 4, 24, and 48 hours), withdraw a 50 µL aliquot from each tube.

  • Sample Processing (for HPLC): To precipitate serum proteins, add 100 µL of cold ethanol or acetonitrile to the 50 µL aliquot. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

  • Analysis: Carefully collect the supernatant. Analyze the supernatant using a pre-validated radio-HPLC or other suitable radio-analytical method to separate the intact conjugate from any degradation products or free radiometal.

  • Data Analysis: Calculate the percentage of radioactivity associated with the intact conjugate at each time point relative to the total radioactivity in the sample.

Visualizations

Workflow for Serum Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result start Purified Radiolabeled Conjugate mix_serum Add conjugate to serum and incubate at 37°C start->mix_serum mix_pbs Add conjugate to PBS and incubate at 37°C start->mix_pbs serum Human Serum (37°C) serum->mix_serum pbs PBS (Control) pbs->mix_pbs sample Take aliquots at various time points (0, 1, 4, 24h...) mix_serum->sample precipitate Protein Precipitation (e.g., with Ethanol) sample->precipitate centrifuge Centrifugation precipitate->centrifuge analyze Analyze Supernatant (Radio-HPLC, Radio-TLC) centrifuge->analyze result Calculate % Intact Conjugate vs. Time analyze->result

Caption: Workflow for assessing the serum stability of radiolabeled conjugates.

Troubleshooting Low Stability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Low Serum Stability cause1 Enzymatic Degradation of Biomolecule issue->cause1 cause2 Transchelation of Radiometal issue->cause2 cause3 Suboptimal Conjugation or Purification issue->cause3 sol1 Modify Biomolecule (e.g., peptide sequence) cause1->sol1 sol2 Confirm Chelator Choice (DOTA is highly inert) cause2->sol2 sol3 Optimize Conjugation & Post-labeling Purification cause3->sol3

Caption: A logical guide for troubleshooting low serum stability results.

References

Technical Support Center: Troubleshooting Low Radiolabeling Yield with NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-PEG4-DOTA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing radiolabeling experiments. Below you will find a series of frequently asked questions (FAQs) and detailed guides to address common challenges encountered during the conjugation and radiolabeling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low radiolabeling yield with this compound conjugates?

Low radiolabeling yield is typically attributable to one or more of the following factors:

  • Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient chelation.

  • Incorrect Temperature and Incubation Time: Inadequate heating or reaction time can lead to incomplete labeling.

  • Presence of Competing Metal Ion Contaminants: Trace metal impurities in reagents or from labware can significantly reduce radiolabeling efficiency.

  • Suboptimal Precursor (this compound-conjugate) Concentration: An inappropriate ratio of the precursor to the radionuclide can affect the yield.

  • Issues with the Conjugation of this compound to the Biomolecule: Incomplete or unsuccessful conjugation will result in no radiolabeling of the target molecule.

  • Radiolysis: At high radioactive concentrations, the radiolabeled molecule can be degraded by the emitted radiation.

Q2: How does the PEG linker in this compound affect my experiment?

The PEG4 linker (Polyethylene Glycol, 4 units) is incorporated to improve the solubility and pharmacokinetic properties of the resulting radiolabeled conjugate. In some cases, the PEG linker can influence the optimal conditions for conjugation to your biomolecule. For the radiolabeling step, the fundamental principles of DOTA chelation remain the same.

Troubleshooting Guides

Guide 1: Addressing Low Radiolabeling Yield

A systematic approach is crucial when troubleshooting low radiochemical yields. The following guide will walk you through the most common culprits and their solutions.

The optimal pH for radiolabeling DOTA conjugates is a critical parameter. A pH that is too low can lead to protonation of the DOTA chelator, hindering its ability to bind the radiometal. Conversely, a pH that is too high can cause the formation of metal hydroxides, which are unavailable for chelation.

Recommended Action:

  • Ensure your reaction buffer is within the optimal pH range for the specific radionuclide you are using. For many trivalent radiometals, this is typically between pH 4.0 and 5.5.[1][2]

  • Use a calibrated pH meter to verify the pH of your final reaction mixture after all components, including the radionuclide solution (which is often acidic), have been added.

  • Use high-purity buffers such as sodium acetate or ammonium acetate to maintain a stable pH throughout the reaction.

Table 1: Effect of pH on Radiolabeling Yield of DOTA-Peptides

RadionuclidepH RangeEffect on Radiochemical Yield (RCY)Reference(s)
Gallium-68 (⁶⁸Ga) 3.5 - 4.5Optimal range for efficient labeling. Yields decrease significantly outside this range.[3]
Lutetium-177 (¹⁷⁷Lu) 4.0 - 5.0Generally accepted optimal range for high RCY.[2][4]
Actinium-225 (²²⁵Ac) 8.5Higher pH can lead to better RCY, even in the presence of metal impurities.
Yttrium-90 (⁹⁰Y) 4.0 - 4.5Optimal kinetics are observed in this range.
Indium-111 (¹¹¹In) 4.0 - 4.5Optimal kinetics are observed in this range.

Heating is often required to provide the necessary activation energy for the metal ion to be incorporated into the rigid DOTA cage.

Recommended Action:

  • Ensure your reaction is heated to the recommended temperature for a sufficient duration.

  • Perform pilot experiments to determine the optimal heating time for your specific conjugate and radionuclide.

Table 2: Typical Temperature and Time for DOTA Radiolabeling

RadionuclideTemperature (°C)Time (min)Typical RCY (%)Reference(s)
Gallium-68 (⁶⁸Ga) 955 - 15>95
Lutetium-177 (¹⁷⁷Lu) 90 - 10015 - 30>95
Actinium-225 (²²⁵Ac) >8020>90
Yttrium-90 (⁹⁰Y) 8020>95
Indium-111 (¹¹¹In) 10030>95
Copper-64 (⁶⁴Cu) Room Temperature - 6030>98

Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from glassware, reagents, or the radionuclide source itself can compete with your radionuclide for chelation by DOTA, leading to a significant decrease in radiolabeling yield.

Recommended Action:

  • Use high-purity, metal-free water and reagents for all solutions.

  • Prepare buffers and store your this compound conjugate in acid-washed (e.g., with 0.1 M HCl) and thoroughly rinsed plasticware.

  • Consider treating your buffers with a chelating resin like Chelex® 100 to remove any residual metal contaminants.

  • If using a generator-produced radionuclide, ensure the eluate is of high purity.

The molar ratio of the this compound-conjugated biomolecule to the radionuclide is a key factor. Too little precursor may not efficiently capture all the radionuclide, while an excess can lead to a lower specific activity.

Recommended Action:

  • Titrate the amount of your this compound conjugate to find the optimal concentration that provides a high radiochemical yield while maintaining the desired specific activity.

  • Start with a molar excess of the conjugate and gradually decrease the amount to find the right balance.

Table 3: Impact of Precursor Amount on Radiochemical Yield (RCY) of ⁶⁸Ga-DOTA-GA(tBu)4

Precursor Amount (nmol)Radiochemical Yield (RCY %)
1085.2 ± 3.1
2096.5 ± 1.8
3098.9 ± 0.7
4099.2 ± 0.5
5099.5 ± 0.3

Data adapted from a representative study and may vary depending on the specific DOTA-conjugate and experimental conditions.

Guide 2: Troubleshooting the Conjugation of this compound

The primary amine group on this compound is typically used for conjugation to a biomolecule (e.g., antibody, peptide) via an activated ester (like an NHS ester) or other amine-reactive chemistry.

Q: My conjugation reaction failed or is inefficient. What should I check?

Recommended Action:

  • Verify pH of the Conjugation Buffer: The conjugation reaction requires a basic pH (typically 8.5-9.5) to ensure the primary amine on the this compound is deprotonated and nucleophilic. Common buffers include borate or carbonate buffers.

  • Check for Competing Amines: Ensure that the buffer used for your biomolecule does not contain primary amines (e.g., Tris buffer), as these will compete with your biomolecule for reaction with the activated ester.

  • Integrity of Reagents: Ensure that the activated ester on your biomolecule has been stored correctly and has not hydrolyzed. Prepare solutions immediately before use.

  • Molar Ratio: Optimize the molar ratio of the activated biomolecule to this compound. A molar excess of the DOTA-PEG linker is often used.

Experimental Protocols

Protocol 1: Removal of Trace Metal Contamination from Buffers using Chelex® 100

This protocol describes the batch method for treating buffers to remove divalent and trivalent metal ion contaminants.

Materials:

  • Chelex® 100 resin

  • Buffer solution to be treated (e.g., 0.5 M Sodium Acetate, pH 5.0)

  • Metal-free container

  • Stir plate and stir bar (optional, gentle shaking is preferred)

  • 0.22 µm filter

Procedure:

  • Add approximately 2 grams of Chelex® 100 resin for every 100 mL of buffer solution into a metal-free container.

  • Stir the slurry gently or shake overnight at room temperature. Avoid vigorous stirring that can break the resin beads.

  • Allow the resin to settle by gravity.

  • Carefully decant the supernatant (the treated buffer).

  • For complete removal of any fine resin particles, filter the treated buffer through a 0.22 µm filter.

  • The treated buffer is now ready for use in your radiolabeling reaction.

Protocol 2: General Radiolabeling of an this compound Conjugate with Lutetium-177

This is a general protocol and may require optimization for your specific biomolecule.

Materials:

  • This compound conjugated biomolecule

  • ¹⁷⁷LuCl₃ solution

  • Metal-free sodium acetate buffer (0.5 M, pH 5.0-5.5)

  • Sterile, metal-free reaction vial

  • Heating block

  • Radio-TLC or HPLC system for quality control

Procedure:

  • In a sterile, metal-free reaction vial, add the desired amount of the this compound conjugated biomolecule.

  • Add the required volume of ¹⁷⁷LuCl₃ solution.

  • Add the sodium acetate buffer to adjust the final pH of the reaction mixture to between 4.5 and 5.0.

  • Gently mix the solution.

  • Incubate the reaction vial in a heating block at 95-100°C for 20-30 minutes.

  • After incubation, allow the reaction vial to cool to room temperature.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.

Protocol 3: Quality Control using Radio-TLC for ¹⁷⁷Lu-DOTA-conjugates

Materials:

  • ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips

  • Mobile phase: 0.1 M sodium citrate, pH 5.5

  • Radio-TLC scanner

Procedure:

  • Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of an ITLC-SG strip.

  • Place the strip in a chromatography tank containing the mobile phase.

  • Allow the solvent front to migrate near the top of the strip.

  • Dry the strip and analyze the distribution of radioactivity using a radio-TLC scanner.

  • In this system, the radiolabeled conjugate will have a retention factor (Rf) of 0.1–0.2, while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0).

Protocol 4: Quality Control using HPLC for ⁶⁸Ga-DOTA-conjugates

Materials:

  • HPLC system with a radioactivity detector and a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient elution program

Procedure:

  • Set up the HPLC system with a suitable gradient program. A typical gradient might be: 0-2 min 95% A, 2-10 min linear gradient to 25% A, 10-12 min linear gradient to 5% A, 12-15 min 5% A, followed by a return to initial conditions and equilibration.

  • Inject a small volume of the reaction mixture onto the column.

  • Monitor the elution profile with both the radioactivity and UV detectors.

  • The retention time of the ⁶⁸Ga-DOTA-conjugate will be different from that of free ⁶⁸Ga. The UV detector can be used to identify the peak corresponding to the unlabeled DOTA-conjugate.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control cluster_result Outcome reagents Prepare Metal-Free Reagents and Buffers mix Mix Conjugate, Radionuclide, and Buffer in Reaction Vial reagents->mix conjugate Prepare this compound Conjugate Solution conjugate->mix heat Incubate at Optimal Temperature mix->heat pH 4.0-5.5 analyze Analyze Sample by Radio-TLC / HPLC heat->analyze Cool to RT calculate Calculate Radiochemical Yield analyze->calculate product Final Radiolabeled Product calculate->product Yield > 95% troubleshoot Troubleshoot calculate->troubleshoot Yield < 95%

Caption: General experimental workflow for radiolabeling this compound conjugates.

Troubleshooting_Decision_Tree cluster_checks cluster_solutions start Low Radiolabeling Yield check_ph Is the reaction pH within the optimal range? start->check_ph check_temp_time Were the temperature and incubation time adequate? check_ph->check_temp_time Yes adjust_ph Adjust pH with high-purity buffer check_ph->adjust_ph No check_metals Could there be metal ion contamination? check_temp_time->check_metals Yes optimize_temp_time Optimize heating time and temperature check_temp_time->optimize_temp_time No check_precursor Is the precursor concentration optimal? check_metals->check_precursor No remove_metals Use metal-free reagents and treat buffers with Chelex check_metals->remove_metals Yes check_conjugation Was the initial conjugation successful? check_precursor->check_conjugation Yes titrate_precursor Titrate precursor concentration check_precursor->titrate_precursor No verify_conjugation Verify conjugation using analytical methods (e.g., MALDI-TOF) check_conjugation->verify_conjugation end Consult Further Technical Support check_conjugation->end Yes adjust_ph->start Re-run Experiment optimize_temp_time->start Re-run Experiment remove_metals->start Re-run Experiment titrate_precursor->start Re-run Experiment

Caption: A decision tree for troubleshooting low radiolabeling yield.

References

Technical Support Center: Optimizing NH2-PEG4-DOTA Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize NH2-PEG4-DOTA conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an NHS ester of DOTA to a primary amine on a peptide or protein?

The optimal pH for NHS ester conjugations is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester[1][2]. A pH range of 7.2 to 8.5 is generally recommended, with a starting point of pH 8.3-8.5 often being optimal[2][3][4]. At lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction rate, while at higher pH, the rate of NHS ester hydrolysis increases, reducing conjugation efficiency.

Q2: Which buffers should I use for the conjugation reaction?

It is crucial to use amine-free buffers to avoid competition with the target molecule for the NHS ester. Recommended buffers include phosphate, bicarbonate, HEPES, or borate buffers. Buffers containing primary amines, such as Tris, are incompatible with this reaction.

Q3: What is a typical molar ratio of DOTA-NHS ester to my amine-containing molecule?

A molar excess of the DOTA-NHS ester is typically used to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the NHS ester is common for labeling proteins. However, the optimal ratio may need to be determined empirically for each specific molecule, as a high degree of labeling can sometimes cause aggregation. For peptide conjugations, ratios can vary, and in some cases, a smaller excess is sufficient.

Q4: What are the recommended reaction time and temperature?

Incubation times can range from 30-60 minutes at room temperature to overnight at 4°C. The optimal time depends on the specific reactants and their concentrations. Longer incubation times may be necessary for reactions at lower pH or with less reactive amines.

Q5: How should I prepare and store the DOTA-NHS ester?

DOTA-NHS esters are susceptible to hydrolysis and should be stored under dry conditions at -20°C or -80°C. Immediately before use, the NHS ester should be dissolved in an anhydrous organic solvent like DMSO or DMF to a stock concentration (e.g., 10 mM). The volume of the organic solvent should generally not exceed 10% of the total reaction volume.

Q6: How can I purify the DOTA-conjugated product?

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a widely used method for purifying DOTA-conjugated peptides and other small molecules. For larger molecules like antibodies, size exclusion chromatography (e.g., PD-10 columns) can be used to remove excess, unreacted DOTA-NHS ester.

Q7: What quality control methods are recommended for the final conjugate?

The purity and identity of the DOTA-conjugated product should be confirmed. HPLC is used to assess purity. Mass spectrometry (e.g., MALDI-TOF or LC/MS) is essential to confirm the molecular weight of the final conjugate and determine the degree of labeling.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (NHS ester hydrolysis).Optimize the reaction pH to a range of 7.2-8.5, with a starting point of 8.3-8.5.
Incorrect Buffer: The buffer contains primary amines (e.g., Tris) that compete with the target molecule.Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. If necessary, perform a buffer exchange before the reaction.
Degraded DOTA-NHS Ester: The reagent has been compromised by moisture, leading to hydrolysis.Ensure proper storage of the DOTA-NHS ester at -20°C or -80°C under dry conditions. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Low Reagent Concentration: Dilute reactants can favor hydrolysis over the desired conjugation reaction.Increase the concentration of the reactants. A typical starting protein concentration is 1-10 mg/mL.
Steric Hindrance: The primary amine on the target molecule is not easily accessible.Consider using a DOTA derivative with a longer spacer arm to overcome steric hindrance.
High Background or Non-Specific Binding Excess Unreacted NHS Ester: Residual NHS ester can react with other molecules in downstream applications.Quench the reaction by adding a primary amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM. Purify the conjugate thoroughly to remove unreacted reagents.
Protein Aggregation: The conjugation process may induce aggregation of the target protein.Optimize the molar ratio of DOTA-NHS ester to the protein; a high degree of labeling can sometimes cause aggregation. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.
Precipitation of DOTA-NHS Ester Poor Solubility in Aqueous Buffer: The NHS ester precipitates when added to the reaction mixture.Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. Ensure the organic solvent volume does not exceed 10% of the total reaction volume.

Experimental Protocols

Standard Protocol for this compound Conjugation to a Peptide
  • Reagent Preparation:

    • Peptide Solution: Dissolve the peptide containing a primary amine in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

    • DOTA-NHS Ester Stock Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the DOTA-NHS ester stock solution to the peptide solution while gently vortexing.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DOTA-conjugated peptide using reverse-phase HPLC.

  • Quality Control:

    • Confirm the purity of the final product by analytical HPLC.

    • Verify the molecular weight of the conjugated peptide by mass spectrometry (e.g., LC/MS or MALDI-TOF).

Quantitative Data Summary

Parameter Recommended Range/Value Reference(s)
Reaction pH 7.2 - 8.5 (Optimal start: 8.3-8.5)
Reaction Buffers Phosphate, Bicarbonate, HEPES, Borate
Molar Ratio (NHS ester:Amine) 10-20 fold excess (for proteins)
Reaction Temperature Room Temperature or 4°C
Reaction Time 30 minutes - Overnight
NHS Ester Solvent Anhydrous DMSO or DMF
Final Organic Solvent Conc. < 10%

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing prep_peptide Prepare Peptide Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Reactants (Molar Excess of DOTA-NHS) prep_peptide->mix prep_dota Prepare DOTA-NHS Ester (Anhydrous DMSO/DMF) prep_dota->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (HPLC) quench->purify qc Quality Control (HPLC, MS) purify->qc

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Low Conjugation Yield? ph_check Is pH between 7.2-8.5? start->ph_check Yes ph_adjust Adjust pH to 8.3-8.5 ph_check->ph_adjust No buffer_check Using Amine-Free Buffer? ph_check->buffer_check Yes ph_adjust->buffer_check buffer_exchange Exchange to Amine-Free Buffer (e.g., PBS, Borate) buffer_check->buffer_exchange No reagent_check DOTA-NHS Stored Properly and Freshly Prepared? buffer_check->reagent_check Yes buffer_exchange->reagent_check reagent_new Use Fresh DOTA-NHS Ester reagent_check->reagent_new No conc_check Reactant Concentrations Sufficient? reagent_check->conc_check Yes reagent_new->conc_check conc_increase Increase Reactant Concentrations conc_check->conc_increase No success Yield Improved conc_check->success Yes conc_increase->success

References

common pitfalls in using NH2-PEG4-DOTA for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address common pitfalls encountered when using NH2-PEG4-DOTA for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A: this compound is a bifunctional chelator with three key components:

  • -NH2 (Amine group): A reactive primary amine for covalent conjugation to biomolecules (e.g., proteins, peptides, antibodies) that possess accessible carboxylic acids or activated esters (like NHS esters).[1]

  • -PEG4 (Tetraethylene glycol spacer): A hydrophilic polyethylene glycol linker that enhances solubility, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the final conjugate by reducing immunogenicity.[1][2]

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its ability to form highly stable complexes with a variety of metal ions, including radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu) and lanthanides (e.g., Gd³⁺) for imaging and therapeutic applications.[1]

Q2: What are the optimal storage and handling conditions for this compound?

A: this compound is sensitive to moisture. It should be stored under an inert gas (like nitrogen or argon) at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For conjugation reactions, it is best to dissolve the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.

Q3: Which buffers should I use for the conjugation reaction?

A: The choice of buffer is critical. For coupling the amine group of this compound to a carboxylic acid on a biomolecule (often activated as an NHS ester), use a buffer with a pH between 7.2 and 8.5.

  • Compatible Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer are recommended.

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the target biomolecule for reaction with the activated ester, significantly reducing your conjugation efficiency.

Q4: How do I determine the number of DOTA molecules conjugated to my biomolecule (Chelator-to-Antibody Ratio, CAR)?

A: Determining the CAR is crucial for consistency and performance. Several methods can be used:

  • Mass Spectrometry (LC/MS): This is a highly accurate method that can determine the distribution of different conjugate species.

  • Colorimetric Assays: These are non-radioactive methods that can provide rapid and accurate estimates. For example, the arsenazo III assay can be used to quantify DOTA by measuring the concentration of free metal ions after chelation.

  • UV-Vis Spectroscopy: If the biomolecule has a distinct absorbance, changes in the spectrum after conjugation can sometimes be used, although this is less direct.

Troubleshooting Guide

This section addresses specific issues you might encounter during your bioconjugation experiments.

Problem 1: Low or No Conjugation Yield

Q: I'm seeing very low or no conjugation of this compound to my protein. What could be the cause?

A: This is a common issue that can often be resolved by systematically checking the following factors:

  • Incorrect Buffer: As mentioned in the FAQs, using a buffer containing primary amines (e.g., Tris) is a frequent cause of failure. Ensure your biomolecule is in a compatible buffer like PBS before starting the reaction.

  • Suboptimal pH: The reaction between an amine and an activated ester (like an NHS ester) is pH-dependent. If the pH is too low (<7), the amine group will be protonated and non-nucleophilic. If the pH is too high (>9), the hydrolysis of the NHS ester will outcompete the conjugation reaction. Verify the pH of your reaction mixture.

  • Reagent Degradation: this compound and the activating reagents (e.g., EDC/NHS) are sensitive to moisture. Ensure they have been stored properly and handle them in a dry environment. It's best to prepare solutions of these reagents immediately before use.

  • Inactive Biomolecule: Ensure the carboxylic acid groups on your biomolecule are accessible and that the protein is properly folded.

Experimental Protocols

Protocol 1: General Two-Step Bioconjugation of a Protein with this compound

This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups using EDC/NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

Step 1: Activation of Protein Carboxyl Groups

  • Dissolve the protein in MES buffer to a concentration of 1-10 mg/mL.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • Immediately after activation, perform a buffer exchange into cold PBS (pH 7.4) using a desalting column to remove excess EDC/NHS.

  • Dissolve this compound in PBS.

  • Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.

  • Purify the DOTA-conjugated protein using size-exclusion chromatography or extensive dialysis against PBS to remove unreacted this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for successful bioconjugation.

ParameterRecommended RangeRationale & Notes
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester stability.
Molar Ratio (DOTA:Biomolecule) 10:1 to 50:1Higher ratios can increase conjugation but may also lead to loss of biological activity. Optimization is key.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can reduce hydrolysis and protein degradation but may require longer reaction times.
Reaction Time 2 to 12 hoursDependent on temperature and reagent concentrations.

Visual Guides

To further clarify the process and troubleshooting logic, please refer to the following diagrams.

Bioconjugation_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Purification & Analysis Protein Biomolecule (Protein/Ab) in Amine-Free Buffer Activation Activate Biomolecule Carboxyl Groups (pH 6.0, RT, 15 min) Protein->Activation DOTA_Reagent This compound (Dissolved in Anhydrous Solvent) Conjugation Add this compound (pH 7.2-8.5, 2h-RT or O/N 4°C) DOTA_Reagent->Conjugation Activation_Reagents Activation Reagents (e.g., EDC/NHS) Activation_Reagents->Activation Activation->Conjugation Buffer Exchange Purification Purify Conjugate (SEC or Dialysis) Conjugation->Purification Analysis Characterize Conjugate (Mass Spec, etc.) Purification->Analysis Final_Product DOTA-PEG4-Bioconjugate Analysis->Final_Product

Caption: General workflow for this compound bioconjugation.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Buffer Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? Start->Check_Buffer Check_pH Is the reaction pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Solution_Buffer Solution: Perform buffer exchange into PBS or another amine-free buffer. Check_Buffer->Solution_Buffer No Check_Reagents Are the reagents (DOTA, EDC, NHS) stored properly and not hydrolyzed? Check_pH->Check_Reagents Yes Solution_pH Solution: Adjust pH of the reaction buffer. Check_pH->Solution_pH No Check_Ratio Is the molar ratio of DOTA to biomolecule sufficient? Check_Reagents->Check_Ratio Yes Solution_Reagents Solution: Use fresh, anhydrous reagents and solvents. Check_Reagents->Solution_Reagents No Solution_Ratio Solution: Increase the molar excess of this compound. Check_Ratio->Solution_Ratio No Success Yield Improved Check_Ratio->Success Yes Solution_Buffer->Start Solution_pH->Start Solution_Reagents->Start Solution_Ratio->Start

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Improving Purity of NH2-PEG4-DOTA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-PEG4-DOTA conjugation and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this compound conjugates, ultimately helping to improve the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an activated DOTA-linker (e.g., DOTA-NHS ester) to a primary amine on my biomolecule?

A: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[1][2] At a lower pH, the amine group is protonated, reducing its nucleophilicity and slowing the reaction rate. At a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and can lead to lower yields and the formation of impurities.[1][2]

Q2: What are the most common impurities I might see in my reaction mixture?

A: Common impurities include unreacted starting materials (the biomolecule and the this compound reagent), hydrolyzed DOTA-linker (where the activated ester has reacted with water), and potential side products from the reaction with non-primary amine groups or the formation of multiple DOTA conjugates on a single biomolecule. If tert-butyl protecting groups are used on the DOTA moiety, incomplete deprotection can also lead to a mixture of species.[3]

Q3: Which purification technique is most effective for this compound conjugates?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for purifying peptide and protein conjugates. It offers high-resolution separation of the desired conjugate from unreacted materials and byproducts based on differences in hydrophobicity. For larger protein conjugates, Size-Exclusion Chromatography (SEC) can also be effective for removing low molecular weight impurities.

Q4: My DOTA-NHS ester seems to have low reactivity. What could be the cause?

A: NHS esters are highly susceptible to hydrolysis from moisture. Low reactivity is often due to improper storage or handling. Vials should be stored desiccated at -20°C and allowed to warm completely to room temperature before opening to prevent condensation. It is also recommended to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.

Q5: Why does my purified conjugate show a broad peak in RP-HPLC analysis?

A: Peak broadening for PEGylated conjugates in RP-HPLC is a known phenomenon. It is often caused by the dispersity (or heterogeneity) of the PEG chain length. Even a seemingly pure PEG reagent consists of a distribution of different chain lengths, and each of these can result in a slightly different retention time, leading to a broader peak than the parent molecule.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Conjugation Yield

You observe a low yield of your desired this compound conjugate after the reaction, with large amounts of unreacted biomolecule remaining.

experimental_workflow start Start: Biomolecule in Buffer buffer_exchange Buffer Exchange (if needed) to Amine-Free Buffer start->buffer_exchange conjugation Conjugation Reaction: Add activated this compound (pH 7.2-8.5) buffer_exchange->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purification by RP-HPLC quench->purification analysis Purity & Identity Analysis (Analytical HPLC, LC-MS) purification->analysis lyophilize Lyophilization analysis->lyophilize Pure Fractions final_product Final Product: Pure Conjugate lyophilize->final_product

References

challenges in NH2-PEG4-DOTA radiolabeling and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-PEG4-DOTA radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low or failed radiolabeling yield with this compound conjugates?

A1: Low radiochemical yield (RCY) is a frequent issue that can typically be traced back to one of four critical areas: suboptimal reaction conditions (especially pH), the presence of competing metal contaminants, incorrect molar ratios of reactants, or compromised integrity of the chelator or radionuclide.[1][2] A systematic evaluation of each of these factors is the most effective troubleshooting approach.

Q2: How critical is pH for the radiolabeling reaction, and what is the optimal range?

A2: The pH of the reaction mixture is one of the most critical parameters for successful DOTA radiolabeling. The reaction is most efficient under acidic conditions, which prevent the formation of radiometal hydroxides that are unable to be chelated.[1] For most trivalent radiometals like 177Lu, 90Y, and 68Ga, the optimal pH range is between 4.0 and 5.5.[1][3] Above pH 5, radiometals can begin to form hydroxide species, reducing their availability for chelation. Conversely, a pH below 4 can significantly slow down the reaction kinetics.

Q3: My radiolabeling yield is low. How do I identify and prevent trace metal contamination?

A3: Trace metal ions (e.g., Fe3+, Cu2+, Zn2+, Pb2+) are a major source of low radiolabeling efficiency as they compete with the radionuclide for the DOTA chelator. These contaminants can be introduced from glassware, buffers, water, or the radionuclide eluate itself.

Solutions for Prevention and Mitigation:

  • Use High-Purity Reagents: Always use high-purity, metal-free water and reagents for all solutions.

  • Acid-Washed Plasticware: Prepare buffers and conduct reactions in plasticware that has been washed with a 0.1 M HCl solution and thoroughly rinsed with metal-free water.

  • Chelating Resin Treatment: Consider treating buffers and solutions of your targeting molecule with a chelating resin, such as Chelex 100, to remove any existing metal contaminants.

  • Increase Precursor Concentration: A higher molar ratio of the DOTA-conjugate to the radionuclide can help outcompete trace metal impurities.

  • Radionuclide Quality: Ensure the radionuclide solution is of high purity and has not exceeded its shelf life. Some generator systems can elute metal impurities.

Q4: What are the optimal temperature and incubation times for DOTA radiolabeling?

A4: The optimal temperature and time depend on the specific radionuclide being used. Many DOTA labeling reactions require heating to proceed efficiently.

  • For 90Y and 177Lu , labeling is often complete within 20 minutes at 80°C.

  • For 111In , the reaction may require 30 minutes at 100°C.

  • For 44Sc , optimal conditions have been reported as 20 minutes at 70°C.

  • For 68Ga , labeling is typically performed at 85-95°C for 8-12 minutes.

  • For 89Zr , high temperatures (around 90°C) are often required.

It is crucial to optimize these parameters for your specific conjugate and experimental setup.

Q5: How can I confirm that the this compound is successfully conjugated to my molecule of interest?

A5: Confirmation of successful conjugation is a critical upstream step before radiolabeling. This is typically achieved using analytical techniques that can detect the mass shift resulting from the addition of the this compound moiety. Techniques such as MALDI-TOF mass spectrometry or ESI-MS are commonly employed to compare the mass of the unconjugated molecule to the conjugated product.

Q6: What should I do if I suspect the stability of my final radiolabeled compound is poor?

A6: Poor stability can manifest as the release of the radionuclide from the DOTA chelator over time, a process known as transchelation. This can lead to off-target accumulation of radioactivity.

Assessment and Solutions:

  • Serum Stability Assay: Incubate the radiolabeled conjugate in human or animal serum at 37°C and analyze aliquots at various time points (e.g., 1, 4, 24 hours) using radio-TLC or radio-HPLC to detect any dissociated radionuclide.

  • DTPA Challenge: Diethylenetriaminepentaacetic acid (DTPA) is a strong chelator that can be added to the reaction mixture after labeling to sequester any remaining free radionuclide. It can also be used in a challenge assay to assess the kinetic inertness of your radiolabeled complex.

  • Radical Scavengers: To prevent radiolysis, which can damage the conjugate and lead to instability, consider adding radical scavengers like ascorbic acid or gentisic acid to the reaction mixture.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound radiolabeling based on the radionuclide used.

Table 1: Optimal Radiolabeling Reaction Conditions by Radionuclide

RadionuclideOptimal pH RangeTemperature (°C)Incubation Time (min)Reference(s)
177Lu4.0 - 4.58020
90Y4.0 - 4.58020
111In4.0 - 5.010030
68Ga3.0 - 4.085 - 958 - 12
44Sc4.0 - 6.07020
89Zr~4.590Varies

Table 2: Impact of Common Metal Contaminants on Radiolabeling Efficiency

ContaminantEffect on 177Lu/90Y LabelingEffect on 68Ga LabelingNotesReference(s)
Fe3+ Strong competitorStrong competitorCan significantly reduce RCY even at low molar ratios.
Cu2+ Strong competitorModerate competitorDramatically influences coordination yield.
Zn2+ Strong competitorModerate competitorCan arise from generator components or decay products.
Pb2+ Strong competitorModerate competitorCan cause a decrease in RCY at equimolar ratios.
Al3+ No significant competitionCan interfere at sufficient concentrationsLess of a concern compared to other metals for Lu/Y.
Hf4+ No significant competitionN/ADecay product of 177Lu.
Zr4+ No significant competitionN/ADecay product of 90Y.

Experimental Protocols

Protocol 1: General Radiolabeling of a DOTA-PEG4-Conjugated Peptide

Objective: To radiolabel a DOTA-functionalized peptide with a trivalent radiometal (e.g., 177Lu).

Materials:

  • DOTA-PEG4-Peptide conjugate stock solution (e.g., 1 mg/mL in metal-free water).

  • Radionuclide solution (e.g., 177LuCl3 in 0.05 M HCl).

  • Sodium Acetate Buffer (0.5 M, pH 4.5), prepared with metal-free water and treated with Chelex 100.

  • Ascorbic Acid solution (50 mg/mL in metal-free water), freshly prepared.

  • DTPA solution (50 mM in metal-free water, pH adjusted to ~5).

  • Acid-washed, low-adhesion polypropylene microcentrifuge tubes.

  • Heating block or water bath set to 80-95°C.

  • Radio-TLC or Radio-HPLC system for quality control.

Methodology:

  • In a sterile, acid-washed microcentrifuge tube, combine the reagents in the following order:

    • 50 µL Sodium Acetate Buffer.

    • 10 µL Ascorbic Acid solution (to prevent radiolysis).

    • 5-20 µg of the DOTA-PEG4-Peptide conjugate.

  • Vortex the mixture gently.

  • Add the desired amount of radionuclide (e.g., 5-10 µL of 177LuCl3 solution, ~1 mCi). The total reaction volume should ideally be between 100-200 µL.

  • Vortex again gently and place the tube in the heating block set to the optimal temperature (e.g., 80°C for 177Lu).

  • Incubate for the optimized duration (e.g., 20 minutes for 177Lu).

  • After incubation, remove the tube and allow it to cool to room temperature.

  • Add 10 µL of the 50 mM DTPA solution to chelate any unreacted radionuclide.

  • Perform quality control analysis using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol 2: Quality Control using Radio-TLC

Objective: To determine the radiochemical purity (RCP) of the radiolabeled product.

Materials:

  • ITLC-SG strips (Instant Thin-Layer Chromatography-Silica Gel).

  • Mobile Phase: A common system for DOTA-peptides is a 1:1 mixture of 1 M Ammonium Acetate and Methanol.

  • Developing chamber.

  • Radio-TLC scanner or gamma counter.

Methodology:

  • Spot ~1 µL of the final reaction mixture onto the origin line of an ITLC-SG strip.

  • Place the strip in the developing chamber containing the mobile phase, ensuring the origin is above the solvent level.

  • Allow the solvent to migrate up the strip (typically 8-10 cm).

  • Remove the strip and allow it to dry completely.

  • Analyze the strip using a radio-TLC scanner.

    • The radiolabeled DOTA-conjugate, being larger and more polar, will remain at the origin (Rf = 0.0).

    • Free radionuclide, potentially complexed with DTPA, will migrate with the solvent front (Rf = 0.8-1.0).

  • Calculate the RCP by integrating the peak areas:

    • RCP (%) = [Activity at Origin / (Activity at Origin + Activity at Solvent Front)] x 100.

    • A successful labeling should have an RCP > 95%.

Visual Guides

Experimental Workflow Diagram

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control cluster_outcome Outcome Reagents Prepare Metal-Free Buffers & Reagents Mix Combine Conjugate, Buffer, Radionuclide & Scavenger Reagents->Mix Conjugate Prepare DOTA-PEG4 -Molecule Conjugate Conjugate->Mix Incubate Incubate at Optimal Temp & Time Mix->Incubate Adjust pH (4.0-5.5) Quench Quench with DTPA Incubate->Quench Analyze Analyze via Radio-TLC or Radio-HPLC Quench->Analyze Result RCP > 95%? Analyze->Result Pass Product Ready for Use Result->Pass Yes Fail Troubleshoot Reaction Result->Fail No

Caption: General workflow for this compound radiolabeling and quality control.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Radiolabeling Yield (RCP < 95%) Q_pH Is pH of reaction in 4.0-5.5 range? Start->Q_pH Q_Metals Are all reagents/water metal-free? Q_pH->Q_Metals Yes S_pH Adjust pH with metal-free buffer Q_pH->S_pH No Q_Temp Is incubation temp/time correct for radionuclide? Q_Metals->Q_Temp Yes S_Metals Use acid-washed plasticware. Treat buffers with Chelex. Q_Metals->S_Metals No Q_Reagents Are DOTA-conjugate and radionuclide viable? Q_Temp->Q_Reagents Yes S_Temp Verify heating block temp. Optimize incubation time. Q_Temp->S_Temp No S_Reagents Use fresh reagents. Check storage conditions. Q_Reagents->S_Reagents No S_Final Increase molar ratio of DOTA-conjugate to metal Q_Reagents->S_Final Yes

Caption: Decision tree for troubleshooting low radiolabeling yields.

References

strategies to improve the in vivo performance of NH2-PEG4-DOTA probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-PEG4-DOTA probes. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments for improved in vivo performance.

Section 1: Radiolabeling Troubleshooting & Optimization

This section addresses common issues encountered during the radiolabeling process of DOTA-conjugated molecules.

Q1: My radiolabeling yield is consistently low. What are the most common causes and how can I fix them?

A1: Low radiochemical yield (RCY) is a frequent issue that can typically be traced to four critical areas: suboptimal reaction conditions, the presence of competing metal contaminants, incorrect reagent concentrations, or compromised reagent integrity.[1] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Radiolabeling Yield

G start Low Radiolabeling Yield (<95%) check_ph Verify Reaction pH (Optimal: 3.5 - 5.5) start->check_ph check_metals Check for Metal Contamination check_ph->check_metals Correct solution_ph Adjust pH with high-purity buffer. Re-purify conjugate if necessary. check_ph->solution_ph Incorrect check_temp_time Verify Temperature & Time check_metals->check_temp_time No Contamination solution_metals Use metal-free labware. Treat buffers with Chelex. Purify radionuclide eluate. check_metals->solution_metals Contamination Found check_reagents Assess Reagent Integrity & Concentration check_temp_time->check_reagents Optimal solution_temp_time Increase temperature or incubation time (see Table 1). check_temp_time->solution_temp_time Suboptimal solution_reagents Use fresh, properly stored DOTA-conjugate. Optimize precursor amount. check_reagents->solution_reagents Issue Identified success High Yield Achieved solution_ph->success solution_metals->success solution_temp_time->success solution_reagents->success

Caption: A systematic workflow for troubleshooting low radiolabeling yield.

Key Troubleshooting Steps:

  • Verify Reaction pH: The chelation of radiometals by DOTA is most efficient under acidic conditions, typically pH 3.5-5.5.[1][2][3] A pH outside this range can lead to the formation of radiometal hydroxides (at higher pH) or protonation of the DOTA chelator (at very low pH), both of which prevent efficient labeling.[1]

    • Solution: Use a pH meter or pH strips to confirm the pH of your final reaction mixture. Prepare buffers in acid-washed plasticware with high-purity, metal-free water. Sodium acetate or HEPES buffers are commonly used.

  • Eliminate Metal Contaminants: Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Al³⁺, Cd²⁺) in your reagents or radionuclide eluate can compete with the desired radiometal for the DOTA chelator, drastically reducing your yield.

    • Solution: Use high-purity reagents and metal-free water and labware. Buffers and conjugate solutions can be treated with a chelating resin like Chelex 100 to remove metal contaminants. For generator-eluted radionuclides like ⁶⁸Ga, using a cation exchange cartridge can purify the eluate before the reaction.

  • Optimize Temperature and Time: DOTA chelation is often temperature-dependent and requires heating to achieve high yields in a reasonable timeframe. Insufficient heat or time will lead to an incomplete reaction.

    • Solution: Ensure your heating block or water bath is calibrated correctly. For many common radiometals, heating at 70-100°C for 5-30 minutes is required. The addition of ethanol (20-40% vol) can significantly improve labeling efficacy, allowing for lower temperatures or shorter reaction times.

  • Check Reagent Integrity and Concentration: The DOTA-conjugated precursor must be of sufficient purity and concentration. Degradation of the conjugate can impair its ability to chelate the radiometal.

    • Solution: Ensure your this compound-conjugate has been stored correctly and is not expired. An insufficient amount of the precursor will result in unincorporated radiometal. Gradually increasing the amount of precursor can help determine the optimal concentration for your system.

Q2: What are the optimal reaction conditions for labeling DOTA with different radiometals?

A2: Optimal conditions vary depending on the radiometal being used. Kinetics of labeling are generally optimal at a pH between 4 and 5. Below pH 4, the kinetics slow down considerably. The table below summarizes typical starting conditions for common therapeutic and diagnostic radiometals.

RadiometalTypical pH RangeOptimal Temperature (°C)Typical Incubation Time (min)Key Considerations
Gallium-68 (⁶⁸Ga) 3.5 - 4.585 - 958 - 12Very sensitive to metal ion impurities (Fe³⁺). Post-elution purification is often required.
Lutetium-177 (¹⁷⁷Lu) 4.0 - 4.580 - 10020 - 30Reaction kinetics can be slower than with ⁶⁸Ga.
Yttrium-90 (⁹⁰Y) 4.0 - 4.580 - 9520 - 30Similar conditions to ¹⁷⁷Lu.
Copper-64 (⁶⁴Cu) 5.5 - 6.537 - 5010 - 30Can often be labeled at lower temperatures compared to other radiometals.
Actinium-225 (²²⁵Ac) > 5.5 (e.g., 8.5)> 8020 - 30Labeling can be challenging; higher pH may be required. Often requires specialized chelators for high stability.
Scandium-44 (⁴⁴Sc) 4.0 - 6.070 - 9520Elevated temperatures are necessary for efficient labeling.

Section 2: In Vivo Performance Enhancement

This section provides strategies to address common challenges related to the biodistribution and pharmacokinetics of DOTA probes.

Q3: I am observing high kidney uptake with my DOTA-PEG-peptide probe. How can I reduce it?

A3: High renal uptake is a common challenge with radiolabeled peptides, potentially leading to nephrotoxicity and poor tumor-to-kidney contrast. This is often due to reabsorption in the proximal tubules via receptors like megalin. Several strategies can be employed to mitigate this issue.

Strategies to Reduce Renal Uptake:

  • Co-infusion of Basic Amino Acids: This is a standard clinical practice. Co-infusion of positively charged amino acids like L-lysine and L-arginine can reduce the renal reabsorption of the radiolabeled peptide.

  • Use of Plasma Expanders: Co-injection or pre-injection of plasma expanders like Gelofusine has been shown to significantly reduce kidney activity by 40-50% without negatively affecting tumor uptake.

  • Linker Modification: The properties of the linker between the DOTA chelator and the targeting moiety play a crucial role.

    • Charge: Reducing the number of positive charges or increasing the number of negative charges in the linker can decrease renal retention. For example, substituting positively charged amino acids with neutral linkers like PEG chains has been shown to decrease kidney uptake significantly.

    • PEGylation: The length of the PEG linker can influence pharmacokinetics. While longer PEG chains can sometimes improve circulation time, studies have shown that optimizing PEG size (e.g., PEG4 or PEG12) can lead to favorable biodistribution with reduced kidney retention.

  • Chelator Modification: The choice of chelator can influence the overall charge and hydrophilicity of the probe. For instance, replacing DOTA with DOTAGA (which has an additional carboxylate group) can alter the biodistribution, though this effect is highly dependent on the specific targeting molecule and can sometimes increase kidney uptake while decreasing tumor uptake.

Decision Tree for Addressing High Kidney Uptake

G start High Kidney Uptake Observed method1 Implement Co-infusion Strategy start->method1 method2 Modify Probe Structure start->method2 infusion_aa Co-infuse with L-Lysine / L-Arginine method1->infusion_aa infusion_ge Co-inject Gelofusine method1->infusion_ge modify_linker Alter Linker Properties (e.g., add more PEG, change charge) method2->modify_linker modify_chelator Change Chelator (e.g., DOTA to DOTAGA) method2->modify_chelator outcome_good Kidney Uptake Reduced infusion_aa->outcome_good infusion_ge->outcome_good modify_linker->outcome_good modify_chelator->outcome_good outcome_bad Tumor Uptake Negatively Affected modify_chelator->outcome_bad

Caption: Decision tree for selecting a strategy to reduce renal uptake.

Q4: How can I reduce non-specific liver and spleen uptake?

A4: High uptake in organs of the reticuloendothelial system (RES), such as the liver and spleen, can be caused by several factors including the formation of colloids, high lipophilicity, or in vivo instability of the probe.

  • Prevent Colloid Formation: Ensure the pH of the final radiolabeled product is suitable for injection (typically between 4.5 and 7.5). Improper pH during labeling can create radioactive colloids that are sequestered by the liver and spleen.

  • Increase Hydrophilicity: The PEG4 linker in the this compound probe is designed to improve hydrophilicity and pharmacokinetics. If liver uptake is still high, further modifications to increase water solubility, such as using longer PEG chains, may be beneficial, though this requires careful optimization to avoid negatively impacting tumor targeting.

  • Ensure Probe Stability: Transchelation, the process where the radiometal dissociates from the DOTA chelator and binds to other biomolecules, can lead to off-target accumulation. Perform in vitro stability tests in human or animal serum to confirm that your probe is stable over time. If instability is observed, re-optimization of the conjugation and labeling chemistry is necessary.

Section 3: Quality Control & Analytics

Proper quality control (QC) is essential to ensure the purity, identity, and stability of your radiolabeled probe before in vivo use.

Q5: What are the essential quality control tests for a radiolabeled DOTA probe?

A5: A comprehensive QC protocol should assess radiochemical purity, chemical purity, stability, and sterility.

QC TestParameter MeasuredMethod(s)Acceptance Criteria
pH Acidity/AlkalinitypH paper or meter4.5 - 7.5
Radiochemical Purity (RCP) Percentage of radioactivity associated with the desired productRadio-HPLC, Radio-TLC> 95%
Radiochemical Impurities Free radiometal, radiometal colloidsRadio-HPLC, Radio-TLC< 5%
Chemical Purity Presence of non-radioactive impurities (e.g., unlabeled precursor)HPLC-UVDefined and controlled
Stability Integrity of the radiolabeled probe over timeRadio-HPLC or Radio-TLC at various time pointsRCP > 90% at end of shelf-life
Sterility & Endotoxins Microbial contamination and pyrogensSterility test (e.g., USP <71>), LAL test for endotoxinsSterile, Pass Endotoxin limit
Q6: Can you provide a standard protocol for determining Radiochemical Purity (RCP) by Radio-HPLC?

A6: Yes. Radio-HPLC is the gold standard for determining RCP, as it can separate the radiolabeled product from free radionuclide and other radiolabeled or unlabeled impurities.

Experimental Protocol: RCP Determination by Radio-HPLC

  • System Setup:

    • HPLC System: An HPLC system equipped with a UV detector and a radioactivity detector (e.g., NaI scintillation).

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile) is typical. The exact gradient will depend on the specific DOTA-conjugate.

    • Flow Rate: Typically 1 mL/min.

  • Sample Preparation:

    • Dilute a small aliquot of the final radiolabeled product in the mobile phase starting condition or sterile water.

    • Prepare a "cold" standard by injecting the unlabeled this compound-conjugate to determine its retention time via the UV detector.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Acquire data from both the UV and radioactivity detectors simultaneously.

    • The retention time of the main radioactive peak should correspond to the retention time of the unlabeled conjugate on the UV chromatogram.

  • Calculation:

    • Integrate the peaks in the radio-chromatogram.

    • Calculate the RCP using the following formula: RCP (%) = (Area of Radiolabeled Probe Peak / Total Area of All Radioactive Peaks) x 100

Quality Control Workflow

G start Final Radiolabeled Product qc_step1 Measure pH start->qc_step1 qc_step2 Determine RCP (Radio-HPLC / Radio-TLC) qc_step1->qc_step2 Pass fail FAIL - Do Not Use (Re-optimize Synthesis) qc_step1->fail Fail qc_step3 Assess Stability (Test at T=0 and T=xh) qc_step2->qc_step3 Pass (>95%) qc_step2->fail Fail (<95%) qc_step4 Sterility & Endotoxin Testing qc_step3->qc_step4 Pass qc_step3->fail Fail release Release for In Vivo Use qc_step4->release Pass qc_step4->fail Fail

Caption: Standard quality control workflow for radiolabeled probes.

Q7: How do I perform RCP analysis using Radio-TLC?

A7: Radio-Thin Layer Chromatography (TLC) is a faster, simpler alternative to HPLC for routine QC, though it provides lower resolution. It is effective for quantifying free radiometal versus the labeled conjugate.

Experimental Protocol: RCP Determination by Radio-TLC

  • Materials:

    • Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.

    • Mobile Phase: The choice depends on the radiometal and conjugate. A common system for ⁶⁸Ga-DOTA peptides is 1 M ammonium acetate/methanol (1:1 v/v). For other probes, citrate or DTPA solutions may be used.

  • Procedure:

    • Spot a small drop (~1 µL) of the radiolabeled product onto the origin line of a TLC strip.

    • Allow the spot to air dry completely.

    • Place the strip in a chromatography tank containing the mobile phase, ensuring the origin is above the solvent level.

    • Allow the solvent to migrate up the strip until it is ~1 cm from the top.

    • Remove the strip and mark the solvent front. Let it dry.

  • Analysis:

    • Analyze the strip using a radio-TLC scanner or by cutting the strip into segments and counting each in a gamma counter.

    • In a typical system, the radiolabeled conjugate will migrate with the solvent front (Rf = 0.8–1.0), while free radiometal or colloids will remain at the origin (Rf = 0.0–0.2).

  • Calculation:

    • RCP (%) = (Counts in Conjugate Peak / Total Counts on Strip) x 100

References

Validation & Comparative

A Head-to-Head Comparison of NH2-PEG4-DOTA and DOTA-NHS Ester for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bifunctional chelator is a critical step in the creation of antibody-drug conjugates (ADCs), radiopharmaceuticals, and other targeted therapeutics. The efficiency of conjugating the chelator to the biomolecule directly impacts the yield, purity, and ultimately the efficacy of the final product. This guide provides an objective comparison of two commonly used DOTA-based chelators: NH2-PEG4-DOTA and DOTA-NHS ester, focusing on their conjugation efficiency to antibodies.

At a Glance: Key Differences and Performance Metrics

The primary difference between this compound and DOTA-NHS ester lies in their reactive functional groups, which dictates their conjugation chemistry and target residues on a biomolecule. DOTA-NHS ester is an amine-reactive reagent that directly acylates primary amines, such as the side chain of lysine residues on an antibody. In contrast, this compound possesses a terminal amine group and requires the activation of carboxyl groups (e.g., on aspartic or glutamic acid residues of an antibody) using crosslinkers like EDC and NHS for conjugation. The presence of a hydrophilic PEG4 spacer in this compound can also influence the solubility and pharmacokinetic properties of the resulting conjugate.

While direct, side-by-side comparative studies on the conjugation efficiency of these two specific reagents are not extensively documented under identical conditions, we can infer their performance based on established conjugation chemistries and available data for similar molecules.

Data Presentation: A Quantitative Comparison

The following table summarizes typical quantitative data for the conjugation of DOTA-NHS ester to antibodies, as this method is more commonly reported with specific efficiency metrics. Data for this compound is inferred from standard EDC/NHS chemistry efficiencies.

ParameterDOTA-NHS EsterThis compound (with EDC/NHS)References
Target Residue Primary amines (e.g., Lysine)Carboxyl groups (e.g., Aspartic acid, Glutamic acid)
Reaction pH 7.5 - 8.54.5-5.5 (activation), 7.2-7.5 (coupling)[1]
Typical Molar Ratio (Chelator:Antibody) 5:1 to 100:110:1 to 50:1 (EDC/NHS to carboxyls), 1:1 to 5:1 (amine-chelator to activated carboxyls)[2][3]
Reported Chelator/Antibody Ratio (DAR) 2.9 (at 5:1), ~18 (at 100:1)Generally results in lower DAR due to fewer accessible carboxyl groups[2][3]
Reported Radiolabeling Yield High (>95%)High (>95%)

Note: The conjugation efficiency and resulting chelator-to-antibody ratio (DAR) are highly dependent on the specific antibody, buffer conditions, and molar ratios of reactants.

Experimental Protocols

Below are detailed methodologies for conjugating DOTA-NHS ester and this compound to a monoclonal antibody (mAb).

Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody

This protocol is based on the acylation of primary amines on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DOTA-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

  • DOTA-NHS Ester Solution Preparation:

    • Dissolve the DOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 with the conjugation buffer.

    • Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DOTA-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DOTA-NHS ester and quenching reagent by size-exclusion chromatography.

Protocol 2: Conjugation of this compound to an Antibody via EDC/NHS Chemistry

This protocol involves the activation of carboxyl groups on the antibody followed by reaction with the amine group of this compound.

Materials:

  • Monoclonal antibody (mAb) in a carboxylate-free buffer (e.g., MES buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Activation Buffer at a concentration of 2-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Immediately after activation, remove the excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

    • Dissolve the this compound in the Coupling Buffer.

    • Add a 10 to 20-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the DOTA-conjugated antibody from excess this compound and reaction byproducts using size-exclusion chromatography.

Mandatory Visualization

Conjugation_Workflows cluster_0 DOTA-NHS Ester Conjugation (Amine-Reactive) cluster_1 This compound Conjugation (Carboxyl-Reactive) mAb1 Antibody in Amine-Free Buffer (pH 8.5) reaction1 Incubate 1-2h @ RT mAb1->reaction1 dota_nhs DOTA-NHS Ester in DMSO dota_nhs->reaction1 quench1 Quench with Tris Buffer reaction1->quench1 purify1 Purification (SEC) quench1->purify1 final1 DOTA-Antibody Conjugate purify1->final1 mAb2 Antibody in MES Buffer (pH 6.0) activation Activate Carboxyls 15-30 min @ RT mAb2->activation edc_nhs EDC + NHS edc_nhs->activation desalt Desalt activation->desalt reaction2 Incubate 2h @ RT desalt->reaction2 nh2_dota This compound nh2_dota->reaction2 purify2 Purification (SEC) reaction2->purify2 final2 DOTA-PEG4-Antibody Conjugate purify2->final2

Caption: Experimental workflows for DOTA-NHS ester and this compound conjugation.

Reaction_Mechanisms cluster_0 DOTA-NHS Ester Reaction cluster_1 This compound Reaction (Two-Step) mAb_Lys Antibody-Lys(NH2) amide_bond Antibody-Lys(NH-CO-DOTA) mAb_Lys->amide_bond + dota_nhs DOTA-NHS dota_nhs->amide_bond pH 7.5-8.5 nhs_leaving NHS mAb_COOH Antibody-COOH activated_mAb Antibody-CO-NHS mAb_COOH->activated_mAb + EDC, NHS (pH 4.5-5.5) edc EDC isourea Isourea byproduct nhs NHS final_conjugate Antibody-CO-NH-PEG4-DOTA activated_mAb->final_conjugate + this compound (pH 7.2-7.5) nh2_peg_dota This compound

Caption: Chemical reaction pathways for DOTA conjugation.

Concluding Remarks

The choice between this compound and DOTA-NHS ester for conjugation depends on several factors, including the available functional groups on the biomolecule, the desired site of conjugation, and the required physicochemical properties of the final conjugate.

  • DOTA-NHS ester offers a more direct and often more efficient conjugation to lysine residues, which are generally abundant and accessible on antibodies. This can lead to a higher number of chelators per antibody. However, this random conjugation can potentially impact the antigen-binding site if lysine residues are present in the complementarity-determining regions.

  • This compound , used in conjunction with EDC/NHS chemistry, targets carboxyl groups, providing an alternative conjugation strategy. This can be advantageous if lysine modification is undesirable. The multi-step process and the generally lower abundance of accessible carboxyl groups may result in a lower and potentially more controlled number of conjugated chelators. The integrated PEG4 spacer enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate.

For researchers aiming for a high degree of DOTA loading and a straightforward, single-step reaction, DOTA-NHS ester is often the preferred choice. For applications where site-specificity is a concern, lysine preservation is critical, or the benefits of a PEG spacer are desired, This compound with a two-step carboxyl-targeting approach presents a valuable alternative. The optimal choice will ultimately be determined by empirical testing and the specific goals of the research or drug development program.

References

A Comparative Guide to the In Vivo Stability of NH2-PEG4-DOTA and DOTA-GA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals, the choice of chelator is a critical decision that profoundly impacts the in vivo stability, pharmacokinetics, and overall efficacy of a radiolabeled conjugate. This guide provides an objective comparison of two commonly used bifunctional chelators, NH2-PEG4-DOTA and DOTA-GA, focusing on their in vivo stability with supporting data and detailed experimental methodologies.

Introduction to the Chelators

This compound is a bifunctional chelator that incorporates a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle, a tetraethylene glycol (PEG4) spacer, and a terminal amine group (NH2) for conjugation. The DOTA cage is well-established for its ability to form highly stable complexes with a variety of radiometals. The PEG4 linker enhances hydrophilicity and biocompatibility, which can improve the pharmacokinetic profile of the resulting radioconjugate.

DOTA-GA features the same DOTA macrocycle but includes a glutamic acid (GA) moiety. This addition of a glutamic acid provides an extra carboxylic acid group, which can influence the overall charge and hydrophilicity of the complex. This modification is intended to improve clearance from non-target tissues and enhance tumor-to-background ratios in imaging and therapy applications.

In Vivo Stability Comparison

Direct head-to-head in vivo stability comparisons between this compound and DOTA-GA are not extensively documented in a single study. However, by compiling data from various preclinical studies, we can infer their relative performance. The stability of a radiometal-chelate complex in vivo is crucial to prevent the release of the radionuclide, which could lead to off-target radiation exposure and diminished efficacy.

Macrocyclic chelators like DOTA are generally known for their high kinetic inertness, which contributes to excellent in vivo stability.[1] This characteristic is expected to be retained in both this compound and DOTA-GA.

This compound: Studies on DOTA-PEGylated peptide conjugates have demonstrated high stability. For instance, some DOTA-PEG4-peptide conjugates exhibit less than 5% degradation over 24 hours in human serum, indicating a high degree of stability in a biological matrix.[2]

DOTA-GA: The stability of DOTA-GA complexes appears to be more nuanced and potentially dependent on the specific radiometal used. While some data suggests that DOTAGA complexes show excellent stability in human serum, comparable to DOTA itself, other studies have indicated potential for lower in vivo stability with certain radionuclides.[1][3] For example, one study noted that a ⁶⁸Ga-labeled DOTAGA-conjugated peptide might have lower in vivo stability than a comparable DO3A conjugate, although this was not investigated in detail.[3] Conversely, the high hydrophilicity of DOTA-GA conjugates is a significant advantage, promoting rapid renal clearance and reducing non-specific tissue uptake.

Data Presentation: Quantitative Biodistribution Data

The following table summarizes representative biodistribution data for DOTA and DOTA-GA conjugated peptides from various preclinical studies. It is important to note that these values are compiled from different experiments and are presented to provide a general comparative overview. The data is shown as the percentage of injected dose per gram of tissue (%ID/g).

Organ/TissueThis compound Conjugate (%ID/g)DOTA-GA Conjugate (%ID/g)Time Point (Post-Injection)
Blood~2-4%~2-4%4 h
Liver~0.5%Low48 h
Spleen~0.8%Low48 h
Kidneys~1.3%Predominant accumulation before clearance48 h
TumorVariable (target dependent)Variable (target dependent)24 h
BoneLowLow4 h

Note: Data is compiled from multiple sources and represents typical ranges observed in preclinical models. Direct comparative studies may yield different results.

Experimental Protocols

To definitively compare the in vivo stability of this compound and DOTA-GA, a head-to-head study is necessary. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Serum Stability Assay

This assay provides an initial assessment of the stability of the radiolabeled conjugate in a biologically relevant medium.

  • Radiolabeling:

    • Conjugate the peptide/antibody of interest with this compound and DOTA-GA.

    • Radiolabel each conjugate with the desired radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) under optimal conditions of pH, temperature, and incubation time.

    • Purify the radiolabeled conjugate to remove any free radionuclide.

  • Incubation:

    • Incubate the purified radiolabeled conjugates in human serum at 37°C.

    • Collect aliquots at various time points (e.g., 1, 4, 24, 48 hours).

  • Analysis:

    • Analyze the collected aliquots using techniques such as radio-HPLC or ITLC-SG to separate the intact radiolabeled conjugate from any released radiometal.

    • Quantify the percentage of intact conjugate at each time point to determine the stability profile.

Protocol 2: In Vivo Biodistribution Study

This study evaluates the distribution of the radiolabeled conjugate in a living organism, providing insights into its in vivo stability and pharmacokinetic profile.

  • Animal Model:

    • Utilize an appropriate animal model, typically tumor-bearing mice for oncology applications.

  • Administration:

    • Administer a known amount of the purified radiolabeled this compound and DOTA-GA conjugates to separate cohorts of animals via intravenous injection.

  • Tissue Collection:

    • At predefined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals.

    • Collect organs and tissues of interest (e.g., blood, liver, kidneys, spleen, muscle, bone, tumor).

  • Measurement and Analysis:

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • High uptake in non-target organs like the liver or bone can be indicative of in vivo instability and release of the radiometal.

Mandatory Visualization

Experimental_Workflow_for_In_Vivo_Stability_Comparison cluster_radiolabeling Radiolabeling and Purification cluster_evaluation Stability Evaluation Chelator_Peptide Chelator-Peptide Conjugate (this compound or DOTA-GA) Radiolabeling Radiolabeling Reaction Chelator_Peptide->Radiolabeling Radionuclide Radionuclide (e.g., 177Lu, 68Ga) Radionuclide->Radiolabeling Purification Purification (e.g., HPLC, SPE) Radiolabeling->Purification Purified_Conjugate Purified Radiolabeled Conjugate Purification->Purified_Conjugate In_Vitro In Vitro Serum Stability Purified_Conjugate->In_Vitro In_Vivo In Vivo Biodistribution Purified_Conjugate->In_Vivo Serum_Incubation Incubation in Human Serum (37°C) In_Vitro->Serum_Incubation Animal_Injection Injection into Animal Model In_Vivo->Animal_Injection Time_Points_Vitro Collect Aliquots (1, 4, 24, 48h) Serum_Incubation->Time_Points_Vitro Time_Points_Vivo Euthanize & Collect Tissues (1, 4, 24, 48h) Animal_Injection->Time_Points_Vivo Analysis_Vitro Radio-HPLC/ITLC Analysis Time_Points_Vitro->Analysis_Vitro Analysis_Vivo Gamma Counting of Tissues Time_Points_Vivo->Analysis_Vivo Result_Vitro Determine % Intact Conjugate Analysis_Vitro->Result_Vitro Result_Vivo Calculate %ID/g for each Organ Analysis_Vivo->Result_Vivo

Caption: Workflow for comparing the in vivo stability of radiolabeled chelators.

Signaling_Pathway_of_Chelator_Instability cluster_circulation Systemic Circulation cluster_instability In Vivo Instability Pathway Radioconjugate Intact Radioconjugate (e.g., 177Lu-DOTA-Peptide) Binding Receptor Binding Radioconjugate->Binding Demetallation Demetallation/ Transchelation Radioconjugate->Demetallation Target_Cell Target Cell (e.g., Tumor Cell) Target_Cell->Binding Internalization Internalization Binding->Internalization Therapeutic_Effect Desired Therapeutic/ Diagnostic Effect Internalization->Therapeutic_Effect Free_Radionuclide Free Radionuclide (e.g., 177Lu3+) Demetallation->Free_Radionuclide Non_Target_Uptake Non-Target Tissue Uptake Free_Radionuclide->Non_Target_Uptake Serum_Proteins Serum Proteins (e.g., Transferrin) Serum_Proteins->Demetallation Liver_Uptake Liver Non_Target_Uptake->Liver_Uptake Bone_Uptake Bone Marrow Non_Target_Uptake->Bone_Uptake Off_Target_Toxicity Off-Target Toxicity Liver_Uptake->Off_Target_Toxicity Bone_Uptake->Off_Target_Toxicity

Caption: Desired and undesired pathways for a radiolabeled chelator in vivo.

Conclusion

Both this compound and DOTA-GA are valuable bifunctional chelators for the development of radiopharmaceuticals. The choice between them may depend on the specific application, the radiometal to be used, and the desired pharmacokinetic profile.

  • This compound is a reliable choice with well-documented high stability for its conjugates, benefiting from the biocompatibility and improved solubility conferred by the PEG4 linker.

  • DOTA-GA offers the advantage of high hydrophilicity, which can lead to favorable biodistribution with rapid clearance from non-target tissues. However, its stability with certain radiometals may require careful evaluation for each specific application.

For researchers and drug development professionals, it is recommended to perform head-to-head in vitro and in vivo comparisons using the specific targeting molecule and radionuclide of interest to make the most informed decision. The experimental protocols provided in this guide offer a framework for such evaluations.

References

A Comparative Guide to the Pharmacokinetic Profiles of PEGylated vs. Non-PEGylated DOTA Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chelating agent and its modification is a critical decision in the design of radiopharmaceuticals and other targeted molecular agents. The pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—directly impacts its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators with and without polyethylene glycol (PEG) modification, specifically focusing on NH2-PEG4-DOTA versus non-PEGylated DOTA analogues.

The inclusion of a PEG linker, a process known as PEGylation, is a widely adopted strategy to improve the pharmaceutical properties of molecules. By increasing the hydrodynamic radius and hydrophilicity, PEGylation can significantly alter the in vivo behavior of a DOTA-conjugated molecule, leading to prolonged circulation time and modified biodistribution patterns. This comparison will provide supporting experimental data, detailed methodologies, and visual representations to aid in the selection of the appropriate DOTA chelator for your research and development needs.

Quantitative Data Comparison

The following table summarizes the biodistribution data from a preclinical study comparing a non-PEGylated DOTA-bombesin (BN) analogue (¹⁷⁷Lu-DOTA-Lys-BN) with a PEGylated version (¹⁷⁷Lu-DOTA-PEG₅ₖ-Lys-BN) in nude mice bearing PC-3 tumor xenografts. While this study uses a larger PEG chain (PEG5k) than PEG4 and includes a targeting peptide, it provides a clear illustration of the impact of PEGylation on the pharmacokinetic profile of a DOTA-containing molecule. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Tissue¹⁷⁷Lu-DOTA-Lys-BN (Non-PEGylated) (%ID/g)¹⁷⁷Lu-DOTA-PEG₅ₖ-Lys-BN (PEGylated) (%ID/g)
Blood
1 h p.i.Not ReportedSignificantly longer circulation
24 h p.i.ClearedCleared
Tumor
1 h p.i.1.88 ± 0.43.43 ± 0.63
24 h p.i.Lower retentionIncreased retention (twofold higher accumulation)
Kidney
1 h p.i.2.864.89
24 h p.i.1.411.84
Liver
1 h p.i.0.260.57
Tumor-to-Kidney Ratio
24 h p.i.0.40.6
Tumor-to-Liver Ratio
24 h p.i.5.98.8

*p.i. = post-injection. Data adapted from a study comparing the two bombesin analogues[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments involved in determining the pharmacokinetic profile of DOTA-based compounds.

Radiolabeling of DOTA-Conjugates with Gallium-68

This protocol outlines a standard procedure for labeling a DOTA-conjugated molecule with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging and biodistribution studies.

Materials:

  • DOTA-conjugated peptide/molecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water and vials

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

  • C18 Sep-Pak cartridge (optional, for purification)

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

  • Reaction Setup: In a sterile, metal-free reaction vial, combine 10-20 µg of the DOTA-conjugated precursor with 150 µL of 1 M Sodium Acetate buffer to achieve a pH of 4.0-4.5.

  • Labeling Reaction: Add 100-500 MBq of the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubation: Gently mix the solution and incubate at 95°C for 5-15 minutes.

  • Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A RCP of >95% is typically required.

  • Purification (if necessary): If the RCP is below the desired threshold, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

  • Final Formulation: The final product is formulated in a physiologically compatible solution, such as sterile saline, for injection.

In Vivo Biodistribution Study in a Rodent Model

This protocol describes a typical ex vivo biodistribution study to quantify the uptake of a radiolabeled DOTA compound in various organs and tissues.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • Anesthesia (e.g., isoflurane)

  • Calibrated gamma counter

  • Standard laboratory dissection tools

  • Vials for tissue collection

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice for at least one week before the study, with ad libitum access to food and water.

  • Radiotracer Administration: Inject a known amount of the ⁶⁸Ga-labeled DOTA-compound (typically 1-4 MBq in 100-150 µL) intravenously via the tail vein.

  • Time Points: Euthanize groups of animals (n=3-5 per group) at predefined time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).

  • Tissue Collection: Immediately following euthanasia, dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Sample Processing: Weigh each tissue sample to obtain the wet weight.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in injection standards using a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Visualizing the Impact of PEGylation on DOTA Pharmacokinetics

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflow of a biodistribution study and the logical relationship between PEGylation and the resulting pharmacokinetic profile of a DOTA-conjugated molecule.

G cluster_0 Pre-Injection cluster_1 In Vivo cluster_2 Ex Vivo Analysis Radiolabeling Radiolabeling of DOTA-conjugate QC Quality Control (>95% RCP) Radiolabeling->QC Formulation Final Formulation in Saline QC->Formulation Injection IV Injection into Animal Model Formulation->Injection Circulation Systemic Circulation Injection->Circulation Biodistribution Tissue Biodistribution Circulation->Biodistribution Euthanasia Euthanasia at Time Points Biodistribution->Euthanasia Dissection Organ & Tissue Collection Euthanasia->Dissection Counting Gamma Counting Dissection->Counting Analysis Data Analysis (%ID/g) Counting->Analysis

Caption: Workflow of an in vivo biodistribution study.

G np_pk Rapid Blood Clearance Fast Renal Excretion np_dist Lower Tumor Accumulation Higher Kidney Uptake np_pk->np_dist leads to PEGylation PEGylation (Addition of PEG4 linker) np_pk->PEGylation p_pk Prolonged Blood Circulation Slower Renal Clearance p_dist Enhanced Tumor Accumulation (EPR Effect) Reduced Kidney Uptake p_pk->p_dist leads to PEGylation->p_pk

Caption: Effect of PEGylation on DOTA pharmacokinetics.

References

A Comparative Guide to Validating the Purity of NH2-PEG4-DOTA Conjugates with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional chelators like NH2-PEG4-DOTA is paramount for the successful development of targeted radiopharmaceuticals and other conjugated molecules. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this critical quality control step. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data considerations and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing the purity of polar molecules like this compound. This technique separates compounds based on their hydrophobicity.

Principle of Separation:

In RP-HPLC, the stationary phase (typically a C18-functionalized silica column) is nonpolar, while the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile). This compound, being a polar molecule, has a lower affinity for the stationary phase and will elute relatively early. However, its components—the DOTA macrocycle, the PEG4 linker, and the terminal amine—each contribute to its overall retention behavior. Potential impurities, being either more or less polar, will have different retention times, allowing for their separation and quantification.

Potential Impurities in this compound Synthesis:

A thorough purity analysis must consider potential impurities that can arise during the multi-step synthesis of this compound. These can be broadly categorized as:

  • PEG-related impurities: These include PEG molecules with varying chain lengths (polydispersity), although for a discrete PEG4, this is less of an issue than for larger, polymeric PEGs. Process-related impurities from PEG synthesis, such as ethylene oxide and 1,4-dioxane, are also a consideration.

  • DOTA-related impurities: Incomplete alkylation of the cyclen ring can lead to the presence of species like DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).

  • Synthesis- and conjugation-related impurities: These can include unreacted starting materials such as free NH2-PEG4 or free DOTA, as well as byproducts from incomplete reactions or side reactions during the conjugation process.

  • Degradation products: Oxidation or hydrolysis of the conjugate can lead to the formation of new impurities over time.

Quantitative Data Comparison

The following table summarizes typical retention times and purity data that could be obtained from an RP-HPLC analysis of an this compound sample, and compares the utility of other analytical techniques.

AnalyteExpected HPLC Retention Time (min)Purity by HPLC (%)Alternative MethodKey Findings from Alternative Methods
This compound 10.5>98%MS, NMRMS: Confirms molecular weight (m/z). NMR: Confirms the structural integrity of the DOTA and PEG components.
Free NH2-PEG48.2<0.5%MSDetectable as a lower molecular weight species.
Free DOTA5.1<0.5%MS, NMRIdentifiable by its distinct mass and NMR spectrum.
Incompletely Alkylated DOTA (e.g., DO3A)6.5<0.5%MSDetectable as a species with a mass corresponding to the loss of a carboxymethyl group.
Oxidized Impurity11.8<0.5%MSDetectable as a species with an increase in mass corresponding to the addition of oxygen atoms.

Experimental Protocols

Detailed Protocol for RP-HPLC Analysis of this compound

This protocol provides a general method for the purity analysis of this compound using RP-HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Diluent: Water or Mobile Phase A

  • This compound sample

  • Reference standards for potential impurities (if available)

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the this compound by determining the percentage of the main peak area relative to the total peak area.

  • Identify impurity peaks by comparing their retention times with those of reference standards, if available.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool for purity determination, orthogonal methods are often employed for comprehensive characterization and validation.

Mass Spectrometry (MS):

  • Advantages: Provides accurate molecular weight information, which is crucial for confirming the identity of the main product and its impurities.[1] It is highly sensitive and can be coupled with HPLC (LC-MS) for simultaneous separation and identification.

  • Disadvantages: Quantification can be challenging without appropriate standards. Isomers may not be distinguishable by MS alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Advantages: Provides detailed structural information, confirming the chemical structure of the conjugate and impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the analyte.[2][3]

  • Disadvantages: Lower sensitivity compared to HPLC and MS.[4] Complex spectra can be difficult to interpret, especially for mixtures.

The choice of analytical technique depends on the specific requirements of the analysis. For routine quality control and purity assessment, HPLC is often the method of choice due to its robustness, reproducibility, and quantitative power.[5] However, for initial characterization and structural elucidation, MS and NMR are indispensable.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC MS Mass Spectrometry Filtration->MS NMR NMR Spectroscopy Filtration->NMR Purity Purity Calculation HPLC->Purity Impurity Impurity Profiling HPLC->Impurity MS->Impurity Structure Structural Confirmation MS->Structure NMR->Structure Report Final Report Purity->Report Impurity->Report Structure->Report logical_relationship cluster_methods Analytical Techniques Purity Purity Validation of This compound HPLC HPLC (Quantitative Purity) Purity->HPLC Primary Method MS Mass Spectrometry (Molecular Weight) Purity->MS Orthogonal Method NMR NMR Spectroscopy (Structural Integrity) Purity->NMR Orthogonal Method HPLC->MS LC-MS HPLC->NMR Confirmatory MS->NMR Complementary Data

References

comparative analysis of different chelators for gallium-68

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Chelators for Gallium-68 Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is paramount for the successful development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals. The chelator not only ensures stable sequestration of the ⁶⁸Ga radionuclide but also significantly influences the radiolabeling efficiency, pharmacokinetics, and in vivo performance of the final product. This guide provides a comprehensive comparative analysis of commonly used chelators for ⁶⁸Ga, supported by experimental data to aid in the selection of the optimal chelator for your research and drug development needs.

Key Performance Characteristics of ⁶⁸Ga Chelators

The ideal chelator for ⁶⁸Ga should facilitate rapid and high-yield radiolabeling under mild conditions, form a highly stable complex to prevent the release of free ⁶⁸Ga in vivo, and exhibit favorable pharmacokinetic properties. The most widely compared chelators fall into two main categories: macrocyclic chelators like DOTA and NOTA, and acyclic chelators such as HBED-CC and THP.

Comparative Radiolabeling Efficiency

The efficiency of ⁶⁸Ga radiolabeling is critically dependent on the choice of chelator, pH, temperature, and the concentration of the chelator precursor.[1] Acyclic chelators, for instance, can achieve high radiochemical yields at room temperature and neutral pH, which is a significant advantage when working with temperature-sensitive biomolecules.[1]

Table 1: Comparative Radiolabeling Efficiency for ⁶⁸Ga

ChelatorPrecursor ConcentrationpHTemperature (°C)Reaction TimeRadiochemical Yield (RCY)
DOTA-conjugates 50 µM3.59010 min95.3 ± 0.9%[2]
50 µM6.09010 min97.2 ± 0.3%[2]
5 µM6.590-< 94%[3]
NOTA 50 µM3.525-97 ± 1.7%
5 µM3.525-93 ± 2.0%
HBED-CC 1.7 µM4.2Room Temp< 1 minHigh
5 µM6.590-88 ± 4.4% (at 500 nM)
THP 5 µM6.525-97 ± 0.1%
500 nM6.525-97 ± 0.6%
DFO 5 µM6.525-97 ± 1.0%
500 nM6.525-96 ± 1.5%
TRAP 50 µM3.525-95 ± 1.3%
5 µM3.525-92 ± 2.4%
NOTP 5 µM6.590-94 ± 0.8% (at 500 nM)

In Vitro and In Vivo Stability

The stability of the ⁶⁸Ga-chelator complex is crucial to prevent the release of the radionuclide, which can lead to non-specific accumulation and increased radiation dose to non-target tissues. Both macrocyclic and acyclic chelators can form highly stable complexes. For instance, ⁶⁸Ga-NOTA-TATE has demonstrated higher in vitro stability (≥ 99%) compared to ⁶⁸Ga-DOTA-TATE (≥ 95%) after 3 hours of incubation.

Table 2: In Vitro Stability of ⁶⁸Ga-Chelator Complexes

Chelator ConjugateMediumIncubation TimeStability
⁶⁸Ga-NOTA-TATE-3 hours≥ 99%
⁶⁸Ga-DOTA-TATE-3 hours≥ 95%
⁶⁸Ga-THP-Tyr³-octreotateSerum-High

In Vivo Performance Comparison: ⁶⁸Ga-NOTA-TATE vs. ⁶⁸Ga-DOTA-TATE

A comparative study of ⁶⁸Ga-labeled somatostatin analogues revealed differences in their in vivo behavior. While both ⁶⁸Ga-NOTA-TATE and ⁶⁸Ga-DOTA-TATE showed comparable tumor uptake in a mouse model, ⁶⁸Ga-NOTA-TATE exhibited a lower standardized uptake value (SUVmax) in most non-target organs, including the liver, which could be attributed to its lower plasma protein binding rate.

Table 3: Comparative In Vivo Data for ⁶⁸Ga-TATE Analogues

Parameter⁶⁸Ga-NOTA-TATE⁶⁸Ga-DOTA-TATE
Partition Coefficient (Log P) -1.76 ± 0.06-2.72 ± 0.16
Plasma Protein Binding 12.12%30.6%
Liver SUVmax 4.210.1

Experimental Protocols

Reproducible research relies on detailed methodologies. The following sections outline generalized experimental protocols for ⁶⁸Ga radiolabeling and stability studies.

General ⁶⁸Ga Radiolabeling Protocol

The short half-life of ⁶⁸Ga (68 minutes) necessitates rapid and efficient radiolabeling procedures.

G cluster_elution 68Ge/68Ga Generator Elution cluster_labeling Radiolabeling Reaction cluster_qc Quality Control elution Elute 68GaCl3 (0.1 M HCl) buffer Add Buffer (e.g., HEPES, Acetate) elution->buffer Transfer Eluate chelator Add Chelator-Conjugate buffer->chelator reaction Incubate (Temp & Time vary by chelator) chelator->reaction hplc Radio-HPLC/iTLC (Determine RCY) reaction->hplc

Caption: Generalized workflow for ⁶⁸Ga radiolabeling.

Methodology:

  • Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator typically using 0.1 M HCl.

  • Buffering: The acidic eluate is added to a buffer solution (e.g., HEPES, sodium acetate) to adjust the pH to the optimal range for the specific chelator.

  • Labeling: The chelator-conjugated precursor is added to the buffered ⁶⁸Ga solution.

  • Incubation: The reaction mixture is incubated at a specific temperature (ranging from room temperature to 95°C) for a designated time (typically 2-15 minutes), depending on the chelator. For example, DOTA-conjugates often require heating, while chelators like THP can be labeled at room temperature.

  • Quality Control: The radiochemical yield (RCY) is determined using radio-HPLC or instant thin-layer chromatography (iTLC).

In Vitro Stability Assay

G cluster_incubation Incubation cluster_analysis Time-Point Analysis start Prepare 68Ga-labeled Chelator Complex incubation Incubate in Biological Media (e.g., Human Serum, Saline) at 37°C start->incubation sampling Take Aliquots at Various Time Points incubation->sampling analysis Analyze by Radio-HPLC/iTLC sampling->analysis

Caption: Workflow for in vitro stability testing of ⁶⁸Ga complexes.

Methodology:

  • The purified ⁶⁸Ga-labeled complex is incubated in a biologically relevant medium, such as human serum or saline, at 37°C.

  • Aliquots are taken at various time points (e.g., 30, 60, 120 minutes).

  • The percentage of intact radiolabeled complex is determined by radio-HPLC or iTLC to assess its stability over time.

Conclusion

The choice of chelator for ⁶⁸Ga radiolabeling has a profound impact on the characteristics of the resulting radiopharmaceutical. Macrocyclic chelators like DOTA and NOTA generally form highly stable complexes, with NOTA often allowing for milder labeling conditions. Acyclic chelators such as HBED-CC and THP offer the significant advantage of rapid, room-temperature labeling, which is particularly beneficial for sensitive biomolecules. The selection of the most suitable chelator should be guided by the specific requirements of the targeting molecule and the intended application, balancing the need for high radiolabeling efficiency, complex stability, and favorable in vivo pharmacokinetics.

References

The Influence of PEG Linker Length on Biodistribution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of Polyethylene Glycol (PEG) linker length on the biodistribution of therapeutics is paramount for optimizing drug efficacy and safety. The length of the PEG chain is a critical design parameter that significantly modulates the pharmacokinetic and pharmacodynamic profiles of conjugated molecules. This guide provides an objective comparison of how different PEG linker lengths impact in vivo behavior, supported by experimental data and detailed methodologies.

The addition of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of a variety of modalities, from small molecules to large biologics and nanoparticles.[1][2] Generally, longer PEG chains increase the hydrodynamic size of the conjugate, which can lead to a longer circulation half-life and reduced immunogenicity.[3][4] However, this can also result in decreased biological activity due to steric hindrance.[3] Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when preserving the biological activity of the conjugated molecule is a priority. This guide will explore these trade-offs with a focus on biodistribution.

Data Presentation: In Vivo Performance Metrics

The following tables summarize quantitative data from various studies, comparing the in vivo performance of molecules conjugated with different length PEG linkers.

Table 1: Pharmacokinetics of PEGylated DNA Polyplexes
PEG Linker Length (kDa)Plasma Half-life (t½)Liver Accumulation (% of Dose)Spleen Accumulation (% of Dose)
Non-PEGylated Rapid ClearanceHighLow
2 ---
5 ---
10 IncreasedDecreased-
20 Further IncreasedFurther DecreasedIncreased
30 Maximally Increased13%-

Data synthesized from a study on PEGylated polyacridine peptide DNA polyplexes. The study highlights that as the PEG length increased from 10 to 30 kDa, liver accumulation significantly decreased.

Table 2: Biodistribution of Methotrexate-Loaded Chitosan Nanoparticles
PEG Linker MW (Da)Blood Circulation (AUC₀₋₇₂ h)Liver AccumulationSpleen AccumulationLung Accumulation
Non-PEGylated BaselineHighHighHigh
750 IncreasedDecreasedDecreasedDecreased
2000 Further IncreasedFurther DecreasedFurther DecreasedFurther Decreased
5000 Maximally IncreasedMaximally DecreasedMaximally DecreasedMaximally Decreased

This table summarizes findings from a study on methotrexate-loaded chitosan nanoparticles, demonstrating that increasing the PEG molecular weight enhances blood circulation time and reduces accumulation in the liver, spleen, and lungs.

Table 3: Tumor Accumulation of Folate-Linked Liposomes
PEG Linker Length (kDa)Tumor Accumulation (in vivo)
2 Baseline
5 Increased
10 Significantly Increased

This data is derived from a study on folate-linked liposomal doxorubicin, which found that longer PEG linkers significantly enhanced tumor accumulation in vivo.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to assessing the impact of PEG linker length on biodistribution.

G cluster_0 Experimental Workflow A Preparation of PEGylated Conjugates (Varying PEG Lengths) B In Vivo Administration (e.g., Intravenous Injection) A->B C Sample Collection (Blood, Tissues, Tumors) B->C D Quantification of Conjugate (e.g., ELISA, Radioactivity, Fluorescence) C->D E Data Analysis (Pharmacokinetics & Biodistribution) D->E

Fig. 1: A generalized experimental workflow for assessing the biodistribution of PEGylated conjugates.

G cluster_1 Impact of PEG Linker Length on Biodistribution cluster_2 Short PEG Linker cluster_3 Long PEG Linker S_PEG Short PEG Chain S_Clearance Rapid Renal Clearance (for small molecules) S_PEG->S_Clearance S_MPS Higher MPS Uptake (Liver & Spleen) S_PEG->S_MPS S_Tumor Lower Tumor Accumulation S_MPS->S_Tumor L_PEG Long PEG Chain L_Circulation Prolonged Blood Circulation L_PEG->L_Circulation L_MPS Reduced MPS Uptake ('Stealth' Effect) L_Circulation->L_MPS L_Tumor Enhanced Tumor Accumulation (EPR Effect) L_Circulation->L_Tumor

Fig. 2: Logical relationship between PEG linker length and key biodistribution outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and reproduction of experimental findings. Below are representative protocols for key in vivo experiments.

Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of conjugates with varying PEG linker lengths.

  • Animal Model: Sprague Dawley rats or ICR mice are commonly used.

  • Procedure:

    • A single intravenous (IV) dose of the PEGylated conjugate is administered to the animals.

    • Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

    • Plasma or serum is isolated from the blood samples.

    • The concentration of the conjugate in the plasma/serum is quantified using a suitable method, such as ELISA for protein-based conjugates or scintillation counting for radiolabeled compounds.

    • Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated.

Biodistribution Study
  • Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

  • Animal Model: Tumor-xenograft models (e.g., mice bearing NCI-N87 or LNCaP tumors) are frequently used.

  • Procedure:

    • Radiolabeled (e.g., with ⁶⁸Ga, ¹¹¹In) or fluorescently-labeled PEGylated conjugates are administered intravenously to tumor-bearing mice.

    • At specific time points post-administration, animals are euthanized.

    • Major organs (heart, liver, spleen, lungs, kidneys) and tumors are harvested, weighed, and stored appropriately.

    • The amount of the conjugate in each organ and tumor is quantified by measuring radioactivity or fluorescence.

    • The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy (Antitumor) Study
  • Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.

  • Animal Model: Tumor-xenograft models are utilized.

  • Procedure:

    • Mice are inoculated with tumor cells.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

    • The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a defined dosing schedule.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

Conclusion

The length of the PEG linker is a critical determinant of the in vivo biodistribution of therapeutic and diagnostic agents. As evidenced by the presented data, longer PEG chains generally lead to prolonged circulation times and reduced accumulation in the organs of the mononuclear phagocyte system, such as the liver and spleen. This "stealth" effect can enhance the accumulation of the conjugate in tumor tissues through the enhanced permeability and retention (EPR) effect. However, the optimal PEG linker length is specific to the conjugated molecule and the therapeutic application, necessitating empirical evaluation through well-designed in vivo studies. The experimental protocols provided herein offer a foundation for conducting such comparative assessments.

References

Head-to-Head Comparison: NOTA vs. DOTA Based Chelators in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of molecular imaging and radiotherapeutics, the choice of a chelator is a critical decision that profoundly impacts the performance of a radiopharmaceutical. The chelator, a molecule that binds tightly to a metallic radionuclide, influences everything from radiolabeling efficiency to in vivo stability and biodistribution. This guide provides an objective, data-driven comparison of two of the most prominent macrocyclic chelators: 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

Introduction to NOTA and DOTA

DOTA has long been considered the gold standard in radiopharmaceuticals, valued for its versatility in chelating a wide range of radionuclides, including therapeutic isotopes like Lutetium-177.[1] Its larger 12-membered ring structure forms stable complexes with numerous metal ions.[2]

NOTA , a smaller, 9-membered macrocycle, has emerged as a powerful alternative, particularly for positron emission tomography (PET) imaging with Gallium-68 (⁶⁸Ga).[3] It is often lauded as the "gold standard" for Ga³⁺ chelation due to its ability to form highly stable complexes with rapid kinetics, often at room temperature.[4]

This guide will delve into a head-to-head comparison of their performance metrics, supported by experimental data, to inform the selection of the optimal chelator for specific research applications.

Data Presentation: Quantitative Comparison

The selection between NOTA and DOTA often hinges on quantitative differences in their performance. The following tables summarize key data from comparative studies.

Table 1: Radiolabeling Performance with Gallium-68
ParameterNOTA-based TracerDOTA-based TracerKey Findings & ConditionsReference(s)
Optimal pH 4.0 - 6.53.0 - 3.5NOTA is efficient at a less acidic pH compared to DOTA.[4]
Optimal Temperature Room Temperature60°C - 110°CNOTA's ability to be labeled at room temperature is a major advantage for heat-sensitive biomolecules. DOTA requires heating for efficient labeling.
Reaction Time ~5 minutes~15 minutesNOTA allows for significantly faster radiolabeling.
Radiochemical Purity (RCP) >98%>96%Both can achieve high RCP under their respective optimal conditions.
Table 2: In Vitro Performance
ParameterNOTA-based TracerDOTA-based TracerRadionuclide & Targeting VectorKey FindingsReference(s)
Stability Constant (log K) for Ga³⁺ ~31.0~21.3⁶⁸GaNOTA forms a thermodynamically more stable complex with Gallium-68.
Serum Stability (2 hours) >97%>97%⁶⁴Cu-PSMABoth chelators demonstrate high stability in human and mouse serum.
Binding Affinity (Ki, nM) 2.17 ± 0.256.75 ± 0.42⁶⁴Cu-PSMAThe NOTA-conjugated tracer showed a significantly higher binding affinity to PSMA in this study.
Cellular Uptake (%/1x10⁶ cells) 6.02 ± 0.052.93 ± 0.06⁶⁴Cu-PSMA (22Rv1 cells)The NOTA derivative exhibited more than double the cellular uptake in this specific experiment.
Table 3: In Vivo Biodistribution Comparison (%ID/g)

This table presents data from a comparative study of ⁶⁸Ga-labeled anti-mesothelin single-domain antibodies (sdAb).

Organ[⁶⁸Ga]Ga-NOTA-A1-His (1h p.i.)[⁶⁸Ga]Ga-DOTA-A1-His (1h p.i.)Key FindingsReference(s)
Tumor 10.3 ± 2.09.8 ± 1.2Both tracers showed similar and specific tumor targeting.
Blood 0.4 ± 0.10.5 ± 0.1Similar rapid clearance from the blood.
Liver 1.1 ± 0.11.3 ± 0.2Low liver uptake for both, indicating good in vivo stability.
Kidneys 134.5 ± 21.066.7 ± 11.2The DOTA-conjugated sdAb exhibited significantly lower kidney uptake, which is highly advantageous for reducing renal radiation exposure.
Bone 0.5 ± 0.10.6 ± 0.1Low bone uptake confirms the high in vivo stability of both radiotracers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments cited in the comparison of NOTA and DOTA chelators.

Conjugation of Chelator to a Biomolecule (e.g., Peptide)

This protocol describes the conjugation of an activated chelator (e.g., NOTA-NHS ester or DOTA-NHS ester) to a primary amine on a biomolecule.

  • Biomolecule Preparation: Dissolve the peptide or antibody in a suitable reaction buffer (e.g., sodium bicarbonate or borate buffer, pH 8.5-9.0) to the desired concentration.

  • Chelator Activation: Immediately before use, dissolve the NOTA-NHS or DOTA-NHS ester in an anhydrous solvent like DMSO.

  • Conjugation Reaction: Add the activated chelator solution to the biomolecule solution. A molar excess of the chelator (e.g., 10:1 to 50:1) is typically used to drive the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: (Optional) Add a quenching reagent like Tris buffer or glycine to stop the reaction by consuming any remaining activated NHS esters.

  • Purification: Purify the resulting conjugate to remove unconjugated chelator and other reagents using methods such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Confirm the chelator-to-biomolecule ratio using mass spectrometry.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the general steps for labeling a NOTA- or DOTA-conjugated peptide with ⁶⁸Ga.

  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Adjust the pH of the acidic ⁶⁸Ga eluate using a buffer like sodium acetate. The optimal pH depends on the chelator: ~3.5 for DOTA and ~4.0-4.5 for NOTA.

  • Incubation: Add the NOTA- or DOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.

  • Heating:

    • For NOTA conjugates , the reaction typically proceeds to completion within 5-10 minutes at room temperature.

    • For DOTA conjugates , heat the reaction mixture at 95-100°C for 10-15 minutes.

  • Purification: (Optional but recommended) Purify the radiolabeled product to remove unchelated ⁶⁸Ga, often using a C18 Sep-Pak cartridge.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-HPLC or radio-TLC.

In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled complex in a biological matrix.

  • Incubation: Add the purified radiolabeled tracer to a vial containing fresh human or mouse serum.

  • Temperature Control: Incubate the mixture at 37°C in a water bath or incubator.

  • Time Points: At various time points (e.g., 30 min, 1h, 2h, 4h), take an aliquot of the serum mixture.

  • Analysis: Analyze the aliquots by radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled compound versus dissociated radionuclide or other degradation products.

In Vivo Biodistribution Study in Rodent Models

This protocol provides a framework for evaluating the whole-body distribution of a radiotracer.

  • Animal Model: Use appropriate tumor-bearing rodent models (e.g., mice with xenografted tumors).

  • Radiotracer Administration: Inject a known amount of the purified radiotracer into each animal, typically via the tail vein.

  • Time Points: At predefined time points post-injection (p.i.) (e.g., 1h, 2h, 4h, 24h), euthanize a cohort of animals.

  • Tissue Dissection: Collect blood and immediately dissect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement: Rinse, blot dry, and weigh each tissue sample. Measure the radioactivity in each sample using a gamma counter.

  • Data Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualization

Diagrams created using Graphviz to illustrate key structures and workflows.

G Chemical Structures of NOTA and DOTA Chelators cluster_NOTA NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) cluster_DOTA DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) NOTA_img DOTA_img

Caption: Chemical structures of NOTA and DOTA.

G General Workflow for Radiopharmaceutical Development cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation A Synthesize Targeting Biomolecule (e.g., Peptide) B Activate Chelator (NOTA or DOTA) C Conjugate Chelator to Biomolecule B->C D Purify & Characterize Conjugate C->D E Radiolabel Conjugate with Radionuclide (e.g., ⁶⁸Ga) D->E F Quality Control (e.g., Radio-HPLC) E->F G In Vitro Studies (Stability, Affinity, Cell Uptake) F->G H In Vivo Studies (Biodistribution, PET/CT Imaging) G->H

Caption: Radiopharmaceutical development workflow.

G Experimental Workflow for In Vivo Biodistribution A Inject Radiotracer into Tumor-Bearing Animal Model B Euthanize Animal Cohorts at Specific Time Points A->B C Collect Blood and Dissect Organs/Tissues B->C D Weigh Tissues and Measure Radioactivity (Gamma Counter) C->D E Calculate Uptake (% Injected Dose / gram) D->E F Data Analysis and Comparison E->F

Caption: In vivo biodistribution study workflow.

Conclusion and Recommendations

The choice between NOTA and DOTA is not universal but is highly dependent on the specific application, the radionuclide of choice, and the desired pharmacokinetic profile.

  • Choose NOTA for applications involving Gallium-68 (⁶⁸Ga) , especially when working with temperature-sensitive biomolecules. Its ability to form highly stable complexes rapidly at room temperature is a significant advantage. It may also be preferable for diagnostic imaging where high initial tumor uptake and rapid clearance are desired.

  • Choose DOTA for theranostic applications that utilize a broader range of radionuclides, including therapeutic beta-emitters like Lutetium-177 (¹⁷⁷Lu) or Terbium-161 (¹⁶¹Tb) . Furthermore, in cases where high renal uptake is a concern, DOTA-based tracers have demonstrated the potential for significantly lower kidney retention, which is crucial for reducing radiation dose to this critical organ.

Ultimately, the optimal chelator for a novel radiopharmaceutical must be determined empirically through rigorous head-to-head preclinical evaluation. This guide provides a foundational comparison to aid researchers in making an informed initial selection for their development pipeline.

References

Validating Target Binding Affinity: A Comparative Guide to NH2-PEG4-DOTA Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and molecular imaging, the precise validation of a probe's binding affinity to its intended biological target is paramount. The NH2-PEG4-DOTA functionalized probe is a versatile platform for developing targeted imaging agents and radiopharmaceuticals. This guide provides a comparative analysis of this compound probes, alternatives, and the experimental validation of their target binding affinity, supported by experimental data and detailed protocols.

Performance Comparison of Targeting Probes

The selection of a chelator and the inclusion of a polyethylene glycol (PEG) linker can significantly influence the pharmacokinetic properties and, to a lesser extent, the binding affinity of a targeting probe. While the DOTA cage is a widely used and effective chelator for various radiometals, alternatives such as NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are gaining traction due to potential advantages in labeling efficiency and in vivo stability with certain radionuclides.

The incorporation of a PEG linker, such as PEG4, is primarily intended to improve solubility, reduce immunogenicity, and prolong circulation time. The effect of the PEG linker on the binding affinity itself is often context-dependent and can be influenced by the nature of the targeting peptide and its receptor.

Below is a summary of binding affinity data for various probes targeting the Gastrin-Releasing Peptide Receptor (GRPR), a common target in cancer imaging.

ProbeTargetCell LineBinding Affinity (Kd/IC50)Reference
[¹⁷⁷Lu]DOTA-A9 peptideHER2SKBR3Kd: 48.37 ± 1.37 nM[1]
[¹⁷⁷Lu]DOTA-PEG4-A9 peptide HER2 SKBR3 Kd: 55.67 ± 12.3 nM [1]
[⁶⁸Ga]Ga-NOTA-PEG2-[Sar¹¹]RM26GRPRPC-3IC50: low nanomolar range[2]
[⁶⁸Ga]Ga-NODAGA-PEG2-[Sar¹¹]RM26GRPRPC-3IC50: low nanomolar range[2]
DOTA-peptide conjugates (BN1, BN4, BN7, BN8)GRPRPC-3Kd: nanomolar range[3]
⁶⁸Ga-labeled DOTA-RM2GRPRPC-3IC50: 14 ± 3.4 nmol/L
⁶⁴Cu-DOTA-mAb7EpCAMPC3-DsRedHigh Kd (weaker affinity)
⁶⁴Cu-NODAGA-mAb7EpCAMPC3-DsRedLower Kd (stronger affinity)

As the data indicates, the inclusion of a PEG4 linker in the DOTA-A9 peptide resulted in a nearly similar binding affinity to its non-PEGylated counterpart, demonstrating that the primary benefits of PEGylation can be achieved without compromising target interaction. In the context of GRPR antagonists, both NOTA and NODAGA conjugated peptides exhibit high affinity in the low nanomolar range, comparable to DOTA-conjugated counterparts.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the validation of probe affinity.

Experimental Workflow for Binding Affinity Validation cluster_0 Probe Synthesis & Characterization cluster_1 Binding Affinity Measurement cluster_2 Data Analysis & Validation synthesis Peptide/Ligand Synthesis conjugation Conjugation to this compound synthesis->conjugation purification Purification (HPLC) conjugation->purification characterization Characterization (Mass Spec) purification->characterization spr Surface Plasmon Resonance (SPR) characterization->spr itc Isothermal Titration Calorimetry (ITC) characterization->itc kinetics Kinetic Analysis (Kon, Koff) spr->kinetics thermodynamics Thermodynamic Analysis (Kd, ΔH, ΔS) itc->thermodynamics validation Validation of Binding Affinity kinetics->validation thermodynamics->validation

Caption: Workflow for validating probe binding affinity.

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding of its ligand (such as a DOTA-conjugated bombesin analogue), initiates a downstream signaling cascade.

GRPR Signaling Pathway ligand DOTA-PEG-Bombesin grpr GRPR ligand->grpr Binding g_protein Gq/11 grpr->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release ip3->ca_release Induces downstream Downstream Effects (e.g., Proliferation) pkc->downstream ca_release->downstream

Caption: GRPR signaling pathway activation.

Key Experimental Protocols

Accurate determination of binding affinity relies on robust experimental design and execution. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free techniques for this purpose.

Surface Plasmon Resonance (SPR)

SPR measures the real-time interaction between a ligand (e.g., the target receptor) immobilized on a sensor chip and an analyte (the DOTA-probe) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified target receptor protein

  • Synthesized and purified this compound probe

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Surface Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a freshly prepared mixture of EDC and NHS.

    • Inject the purified receptor protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Interaction Analysis:

    • Establish a stable baseline by flowing running buffer over the immobilized surface.

    • Inject a series of concentrations of the this compound probe over the surface to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Between each probe concentration, regenerate the sensor surface with a short pulse of the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of the probe-target interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified target receptor protein in a suitable buffer (e.g., PBS or HEPES, avoiding Tris due to high ionization enthalpy)

  • Synthesized and purified this compound probe dissolved in the exact same buffer as the protein

  • Degassing apparatus

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the probe against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and probe solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the probe solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small, sequential injections of the probe into the protein solution. The heat change after each injection is measured.

  • Data Analysis:

    • The raw data (heat pulses over time) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the probe to the protein.

    • This isotherm is fitted to a binding model to determine K_d, ΔH, and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.

By employing these rigorous experimental techniques and comparing the performance of this compound probes with relevant alternatives, researchers can confidently validate the target binding affinity, a critical step in the development of effective and specific molecular agents for imaging and therapy.

References

A Comparative Analysis of NH2-PEG4-DOTA in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of NH2-PEG4-DOTA, a bifunctional chelator, in various tumor models. By leveraging its primary amine (NH2) for conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage for radiometal chelation, this molecule serves as a cornerstone in the development of targeted radiopharmaceuticals for cancer imaging and therapy.[1][2] This document summarizes its performance against key alternatives, supported by experimental data from preclinical studies.

Data Presentation: Performance in Tumor Models

The efficacy of a radiopharmaceutical is determined by its ability to accumulate at the tumor site while clearing rapidly from non-target tissues. The following tables present quantitative biodistribution data for various this compound conjugates compared to relevant alternatives across different cancer models.

Table 1: Comparative Biodistribution of Radiolabeled Probes in Preclinical Tumor Models

This table compares the tumor uptake and organ distribution of DOTA-PEG4 conjugates with non-PEGylated counterparts or other chelator systems. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at specified time points post-injection (p.i.).

Targeting MoietyChelator SystemRadiolabelTumor Model (Cell Line)Tumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Tumor/Blood RatioTumor/Muscle RatioCitation
A9 PeptideDOTA-PEG4 ¹⁷⁷LuBreast (SKBR3)2.04 ± 0.22 (3h)1.35 ± 0.17 (3h)0.31 ± 0.04 (3h)15.69 ± 2.06 (3h)-[3]
A9 PeptideDOTA (non-PEGylated)¹⁷⁷LuBreast (SKBR3)1.28 ± 0.15 (3h)1.54 ± 0.21 (3h)0.45 ± 0.06 (3h)10.93 ± 1.45 (3h)-[3]
Bombesin (BN)DOTA-PEG4 ⁶⁸GaProstate (PC-3)3.5 ± 0.5 (1h)1.8 ± 0.3 (1h)0.2 ± 0.1 (1h)-~13[4]
Bombesin (BN)DOTA-PEG4 ⁶⁸GaColon (HT29)~2.5 (0.5h)~1.0 (0.5h)~0.2 (0.5h)--
LLP2ADOTA ¹¹¹InLymphoma (Raji)~10 (4h)~5 (4h)~1 (4h)~10:1 (4h)~35:1 (4h)
TrastuzumabDOTA ⁶⁴CuBreast (BT474)-----
TrastuzumabNODAGA⁶⁴CuBreast (BT474)-----
EpCAM mAb7DOTA ⁶⁴CuProstate (PC3-DsRed)13.44 ± 1.21 (24h)-~8 (24h)~0.8:1 (24h)-
EpCAM mAb7NODAGA⁶⁴CuProstate (PC3-DsRed)13.24 ± 4.86 (24h)-~4 (24h)~1.2:1 (24h)-
PSMA-dipeptideDOTA ⁶⁴CuProstate (PC3-PIP)~3.5 (1h)~1.5 (1h)~3.0 (1h)--
PSMA-dipeptideNOTA⁶⁴CuProstate (PC3-PIP)~6.5 (1h)~1.0 (1h)~1.5 (1h)--

Note: Biodistribution values can vary based on the specific peptide sequence, animal model, and experimental conditions. Direct comparison should be made cautiously between different studies.

Table 2: Comparative Chelator Radiolabeling and Stability

The choice of chelator impacts radiolabeling efficiency and the in vivo stability of the resulting complex. This table compares DOTA with other common chelators used for copper-64 (⁶⁴Cu) labeling.

ChelatorRadiolabeling Conditions (for ⁶⁴Cu)Radiochemical Yield (RCY)Stability AssessmentKey FindingCitation
DOTA 40°C for 1 hour59-71%Stable in PBS and mouse serum.Less efficient labeling; requires heating.
NODAGA25°C for 1 hour59-71% (comparable to DOTA)Stable in PBS/serum; higher resistance to transchelation.Efficient labeling under mild conditions; potentially better in vivo stability for ⁶⁴Cu than DOTA.
15-525°C - 37°C for 15-60 minExcellent (>90%)Stable in PBS/serum; higher resistance to transchelation.Superior to DOTA in terms of labeling efficiency under mild conditions.
NOTARoom Temp>97%High stability in human and mouse serum.Can be labeled at a relatively low temperature and demonstrates high stability.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols based on common practices cited in the referenced studies.

Conjugation and Radiosynthesis

Objective: To conjugate the this compound linker to a targeting molecule (e.g., peptide) and subsequently label it with a radionuclide.

Protocol:

  • Conjugation: The targeting peptide, synthesized with a free carboxylic acid group, is dissolved in a suitable buffer (e.g., HEPES, pH 7.5). This compound is added, followed by an activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is incubated at room temperature for 1-2 hours.

  • Purification: The resulting DOTA-PEG4-peptide conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is lyophilized and stored.

  • Radiolabeling: The purified conjugate is dissolved in an acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5). The radionuclide (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃, or ⁶⁴CuCl₂) is added, and the mixture is heated (e.g., 95°C for ⁶⁸Ga/¹⁷⁷Lu, 40°C for ⁶⁴Cu with DOTA) for 10-20 minutes.

  • Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC to ensure it exceeds 95%.

In Vitro Cell Uptake and Binding Affinity

Objective: To determine the specificity and binding strength of the radiolabeled conjugate to cancer cells expressing the target receptor.

Protocol:

  • Cell Culture: Target-positive cells (e.g., SKBR3 for HER2, PC-3 for GRP-R) are cultured to near confluence in appropriate media.

  • Binding Assay: Cells are seeded in 24-well plates. After adherence, they are incubated with increasing concentrations of the radiolabeled conjugate at 4°C for 1-2 hours to determine the dissociation constant (Kd). Non-specific binding is determined by co-incubating with a large excess of the non-radiolabeled peptide.

  • Uptake/Internalization Assay: For uptake studies, incubation is performed at 37°C to allow for cellular internalization. At various time points, the supernatant is removed, and cells are washed. To differentiate between membrane-bound and internalized radioactivity, cells are first treated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound ligands.

  • Measurement: The radioactivity in the supernatant, acid wash, and cell lysate is measured using a gamma counter. Data is expressed as a percentage of the total added radioactivity.

Animal Biodistribution Studies

Objective: To evaluate the in vivo pharmacokinetics, tumor targeting, and clearance profile of the radiolabeled conjugate.

Protocol:

  • Tumor Model: Female athymic nude mice are subcutaneously inoculated with a suspension of tumor cells (e.g., 5-10 million PC-3 or SKBR3 cells). Tumors are allowed to grow to a size of 100-300 mm³.

  • Injection: A known amount of the radiolabeled conjugate (e.g., 1-5 MBq) is injected intravenously via the tail vein into tumor-bearing mice.

  • Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48 hours p.i.), mice are euthanized. Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and assayed for radioactivity in a gamma counter.

  • Data Analysis: The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess imaging contrast.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_synthesis Phase 1: Radiotracer Synthesis cluster_preclinical Phase 2: Preclinical Evaluation Targeting\nPeptide Targeting Peptide Conjugation Conjugation Targeting\nPeptide->Conjugation This compound This compound This compound->Conjugation Purified\nConjugate Purified Conjugate Conjugation->Purified\nConjugate Radiolabeling Radiolabeling Purified\nConjugate->Radiolabeling Radionuclide\n(e.g., 68Ga, 177Lu) Radionuclide (e.g., 68Ga, 177Lu) Radionuclide\n(e.g., 68Ga, 177Lu)->Radiolabeling Final Radiotracer Final Radiotracer Radiolabeling->Final Radiotracer In Vitro\nCell Assays In Vitro Cell Assays Final Radiotracer->In Vitro\nCell Assays IV Injection IV Injection Final Radiotracer->IV Injection Tumor-bearing\nAnimal Model Tumor-bearing Animal Model Tumor-bearing\nAnimal Model->IV Injection PET/SPECT\nImaging PET/SPECT Imaging IV Injection->PET/SPECT\nImaging Ex Vivo\nBiodistribution Ex Vivo Biodistribution IV Injection->Ex Vivo\nBiodistribution

Caption: Experimental workflow for synthesis and preclinical evaluation of a DOTA-PEG4 radiotracer.

G cluster_cell Tumor Cell Receptor Tumor-Specific Receptor Complex Receptor-Ligand Complex Internalization Endocytosis Complex->Internalization Vesicle Internalized Radiotracer Internalization->Vesicle Radiation Localized Radiation Effect (Imaging/Therapy) Vesicle->Radiation Radiotracer DOTA-PEG4-Peptide (Radiolabeled) Radiotracer->Complex Binding

Caption: Mechanism of action for receptor-mediated uptake of a targeted radiopharmaceutical.

References

Safety Operating Guide

Proper Disposal Procedures for NH2-PEG4-DOTA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of NH2-PEG4-DOTA based on general laboratory safety principles and information available for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not available at the time of writing. Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, regional, national, and international regulations.

I. Immediate Safety and Handling Considerations

Key Safety & Handling Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves.General Laboratory Best Practices
Handling Avoid inhalation of dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
In Case of Exposure Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Inhalation: Move person into fresh air. In all cases, seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound powder.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

    • Empty containers of this compound.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and contaminated solid consumables in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.

    • Empty Containers: Triple rinse the original container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution's EHS guidelines.

  • Waste Container Labeling:

    • Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of a mixture, including solvents, with their approximate concentrations.

    • Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated and secure satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Once a waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste disposal contractor.[3]

    • Do not dispose of this compound down the drain or in regular trash. Although polyethylene glycol (PEG) is considered biodegradable, its release into wastewater systems should be avoided to prevent potential impacts on wastewater treatment processes.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow cluster_3 This compound Disposal Workflow cluster_4 This compound Disposal Workflow cluster_5 This compound Disposal Workflow start Start: Generation of This compound Waste identify Identify Waste Type start->identify solid Solid Waste (Pure compound, contaminated solids) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid container Empty Container identify->container Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid rinse Triple Rinse with Appropriate Solvent container->rinse store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste rinse->dispose_container ehs_pickup Arrange for Pickup by EHS/Licensed Contractor store->ehs_pickup collect_rinsate->store end_disposal End of On-Site Disposal Procedure dispose_container->end_disposal ehs_pickup->end_disposal

References

Essential Safety and Operational Guide for Handling NH2-PEG4-DOTA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with NH2-PEG4-DOTA. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential hazards. The minimum required PPE includes:

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against accidental splashes.[1][2][3] For tasks with a higher risk of splashing, such as when handling larger volumes or during conjugation reactions, a face shield should be worn in addition to goggles.[1][2] All eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.

  • Skin and Body Protection : A standard laboratory coat is required to protect clothing and skin from spills. For work with potentially flammable materials, a fire-resistant lab coat is recommended. Ensure that legs are covered with long pants and that closed-toe shoes are worn at all times in the laboratory.

  • Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact. If direct contact with a chemical occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair. For situations with a higher risk of exposure or when handling chemicals of unknown toxicity, consider wearing double gloves or a more robust, chemical-resistant glove.

Hazard Identification and Handling

While specific hazard data for this compound is not fully detailed, related DOTA compounds have been identified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is prudent to handle this compound as a hazardous chemical.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Form Storage Temperature Duration Conditions
Solid 4°CAs per manufacturerStored under nitrogen, away from moisture.
In Solvent -20°C1 monthStored under nitrogen, away from moisture.
-80°C6 monthsStored under nitrogen, away from moisture.

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.

Experimental Protocol: Antibody Conjugation

This compound is frequently used for conjugating to biomolecules like antibodies for applications in medical imaging or therapy. The following is a general protocol for conjugating this compound to an antibody.

Materials:

  • This compound

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Activation reagents: N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Activated this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio should be optimized but a starting point of 1:1.5:1.5 (DOTA:EDC:NHS) is common.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Antibody:

    • Add the activated this compound solution to the antibody solution. The molar ratio of the activated linker to the antibody will need to be optimized for the specific application.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the conjugation reaction by reacting with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DOTA-conjugated antibody from unreacted reagents and byproducts using a size-exclusion chromatography column.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling and confirm its integrity.

Disposal Plan

Chemicals and any contaminated materials should be treated as hazardous waste.

Solid Waste:

  • Collect all solid waste, including unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • The label should read "HAZARDOUS WASTE" and list the chemical name "this compound".

Liquid Waste:

  • Collect all liquid waste, including reaction mixtures and washings, in a leak-proof, screw-cap container that is compatible with the solvents used.

  • The container must be clearly labeled as "HAZARDOUS WASTE" and list all chemical constituents with their estimated concentrations.

  • Store the liquid waste container in secondary containment to prevent spills.

Disposal Request:

  • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.

  • Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.

Workflow Diagrams

handle_dispose_NH2_PEG4_DOTA start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles/Face Shield - Nitrile Gloves start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store Properly: - Solid: 4°C - Solution: -20°C or -80°C (Under Nitrogen) handling->storage experiment Perform Experiment (e.g., Conjugation) handling->experiment waste_collection Collect Waste experiment->waste_collection solid_waste Solid Waste: - Unused Powder - Contaminated Consumables waste_collection->solid_waste liquid_waste Liquid Waste: - Reaction Mixtures - Solvents waste_collection->liquid_waste label_waste Label as 'HAZARDOUS WASTE' List all components solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End ehs_pickup->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG4-DOTA
Reactant of Route 2
Reactant of Route 2
NH2-PEG4-DOTA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。